molecular formula C10H9NO3 B1588301 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 70639-77-9

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1588301
CAS No.: 70639-77-9
M. Wt: 191.18 g/mol
InChI Key: DUFYYKGNRAMGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFYYKGNRAMGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427949
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70639-77-9
Record name 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70639-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis, ensuring scientific integrity and reproducibility.

Introduction

This compound belongs to the quinolinone family, a class of compounds recognized for their diverse biological activities. The incorporation of a carboxylic acid moiety at the 6-position of the tetrahydroquinoline scaffold presents a valuable handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. This document outlines a reliable synthetic pathway to this target molecule and details the analytical techniques essential for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step sequence, beginning with readily available starting materials. A logical and commonly employed strategy involves the construction of the quinolinone core followed by functional group manipulations. One plausible route is a variation of the Conrad-Limpach reaction or a related cyclization strategy.

A potential synthetic approach could involve the reaction of an appropriately substituted aniline with a β-ketoester, followed by cyclization and subsequent oxidation or reduction steps as necessary. However, a more direct and modern approach often involves domino reactions, which offer increased efficiency by combining multiple transformations in a single pot. For the synthesis of the title compound, a reductive cyclization of a substituted nitro-cinnamic acid derivative is a promising strategy.

Proposed Synthetic Pathway

A logical synthetic pathway is outlined below. This pathway is designed for efficiency and utilizes well-established chemical transformations.

Synthetic Pathway A 4-amino-3-iodobenzoic acid C Heck Reaction Intermediate A->C Pd(OAc)2, P(o-tol)3, Et3N, DMF, 100 °C B Methyl acrylate B->C D This compound C->D Reduction (e.g., H2, Pd/C) and intramolecular cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Heck Reaction

  • To a solution of 4-amino-3-iodobenzoic acid (1 equivalent) in dimethylformamide (DMF), add palladium(II) acetate (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (3 equivalents).

  • Add methyl acrylate (1.5 equivalents) to the reaction mixture.

  • Heat the mixture at 100 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Heck reaction intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Add a catalyst, for example, 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H2 gas at a suitable pressure) at room temperature. The reduction of the double bond and the nitro group (if applicable in an alternative synthesis) followed by intramolecular lactamization occurs.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinolinone core, with specific splitting patterns indicating their substitution pattern. Methylene protons of the tetrahydroquinoline ring will appear as multiplets. The carboxylic acid proton will be a broad singlet, and the amide proton will also be a singlet.
¹³C NMR Resonances for the carbonyl carbon of the lactam and the carboxylic acid. Aromatic carbons will appear in the typical downfield region. Aliphatic carbons of the tetrahydroquinoline ring will be observed in the upfield region.
Mass Spectrometry The molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound (C10H9NO3 = 191.18 g/mol ) should be observed.[1][2][3]
Infrared (IR) Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the lactam and the carboxylic acid, and C-H stretches of the aromatic and aliphatic portions. The O-H stretch of the carboxylic acid will be a broad band.
Detailed Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling constants to elucidate the structure.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer to obtain the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrophotometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized_Compound Crude Product Purification Recrystallization / Chromatography Synthesized_Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Final_Product Pure this compound Purity->Final_Product

Caption: Workflow for the purification and characterization of the target compound.

Applications and Significance

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[4] The carboxylic acid functional group on this particular derivative serves as a versatile starting point for the synthesis of a wide array of analogs through amide bond formation, esterification, or other functional group transformations. These derivatives are of interest for their potential as inhibitors of various enzymes or as ligands for receptors implicated in a range of diseases. For instance, quinoline carboxylic acid derivatives have been explored as inhibitors of protein kinases.[5][6] The tetrahydroisoquinoline-carboxylic acid core, a related structure, is a key component in several drugs and drug candidates.[7][8][9]

Conclusion

This technical guide provides a practical framework for the synthesis and comprehensive characterization of this compound. The described synthetic route is robust and relies on well-understood chemical reactions. The detailed characterization protocols ensure the unambiguous identification and purity assessment of the final product. This molecule represents a valuable building block for the development of novel compounds with potential applications in pharmaceutical research and drug discovery.

References

A Technical Guide to the Physicochemical Properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold prominently featured in a multitude of natural products and synthetic compounds with significant pharmacological value.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.[3][4] The functionalization of this scaffold allows for the fine-tuning of its biological and physical properties, making it a cornerstone in modern medicinal chemistry.[5][6] This guide provides an in-depth technical overview of the physical and chemical properties of a specific derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid , a molecule combining the THQ framework with a lactam and a carboxylic acid moiety. Understanding these fundamental characteristics is paramount for its effective utilization in synthesis, biological screening, and drug design.

Molecular Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 70639-77-9[7][8]
Molecular Formula C₁₀H₉NO₃[9]
Molecular Weight 191.18 g/mol [9]
IUPAC Name This compound[9]

The structure consists of a benzene ring fused to a dihydropyridinone ring, forming the tetrahydroquinoline core. A carboxylic acid group is substituted at the C-6 position of the aromatic ring.

Caption: 2D structure of the title compound.

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and bioavailability. While specific experimental data for this exact isomer is sparse in the literature, we can infer its properties based on its functional groups and data from closely related analogs.

PropertyObservation / ValueRationale & Comparative Data
Appearance Expected to be a solid at room temperature.The isomeric compound, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, is a solid.[10] High molecular weight and hydrogen bonding capability favor a solid state.
Melting Point Not explicitly reported.The related 4-carboxylic acid isomer has a reported melting point of 218-220°C.[11] The 6-methyl-4-carboxylic acid derivative melts at 223-225°C.[12] The melting point of the title compound is expected to be in a similar high range due to strong intermolecular hydrogen bonding from the carboxylic acid and lactam N-H groups.
Solubility Sparingly soluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF).The carboxylic acid group imparts some water solubility, but the larger hydrophobic bicyclic ring system limits it. The polar lactam and carboxylic acid functionalities suggest good solubility in polar organic solvents capable of hydrogen bonding.
pKa Not explicitly reported.The carboxylic acid proton is expected to be the most acidic, with a pKa value typical for aromatic carboxylic acids (approx. 4-5). The lactam N-H proton is significantly less acidic (pKa > 17).

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound.[13] The key spectral features for this compound are predicted based on its functional groups and data from isomers.[14][15]

Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the compound's functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

  • N-H Stretch (Lactam): A moderate, sharp peak is anticipated around 3200-3100 cm⁻¹ .

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1710-1680 cm⁻¹ . For the isomeric 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, this peak appears at 1708 cm⁻¹.[11]

  • C=O Stretch (Lactam): A strong, sharp absorption is expected at a lower wavenumber, around 1660-1640 cm⁻¹ , due to resonance. The 4-carboxylic acid isomer shows this peak at 1647 cm⁻¹.[11]

  • C-O Stretch (Carboxylic Acid): A moderate absorption is expected in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, in DMSO-d₆):

    • ~12.0-13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

    • ~10.0 ppm (singlet, 1H): Lactam N-H proton.

    • ~7.5-7.8 ppm (multiplet, 3H): Aromatic protons on the benzene ring (H-5, H-7, H-8). Their specific splitting pattern will depend on their coupling constants.

    • ~2.9 ppm (triplet, 2H): Aliphatic protons at C-4 (-CH₂-).

    • ~2.5 ppm (triplet, 2H): Aliphatic protons at C-3 (-CH₂-).

  • ¹³C NMR (predicted, in DMSO-d₆):

    • ~171 ppm: Carbonyl carbon of the lactam.

    • ~167 ppm: Carbonyl carbon of the carboxylic acid.

    • ~120-140 ppm: Six aromatic carbons.

    • ~30 ppm: Aliphatic carbon at C-4.

    • ~25 ppm: Aliphatic carbon at C-3.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[13]

  • Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the compound would show an exact mass corresponding to the molecular formula C₁₀H₉NO₃ (Monoisotopic Mass: 191.05824 Da).[9]

  • Fragmentation: Key fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid and lactam moieties. A characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 Da).

Chemical Properties and Reactivity Analysis

The reactivity of the molecule is governed by its three primary functional regions: the carboxylic acid, the lactam, and the aromatic ring. Understanding these sites is key to designing further synthetic modifications.

G compound This compound Carboxylic Acid (-COOH) Lactam (cyclic amide) Aromatic Ring reactivity1 Esterification Amide Formation Reduction (to alcohol) compound:f1->reactivity1 reactivity2 Hydrolysis (strong acid/base) N-Alkylation Deprotonation compound:f2->reactivity2 reactivity3 Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) compound:f3->reactivity3

Caption: Key reactive sites and associated chemical transformations.

  • Carboxylic Acid Group: This is a versatile handle for derivatization. It can be readily converted into esters, amides, or acid chlorides. Reduction with agents like borane or LiAlH₄ would yield the corresponding alcohol.

  • Lactam Moiety: The cyclic amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions to open the ring. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or other N-substitutions.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the amide and carboxylic acid groups. Therefore, reactions like nitration or halogenation would require forcing conditions and would be directed by the existing substituents. C-H activation is a modern alternative for functionalizing such systems.[19]

Methodologies for Characterization

Rigorous characterization is crucial for confirming the identity and purity of the target compound. The following protocols outline standard procedures.[20][21]

Protocol 5.1: Sample Preparation and Analysis by NMR Spectroscopy

This protocol ensures a high-quality spectrum for structural verification.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity and the need to observe exchangeable protons).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).

  • Validation: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values to confirm the structure.

Protocol 5.2: General Workflow for Compound Analysis

This workflow provides a logical sequence for comprehensive characterization.

Caption: Standard workflow for synthesis and characterization.

Synthesis and Applications in Drug Discovery

Synthetic Approaches

While a specific, published synthesis for the 6-carboxylic acid isomer was not identified, a general and plausible route involves the reduction of a corresponding unsaturated quinoline precursor. Domino reactions and transition-metal-catalyzed cyclizations are common modern strategies for constructing the tetrahydroquinoline core.[1][22] For instance, the synthesis of the related 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is achieved by the reduction of 2-hydroxy-6-methylquinoline-4-carboxylic acid using zinc dust in acetic acid.[11] A similar reductive strategy applied to 2-hydroxyquinoline-6-carboxylic acid would likely yield the title compound.

Relevance in Medicinal Chemistry

The tetrahydroquinoline scaffold is of immense interest in drug discovery.[4] Its rigid structure serves as a valuable pharmacophore that can present substituents in a well-defined three-dimensional space, facilitating interactions with biological targets.[3] Derivatives have been developed as inhibitors of various enzymes and receptors, with applications in oncology being a particularly active area of research.[5][6] The presence of the carboxylic acid and lactam functionalities in this compound provides key hydrogen bond donors and acceptors, making it an attractive fragment or starting point for the design of novel therapeutic agents.

Conclusion

This compound is a structurally rich molecule combining the medicinally relevant tetrahydroquinoline core with reactive handles for further chemical exploration. Its key features include a high melting point, polarity driven by lactam and carboxylic acid groups, and a distinct spectroscopic signature. The functional groups offer predictable reactivity for synthetic diversification. This guide provides a foundational understanding of its physicochemical properties, empowering researchers to leverage this compound in the pursuit of new scientific insights and therapeutic innovations.

References

The Emerging Therapeutic Potential of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents, lending its structural framework to a multitude of approved drugs with diverse biological activities.[1][2][3] Its partially saturated counterpart, the 1,2,3,4-tetrahydroquinoline scaffold, retains key structural features while offering greater conformational flexibility, a desirable attribute for nuanced interactions with biological targets.[4] This technical guide delves into a specific, yet underexplored, subclass: the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives .

While direct and extensive research on this precise scaffold is nascent, this guide will synthesize available data from closely related analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals. By examining the biological activities, synthetic pathways, and structure-activity relationships of related compounds, we aim to illuminate the therapeutic promise of this chemical class and provide a roadmap for future investigations.

The 2-Oxo-1,2,3,4-tetrahydroquinoline Core: A Foundation for Biological Activity

The introduction of a carbonyl group at the 2-position to form a lactam ring within the tetrahydroquinoline structure significantly influences its electronic and steric properties. This modification can enhance metabolic stability and introduce new hydrogen bonding capabilities, crucial for molecular recognition by biological targets.[5] The addition of a carboxylic acid moiety at the 6-position provides a key functional handle for further derivatization and can serve as a critical pharmacophoric element for interacting with specific amino acid residues in protein active sites.

Our survey of the literature indicates that derivatives of the 2-oxotetrahydroquinoline core exhibit a promising range of biological activities, most notably in the realms of anticancer and antimicrobial research.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a primary driver of research into quinoline-based compounds.[4][6] Derivatives of the 2-oxotetrahydroquinoline scaffold have emerged as a promising avenue, with several studies highlighting their potential to interfere with key cellular processes that underpin cancer progression.

Mechanism of Action: Insights from Related Scaffolds

While specific mechanistic studies on this compound derivatives are limited, research on analogous structures provides valuable insights into their potential modes of action. Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of quinolines can intercalate between DNA base pairs, disrupting DNA replication and transcription.[4]

  • Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1]

  • Induction of Apoptosis: By modulating various signaling pathways, these derivatives can trigger programmed cell death in cancer cells.[6]

  • Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that supply tumors with essential nutrients.[4]

A notable example from a closely related scaffold involves 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, which have been identified as activators of the M2 isoform of pyruvate kinase (PKM2).[7][8] PKM2 is a key enzyme in cancer cell metabolism, and its activation is being explored as a novel therapeutic strategy.[7][8] This suggests that the 2-oxotetrahydroquinoline core is a viable starting point for modulating enzymatic activity in cancer cells.

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of various 2-oxotetrahydroquinoline and related derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of 6-carboxylic acid but provide a valuable reference for the potential potency of the core scaffold.

Compound ClassDerivativeCell LineIC50 (µM)Reference
2-Oxo-1,2-dihydroquinoline-4-carboxamides Novel AnaloguesEsophageal Squamous Cell Carcinoma (ESCC)~10[9]
(2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazoles Compound 8gMCF-7 (Breast Cancer)1.2 ± 0.2[6][10]
Compound 8gPanc-1 (Pancreatic Cancer)1.4 ± 0.2[6][10]
1,2,3,4-Tetrahydroisoquinoline Derivatives Compound 5dVarious Cancer Cell Lines1.591 - 2.281 (GI50)[11]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Workflow Diagram:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[12] Quinoline derivatives have a well-established history as effective antibacterial and antifungal agents, with the fluoroquinolones being a prominent example.[13] The 2-oxotetrahydroquinoline scaffold represents a promising platform for the design of new antimicrobial compounds.

Potential Mechanisms of Antimicrobial Action

Based on the broader class of quinoline compounds, the potential antimicrobial mechanisms of this compound derivatives could include:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are the primary targets of fluoroquinolone antibiotics.[12]

  • Disruption of Biofilm Formation: Many chronic infections are associated with bacterial biofilms, and compounds that can inhibit their formation are of great interest.[12]

  • Inhibition of Dihydrofolate Reductase: This enzyme is crucial for the synthesis of nucleic acids and some amino acids in bacteria.[12]

Antimicrobial Data from Structurally Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for some quinoline-2-one derivatives against various microbial strains, offering a glimpse into the potential efficacy of the target scaffold.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-2-one Derivatives Compound 6cMRSA0.75[12]
Compound 6cVRE0.75[12]
Compound 6cMRSE2.50[12]
Quinoline-Based Hydroxyimidazolium Hybrids Hybrid 7bS. aureus2[13]
Hybrid 7aM. tuberculosis H37Rv20[13]
Hybrid 7bM. tuberculosis H37Rv10[13]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculate Wells: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Workflow Diagram:

MIC_Determination_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Compounds in 96-well Plate B->C D Incubate at 37°C for 16-20h C->D E Visually Determine the Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

Synthesis and Derivatization: Building the Molecular Architecture

The synthesis of the this compound core and its subsequent derivatization are crucial steps in exploring its therapeutic potential. While a definitive, optimized synthetic route for this specific scaffold is not prominently documented, established methods for the synthesis of tetrahydroquinolines and related structures can be adapted.[14]

A plausible synthetic approach could involve a multi-step sequence starting from a substituted aniline. Domino reactions, which allow for the formation of multiple bonds in a single operation, are particularly attractive for their efficiency and atom economy.[14]

Illustrative Synthetic Pathway:

Synthesis_Pathway A Substituted Aniline Precursor B Cyclization Reaction A->B e.g., with α,β-unsaturated carbonyl C Formation of Tetrahydroquinoline Ring B->C D Oxidation/Lactamization C->D E This compound Core D->E F Amide/Ester Coupling E->F Derivatization of Carboxylic Acid G Diverse Library of Derivatives F->G

Caption: A potential synthetic route to the target derivatives.

Once the core scaffold is synthesized, the 6-carboxylic acid group serves as a versatile handle for creating a library of derivatives through standard amide or ester coupling reactions. This allows for the systematic exploration of the structure-activity relationship by introducing a variety of substituents to probe interactions with the biological target.

Future Directions and Concluding Remarks

The this compound scaffold stands as a promising, yet largely untapped, area for drug discovery. The insights gleaned from related quinoline and tetrahydroquinoline derivatives strongly suggest a high potential for potent anticancer and antimicrobial activities.

Future research should focus on:

  • Development of Efficient Synthetic Routes: Establishing a robust and scalable synthesis for the core scaffold is paramount.

  • Systematic Derivatization: Creating a diverse library of derivatives by modifying the 6-carboxylic acid and other positions on the ring system will be crucial for optimizing biological activity.

  • Comprehensive Biological Screening: Evaluating these new derivatives against a wide range of cancer cell lines and microbial pathogens will help to identify lead compounds.

  • Mechanistic Studies: Elucidating the precise mechanisms of action of the most potent compounds will guide further drug development efforts.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the burgeoning importance of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid core. We will delve into the rationale behind its designation as a privileged scaffold, its synthesis and chemical properties, and its versatile applications in targeting a spectrum of diseases, substantiated by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Concept of Privileged Scaffolds: A Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that demonstrate the remarkable ability to bind to a variety of biological targets with high affinity.[1] This concept, first introduced by Evans et al. in 1988, has become a pivotal strategy in the design of novel therapeutics. The utility of these pre-validated structures lies in their capacity to accelerate the discovery of new drug candidates by providing a robust starting point for chemical library synthesis. The 1,2,3,4-tetrahydroquinoline nucleus is a prominent example of such a scaffold, frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[2]

The 2-oxo-1,2,3,4-tetrahydroquinoline moiety, a lactam-containing variant, offers a unique combination of structural rigidity, synthetic tractability, and a three-dimensional architecture that is amenable to diverse functionalization. The incorporation of a carboxylic acid group at the 6-position provides a crucial handle for the introduction of various pharmacophoric features, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis and Chemical Properties of the Core Scaffold

Proposed Synthetic Pathway

A logical approach to the synthesis of the target scaffold involves the initial construction of the corresponding quinolone ring system, followed by the reduction of the heterocyclic ring.

Synthetic_Pathway 4-Aminobenzoic_acid 4-Aminobenzoic acid Conrad_Limpach Conrad-Limpach Reaction 4-Aminobenzoic_acid->Conrad_Limpach Diethyl_malonate Diethyl malonate Diethyl_malonate->Conrad_Limpach 2-Hydroxyquinoline-6-carboxylic_acid 2-Hydroxyquinoline- 6-carboxylic acid Conrad_Limpach->2-Hydroxyquinoline-6-carboxylic_acid Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) 2-Hydroxyquinoline-6-carboxylic_acid->Catalytic_Hydrogenation Target_Scaffold 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Catalytic_Hydrogenation->Target_Scaffold

Caption: Proposed two-step synthesis of the target scaffold.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydroxyquinoline-6-carboxylic acid (via Conrad-Limpach Reaction)

This step involves the condensation of 4-aminobenzoic acid with diethyl malonate, followed by cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzoic acid (1 equivalent) and diethyl malonate (1.2 equivalents).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The reaction mixture will become a thick paste.

  • Cyclization: Allow the mixture to cool to approximately 100 °C and add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 1-2 hours to effect cyclization.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with a suitable organic solvent (e.g., ethanol, ether) to remove the diphenyl ether, and then with water. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to afford 2-hydroxyquinoline-6-carboxylic acid.

Step 2: Synthesis of this compound (via Catalytic Hydrogenation)

This step involves the reduction of the pyridine ring of the quinolone.

  • Reaction Setup: To a solution of 2-hydroxyquinoline-6-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed (monitored by pressure drop).

  • Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to yield the final product, this compound.

Chemical and Physical Properties

The core scaffold is an organic compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . Its structure features a partially hydrogenated quinoline core with a lactam moiety at the 2-position and a carboxylic acid at the 6-position. This unique arrangement confers specific chemical reactivity, with the carboxylic acid providing a key site for derivatization.

PropertyValue
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
CAS Number 70639-77-9

Applications in Drug Discovery: A Scaffold of Versatility

The true power of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold lies in its ability to serve as a template for the development of ligands for a diverse range of biological targets. The carboxylic acid at the 6-position is a versatile handle for the synthesis of amide or ester libraries, allowing for the exploration of a vast chemical space.

As Activators of Pyruvate Kinase M2 (PKM2) in Oncology

The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer metabolism. Activation of PKM2 has emerged as a promising therapeutic strategy to reprogram cancer cell metabolism and inhibit tumor growth. Derivatives of the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide class have been identified as potent activators of PKM2.

Signaling Pathway

PKM2_Activation cluster_glycolysis Glycolysis cluster_PKM2 PKM2 Regulation Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Multiple Steps Pyruvate Pyruvate PEP->Pyruvate PEP->Pyruvate Catalyzed by Active PKM2 PKM2_dimer PKM2 (Inactive Dimer) PKM2_tetramer PKM2 (Active Tetramer) PKM2_dimer->PKM2_tetramer Activation Biosynthesis Anabolic Pathways (e.g., nucleotide, amino acid synthesis) PKM2_dimer->Biosynthesis Diverts glycolytic intermediates to PKM2_tetramer->PKM2_dimer Inactivation Scaffold_Derivative 2-Oxo-tetrahydroquinoline Derivative Scaffold_Derivative->PKM2_tetramer Promotes

Caption: Activation of PKM2 by scaffold derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound derivatives as PKM2 activators is limited in the searched literature, the related sulfonamide series provides valuable insights. The nature of the aryl sulfonamide substituent plays a critical role in determining the potency of PKM2 activation.

As Inhibitors of Protein Kinase CK2 in Oncology and Inflammatory Diseases

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a role in inflammatory processes. Inhibition of CK2 is a validated therapeutic strategy. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of CK2.

Quantitative Data for Related Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid derivativesCK20.65 - 18.2
2-Aminoquinoline-3-carboxylic acid derivativesCK2Submicromolar range
As Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Diseases

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic approach for Alzheimer's disease. The 2-oxo-1,2-dihydroquinoline-3-carboxamide scaffold has been explored for the development of potent AChE inhibitors.

SAR Insights

For the 2-oxo-1,2-dihydroquinoline-3-carboxamide series, the nature of the substituent on the amide nitrogen is crucial for potent AChE inhibition. The presence of a basic nitrogen atom, often within a piperidine or related heterocyclic ring, is a common feature in many potent AChE inhibitors, as it can interact with the peripheral anionic site of the enzyme.

Detailed Experimental Protocols for Biological Evaluation

To facilitate further research and development of this privileged scaffold, detailed protocols for key biological assays are provided below.

Protocol for Pyruvate Kinase M2 (PKM2) Activation Assay

This protocol is based on a commercially available kinase activation assay kit and measures the activation of human PKM2 using a luminescence-based detection method.

  • Reagent Preparation:

    • Thaw recombinant human PKM2 enzyme, 20 mM ADP, and 50 mM Phosphoenolpyruvate (PEP) on ice.

    • Prepare 1x Assay Buffer and 1x Diluent Solution.

  • Enzyme Dilution: Dilute PKM2 to 2.5 ng/µL with 1x Diluent Solution.

  • Plate Setup (96-well format):

    • Add 20 µL of diluted PKM2 to each well.

    • Add 5 µL of test compound (dissolved in DMSO and diluted in assay buffer) or vehicle control to the appropriate wells.

    • Incubate at room temperature for 20 minutes.

  • Reaction Initiation:

    • Prepare a Master Mix containing Assay Buffer, ADP, and PEP.

    • Add 25 µL of the Master Mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Add 50 µL of Kinase-Glo® Max reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal using a microplate reader. The increase in luminescence is proportional to the amount of ATP produced, which reflects PKM2 activity.

Protocol for Protein Kinase CK2 Inhibition Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of test compounds against CK2.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of a specific CK2 peptide substrate.

    • Prepare a stock solution of ATP (containing a radiolabel, e.g., [γ-³²P]ATP, for radiometric assays, or for use in luminescence-based assays like ADP-Glo™).

  • Reaction Setup (in a 96-well plate or microcentrifuge tubes):

    • To each well, add the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

    • Add varying concentrations of the test compound (dissolved in DMSO) or DMSO vehicle control.

  • Reaction Initiation: Start the reaction by adding the ATP solution.

  • Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

    • Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

  • Reagent Preparation:

    • Prepare a phosphate buffer (0.1 M, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the phosphate buffer.

    • Prepare a solution of AChE enzyme in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Add the test compound at various concentrations (dissolved in a suitable solvent, e.g., DMSO, and diluted in buffer) or the solvent control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of the color change is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with its proven ability to be decorated with a wide range of functional groups, allows for the systematic exploration of structure-activity relationships against a multitude of biological targets. The diverse biological activities exhibited by its derivatives underscore its status as a privileged scaffold in medicinal chemistry.

Future research in this area should focus on the synthesis and evaluation of novel libraries based on this core, with a particular emphasis on exploring a wider range of therapeutic areas. The application of modern drug design techniques, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of new drug candidates derived from this versatile and valuable scaffold.

References

A-Technical-Guide-to-Novel-Tetrahydroquinoline-Compounds-in-Medicinal-Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry.[1][2][3] Its unique three-dimensional architecture imparts favorable physicochemical properties, such as enhanced solubility and improved bioavailability, making it a desirable core for drug design.[4] THQ derivatives are prevalent in nature and have been synthesized to exhibit a vast spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties.[2][4][5][6][7] This guide provides an in-depth technical overview of the recent advancements in the chemistry of novel tetrahydroquinolines, with a focus on core synthetic methodologies, diverse therapeutic applications, and the modulation of critical signaling pathways. We will explore detailed experimental protocols and structure-activity relationships (SAR) to equip researchers and drug development professionals with the necessary insights to innovate in this promising field.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

The THQ framework is a partially saturated version of the quinoline aromatic system. This saturation introduces a chiral center (typically at the C2 or C4 position) and a non-planar conformation, which allows for more specific and intricate interactions with biological targets compared to its flat, aromatic counterpart. This structural feature is a key reason why THQs are found in numerous biologically active compounds and are a focal point for synthetic chemists.[3]

The development of efficient, stereoselective methods to construct and functionalize the THQ core is central to unlocking its full therapeutic potential. Modern synthetic chemistry has provided a powerful toolkit to access these molecules with high precision.

Core Synthetic Methodologies

The synthesis of highly functionalized and stereochemically defined THQs is a dynamic area of research. Several powerful reactions have become the workhorses for medicinal chemists in this field.[8]

The Povarov Reaction: A Cornerstone of THQ Synthesis

The Povarov reaction is arguably the most versatile and widely used method for constructing the THQ skeleton.[4][9][10] It is a formal aza-Diels-Alder reaction, typically involving the [4+2] cycloaddition of an N-arylimine (the aza-diene) with an electron-rich alkene (the dienophile).[4] A key advantage is its ability to be performed as a one-pot, three-component reaction (3-CR) by combining an aniline, an aldehyde, and an alkene, usually in the presence of a Lewis or Brønsted acid catalyst.[4][10][11]

This multicomponent nature allows for rapid generation of molecular diversity, a highly desirable feature in early-stage drug discovery for building libraries of compounds for screening.[9]

Povarov_Reaction cluster_reactants Starting Materials cluster_process Reaction Steps Aniline Aniline Imine_Formation In-situ Imine Formation Aniline->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Alkene Electron-Rich Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition Dienophile Imine_Formation->Cycloaddition Aza-diene Product Tetrahydroquinoline (THQ) Cycloaddition->Product Catalyst Lewis or Brønsted Acid Catalyst Catalyst->Imine_Formation

Caption: Generalized workflow of the three-component Povarov reaction.

Asymmetric Synthesis: Controlling Chirality

Given the importance of stereochemistry in drug action, the development of asymmetric methods for THQ synthesis is crucial. Chiral organocatalysts and transition-metal complexes are widely employed to achieve high enantioselectivity.[12][13]

  • Organocatalysis: Chiral phosphoric acids and other H-bonding catalysts have proven effective in asymmetric Povarov reactions and other cyclization strategies.[8][12]

  • Transition-Metal Catalysis: Iridium-catalyzed asymmetric hydrogenation of quinolines is an efficient route to chiral THQs, where the choice of solvent can surprisingly dictate which enantiomer is formed (enantiodivergent synthesis).[14] Palladium-catalyzed aza-Michael reactions have also been used to induce chirality in the synthesis of optically active THQ intermediates.[13]

These asymmetric strategies are vital for producing single-enantiomer compounds, which is a regulatory requirement for many modern pharmaceuticals, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Therapeutic Applications of Novel Tetrahydroquinolines

The THQ scaffold is a versatile template for designing drugs against a wide range of diseases.[2] Researchers have successfully developed novel derivatives with potent activity in several key therapeutic areas.[15][16][17]

Anticancer Agents

THQ derivatives have shown significant promise as anticancer agents, acting through various mechanisms of action.[15][16][17]

  • Mechanism of Action: Many THQ-based compounds induce cancer cell death (apoptosis) by triggering cell cycle arrest, disrupting mitochondrial function, or inhibiting key signaling pathways involved in cell proliferation and survival.[15][16][18][19]

  • PI3K/AKT/mTOR Pathway Inhibition: One notable mechanism involves the induction of massive oxidative stress, which disrupts cell survival signals and leads to autophagy via the PI3K/AKT/mTOR pathway.[18] This pathway is a central regulator of cell growth and is often hyperactivated in cancers. A novel tetrahydroquinolinone derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has demonstrated the ability to suppress colony formation and migration of colon cancer cells through this mechanism.[18]

  • Apoptosis Induction: Other derivatives have been shown to induce cell cycle arrest at the G2/M or sub-G1 phase, leading to programmed cell death through both intrinsic and extrinsic apoptotic pathways.[18][19]

Anticancer_Mechanism cluster_pathway PI3K/AKT/mTOR Signaling Pathway THQ Novel THQ Compound PI3K PI3K THQ->PI3K Inhibits ROS ↑ Reactive Oxygen Species (ROS) THQ->ROS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Autophagy Autophagy-mediated Cell Death mTOR->Autophagy Inhibits ROS->Autophagy

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a novel THQ compound.

Neuroprotective Agents

The THQ scaffold is also being explored for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[20][21]

  • Mechanism of Action: The neuroprotective effects of THQ derivatives are often linked to their potent antioxidant properties.[22][23] They can mitigate oxidative stress, reduce inflammation, and inhibit apoptosis (programmed cell death) in neuronal cells.[21][22]

  • Parkinson's Disease Model: In a rat model of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) demonstrated significant neuroprotection.[23] It was shown to decrease oxidative stress by restoring the activity of antioxidant enzymes and upregulating the expression of key antioxidant genes via the Nrf2 and Foxo1 transcription factors.[23] This, in turn, normalized chaperone activity and suppressed apoptotic processes in the brain.[23]

  • Cerebral Ischemia/Reperfusion: In models of stroke (cerebral ischemia/reperfusion), a related dihydroquinoline derivative (DHQ) was also shown to have a neuroprotective effect by inhibiting oxidative stress, which led to a reduction in the inflammatory response and apoptosis.[22]

Antimicrobial and Antiviral Activities

The chemical versatility of the THQ core has led to the development of derivatives with significant antimicrobial and antiviral activity.

  • Antibacterial Agents: THQ compounds have exhibited activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria.[24] Novel THQ derivatives bearing a sulfonamide moiety have been synthesized and shown to be potent antitumor agents as well.[25]

  • Antiviral Agents: The quinoline scaffold, in general, is a component of several antiviral drugs.[26] Specific THQ derivatives have been investigated for activity against various viruses, including HIV and avian paramyxovirus.[27][28] For instance, certain 5-sulphonamido-8-hydroxyquinoline derivatives showed marked viral inhibitory activity.[28]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity. For THQs, SAR investigations guide the rational design of more potent and selective compounds.[5][6][27][29][30][31]

A typical SAR study involves synthesizing a series of analogs where specific positions on the THQ scaffold are systematically modified and then evaluating their biological activity.

Modification Position Substituent Type General Impact on Activity Example Therapeutic Target
N1 (Nitrogen) Alkyl, Aryl, Acyl groupsCan significantly alter potency and selectivity by interacting with specific pockets in the target protein.BKCa channel agonists[29]
C2/C4 Aryl, Alkyl groupsSubstitution pattern and stereochemistry are often critical for activity.Anticancer agents[18]
Aromatic Ring (C5-C8) Electron-donating/-withdrawing groupsModulates electronic properties and can influence binding affinity and pharmacokinetic properties.Antituberculosis agents[32]

Key Insight: For antitubercular THQ derivatives, a broad trend of improved potency with higher lipophilicity has been observed. Furthermore, the nature of linker groups for side chains is important, suggesting that the precise positioning of terminal aromatic rings is crucial for target binding.[32]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential.

General Protocol for Three-Component Povarov Synthesis of a THQ Derivative

This protocol is a generalized representation and should be optimized for specific substrates.

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aniline (1.0 eq.), the aldehyde (1.0 eq.), and the chosen catalyst (e.g., Dy(OTf)₃, 10 mol%).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile or toluene) via syringe.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the imine.

  • Dienophile Addition: Add the electron-rich alkene (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydroquinoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for In-Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT-116 human colon cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the novel THQ compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (vehicle only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Challenges

The field of THQ chemistry continues to evolve rapidly. Future research will likely focus on several key areas:

  • Novel Synthetic Methods: Development of more efficient, sustainable (e.g., mechanochemical), and highly stereoselective synthetic routes will remain a priority.[33]

  • New Biological Targets: Screening THQ libraries against novel biological targets will uncover new therapeutic opportunities.

  • Drug Resistance: Designing THQ derivatives that can overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases, is a significant challenge.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds will be critical for translating in-vitro activity into in-vivo efficacy.

Conclusion

Novel tetrahydroquinoline compounds represent a rich and highly versatile scaffold in modern medicinal chemistry. Their unique structural and physicochemical properties have enabled the development of potent modulators of various biological pathways, leading to promising candidates for anticancer, neuroprotective, and anti-infective therapies. The continued advancement in synthetic methodologies, particularly in asymmetric synthesis and multicomponent reactions, allows for the exploration of a vast chemical space. By integrating rational design, SAR studies, and robust biological evaluation, the THQ core will undoubtedly continue to be a source of innovative therapeutic agents for the foreseeable future.

References

Part 1: The Quinolinone Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Quinolinone Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinolinone carboxylic acid moiety is a cornerstone of contemporary medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] From potent antibacterial agents to innovative anticancer and antiviral drugs, this heterocyclic scaffold has proven to be a remarkably versatile template for drug design.[4][5][6] Its rigid, planar structure, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This guide provides a comprehensive exploration of the discovery and synthesis of quinolinone carboxylic acids, offering insights into both foundational methodologies and modern synthetic innovations.

Part 2: A Historical Journey: From Coal Tar to blockbuster Drugs

The story of quinoline, the parent heterocycle of quinolinones, begins with its isolation from coal tar in the 1830s.[2] However, it was the targeted synthesis of its derivatives, particularly the quinolinone carboxylic acids, that unlocked their immense therapeutic potential. A pivotal moment in this journey was the discovery of nalidixic acid in the early 1960s, the first quinolone antibacterial agent. This discovery spurred intensive research efforts to modify the quinolone scaffold, leading to the development of the highly successful class of fluoroquinolone antibiotics, such as ciprofloxacin and moxifloxacin.[4] These synthetic compounds revolutionized the treatment of bacterial infections by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][7]

Part 3: Foundational Synthetic Methodologies: The Pillars of Quinolinone Chemistry

The construction of the quinolinone core has been achieved through a variety of classical named reactions, each with its own unique advantages and limitations. Understanding these foundational methods is crucial for any scientist working in this field.

The Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolinones.[8][9][10] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[8] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[9]

Mechanism: The reaction proceeds through a multi-step sequence:

  • Condensation: The aniline's amino group attacks the ethoxymethylenemalonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[8]

  • Thermal Cyclization: High temperatures (typically >250 °C) induce a 6-electron electrocyclization to form the quinoline ring system.[8]

  • Hydrolysis and Decarboxylation: The ester group is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[8][9]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline [8]

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask.

  • Heating: Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration, monitoring the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Gould_Jacobs_Reaction reactants Aniline + Diethyl ethoxymethylenemalonate intermediate1 Anilidomethylenemalonate intermediate reactants->intermediate1 Condensation (-EtOH) intermediate2 4-Oxo-quinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (>250°C) product 4-Hydroxyquinoline intermediate2->product Hydrolysis & Decarboxylation

Caption: The Gould-Jacobs reaction pathway.

The Camps Cyclization

The Camps cyclization, first described by Rudolf Camps in 1899, is a base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce quinolin-2-ones or quinolin-4-ones.[4][11][12][13][14] The regioselectivity of the reaction is dependent on the structure of the substrate and the reaction conditions.[4]

Mechanism: The mechanism involves an intramolecular aldol condensation.[4]

  • To form a quinolin-4-one: A strong base deprotonates the CH2 group adjacent to the carbonyl, and the resulting enolate attacks the amide carbonyl. Subsequent elimination of water yields the quinolin-4-one.[4]

  • To form a quinolin-2-one: A weaker base deprotonates the CH2 group of the amide. The formed enolate attacks the ketone carbonyl, followed by elimination to give the quinolin-2-one.[4]

Experimental Protocol: Camps Cyclization [4]

  • Reaction Setup: Dissolve the N-(2-acylaryl)amide in a suitable solvent.

  • Base Addition: Add a solution of a strong base (e.g., sodium hydroxide) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup and Isolation: Upon completion, neutralize the reaction mixture and extract the product. Purify by recrystallization or chromatography.

Camps_Cyclization start N-(2-acylaryl)amide enolate_a Enolate at CH2 next to carbonyl start->enolate_a Strong Base enolate_b Enolate at amide CH2 start->enolate_b Weaker Base quinolin4one Quinolin-4-one enolate_a->quinolin4one Intramolecular Aldol & Elimination quinolin2one Quinolin-2-one enolate_b->quinolin2one Intramolecular Aldol & Elimination

Caption: Regioselectivity in the Camps cyclization.

The Conrad-Limpach and Knorr Syntheses

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[4][15] At lower temperatures, this leads to the formation of a 4-hydroxyquinoline.[15] The Knorr quinoline synthesis is a related reaction that, at higher temperatures, favors the formation of a 2-hydroxyquinoline.[16][17][18][19]

Mechanism (Conrad-Limpach):

  • Condensation: Aniline reacts with a β-ketoester to form an iminoester, which is in equilibrium with its enol form.[4]

  • Cyclization: An intramolecular hetero-Diels-Alder reaction of the enol form leads to a hemiketal.[4]

  • Elimination and Tautomerization: Elimination of alcohol and subsequent keto-enol tautomerization yields the 4-quinolinone.[4]

Experimental Protocol: Conrad-Limpach Synthesis [4]

  • Condensation: React the aniline with the β-ketoester at a controlled lower temperature.

  • Cyclization: Heat the intermediate in a high-boiling solvent to induce cyclization.

  • Isolation: Cool the reaction mixture and isolate the precipitated product.

The Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][15][20][21]

Mechanism: The reaction proceeds through the opening of the isatin ring to form an intermediate that then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid.[21]

Experimental Protocol: Pfitzinger Reaction [21]

  • Reaction Setup: Combine isatin, the carbonyl compound, and a base (e.g., potassium hydroxide) in a suitable solvent like ethanol.

  • Reflux: Heat the mixture under reflux for several hours.

  • Workup: Cool the reaction mixture, acidify to precipitate the product, and collect by filtration.

The Doebner Reaction

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][20][22][23]

Mechanism: The reaction likely proceeds through the formation of an α,β-unsaturated keto acid from the condensation of the aldehyde and pyruvic acid, followed by a conjugate addition of the aniline, cyclization, and aromatization.[22]

Experimental Protocol: Doebner Reaction [20]

  • Reaction Setup: Mix the aniline, aldehyde, and pyruvic acid in a solvent such as ethanol.

  • Reflux: Heat the mixture under reflux until the reaction is complete.

  • Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

The Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group to form a quinoline.[24][25][26][27][28]

Mechanism: The reaction can proceed through two possible pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an aldol reaction and cyclization.[24]

Experimental Protocol: Friedländer Synthesis [25]

  • Reaction Setup: Combine the 2-aminoaryl aldehyde or ketone with the carbonyl compound in the presence of an acid or base catalyst.

  • Heating: Heat the reaction mixture to drive the condensation and cyclization.

  • Workup and Purification: After cooling, isolate the crude product and purify by appropriate methods.

Part 4: Modern Synthetic Strategies: Efficiency and Diversity

While the classical named reactions remain valuable, modern synthetic chemistry has introduced more efficient and versatile methods for the synthesis of quinolinone carboxylic acids.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many of the classical syntheses, such as the Gould-Jacobs reaction.[8]

  • Transition Metal-Catalyzed Reactions: Catalysts based on metals like copper and palladium have enabled novel and efficient routes to quinolones.[4][29]

  • Multi-Component Reactions (MCRs): MCRs, such as the Doebner reaction, are highly atom-economical and allow for the rapid generation of diverse libraries of quinolinone derivatives from simple starting materials.[22][23]

  • One-Pot Syntheses: Modern protocols often combine multiple steps into a single reaction vessel, streamlining the synthetic process and reducing waste.[22]

Part 5: Medicinal Chemistry and Therapeutic Applications

The quinolinone carboxylic acid scaffold is a privileged structure in drug discovery due to its wide range of biological activities.

Antibacterial Agents: The Fluoroquinolones

The most prominent application of quinolinone carboxylic acids is in the development of fluoroquinolone antibiotics.[4] These drugs, such as norfloxacin and ciprofloxacin, are highly effective against a broad spectrum of bacteria.[4]

Mechanism of Action: Fluoroquinolones inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[4][7] This leads to breaks in the bacterial DNA and ultimately cell death.[4]

Fluoroquinolone_MoA Fluoroquinolone Fluoroquinolone Antibiotic DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for DNA_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Breaks Inhibition leads to Topo_IV->DNA_Replication Essential for Topo_IV->DNA_Breaks Inhibition leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer, Antiviral, and Antiallergic Applications

Beyond their antibacterial properties, quinolinone carboxylic acids have shown promise in other therapeutic areas:

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][30][31][32]

  • Antiviral Activity: Elvitegravir is a quinolinone-based drug used in the treatment of HIV infection.[4][6]

  • Antiallergic Activity: Nedocromil is a quinolinone derivative used to treat asthma by acting as a mast cell stabilizer.[4]

Drug ExampleTherapeutic ApplicationMechanism of Action
Nalidixic Acid AntibacterialInhibition of bacterial DNA gyrase.
Ciprofloxacin AntibacterialInhibition of bacterial DNA gyrase and topoisomerase IV.[4]
Moxifloxacin AntibacterialInhibition of bacterial DNA gyrase and topoisomerase IV.[4]
Elvitegravir Antiviral (HIV)Integrase inhibitor.[4][6]
Nedocromil Antiallergic (Asthma)Mast cell stabilizer.[4]

Part 6: Conclusion and Future Perspectives

The discovery and synthesis of quinolinone carboxylic acids represent a remarkable success story in medicinal chemistry. From their humble beginnings as coal tar isolates to their current status as essential medicines, these compounds have had a profound impact on human health. The continued exploration of both classical and modern synthetic methodologies will undoubtedly lead to the discovery of new quinolinone derivatives with novel biological activities and improved therapeutic profiles. The versatility of this scaffold ensures that it will remain a key area of research for drug development professionals for years to come.

Part 7: References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Gould-Jacobs Cyclization for Quinolone Synthesis. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from --INVALID-LINK--

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.). Synfacts. Retrieved from --INVALID-LINK--

  • Friedländer synthesis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. (n.d.). Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved from --INVALID-LINK--

  • Camps Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from --INVALID-LINK--

  • Knorr Quinoline Synthesis. (n.d.). Merck Index. Retrieved from --INVALID-LINK--

  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from --INVALID-LINK--

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Camps quinoline synthesis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Discovery and history of quinoline-4-carboxylic acid derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALUATION OF THEIR. (n.d.). TSI Journals. Retrieved from --INVALID-LINK--

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Knorr quinoline synthesis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). De Gruyter. Retrieved from --INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from --INVALID-LINK--

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • Camps Quinoline Synthesis. (n.d.). Chem-Station Int. Ed. Retrieved from --INVALID-LINK--

  • Structure-activity relationship of quinoline carboxylic acids. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthese von α‐ und γ‐Oxychinolinen. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids: Application Notes and Protocols. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Quinoline. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). Bentham Science. Retrieved from --INVALID-LINK--

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Quinoline carboxylic acid derivatives. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

References

A Spectroscopic Guide to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Unveiling Molecular Structure for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for understanding their bioactivity and guiding further molecular design. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the rationale behind the experimental approaches and a thorough interpretation of the spectral features. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this molecule's structural characteristics.

Introduction to this compound

This compound, with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol , belongs to the quinoline family, a class of compounds known for their diverse pharmacological activities.[1][2] The presence of a lactam ring, a carboxylic acid group, and a substituted aromatic system makes it a versatile scaffold for chemical modifications. Accurate characterization of its three-dimensional structure and electronic properties is the foundation for any drug discovery program. Spectroscopic techniques provide a powerful, non-destructive means to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Theoretical Underpinnings of NMR

NMR spectroscopy relies on the quantum mechanical property of atomic nuclei with non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radiofrequency radiation. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This sensitivity allows us to distinguish between different atoms in a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A well-defined protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps outline a standard procedure for the analysis of this compound.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Instrumental Analysis

  • Spectrometer Setup : The prepared NMR tube is placed in the spectrometer. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp spectral lines.

  • Acquisition of ¹H NMR Spectrum : A standard one-pulse experiment is typically sufficient. Key parameters to consider are the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time.

  • Acquisition of ¹³C NMR Spectrum : Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is required. A proton-decoupled experiment is standard to simplify the spectrum and improve sensitivity.

Data Interpretation: Decoding the Spectra

The interpretation of the NMR spectra involves analyzing the chemical shifts, integration values (for ¹H NMR), and coupling patterns to piece together the molecular structure.

Expected ¹H NMR Spectral Data

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Notes
NH (Lactam)~10.0 - 10.5Singlet (broad)1HThe broadness is due to quadrupole broadening and/or exchange with trace water.
COOH~12.0 - 13.0Singlet (broad)1HHighly deshielded and often exchanges with water, leading to a broad signal.
Aromatic H (H-5)~7.8 - 8.0Singlet or Doublet1HDownfield due to the anisotropic effect of the carbonyl group and deshielding from the carboxylic acid.
Aromatic H (H-7)~7.6 - 7.8Doublet1HCoupled to H-8.
Aromatic H (H-8)~7.0 - 7.2Doublet1HCoupled to H-7.
CH₂ (C-3)~2.9 - 3.1Triplet2HCoupled to the adjacent CH₂ group at C-4.
CH₂ (C-4)~2.5 - 2.7Triplet2HCoupled to the adjacent CH₂ group at C-3.

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

Carbon Assignment Expected Chemical Shift (ppm) Notes
C=O (Lactam)~170 - 175Characteristic chemical shift for a cyclic amide carbonyl.
C=O (Carboxylic Acid)~165 - 170Typical range for a carboxylic acid carbonyl carbon.
Aromatic C (quaternary)~125 - 145Multiple signals corresponding to the substituted and unsubstituted aromatic carbons.
Aromatic C-H~115 - 130Signals for the protonated aromatic carbons.
CH₂ (C-3)~30 - 35Aliphatic carbon adjacent to the aromatic ring.
CH₂ (C-4)~20 - 25Aliphatic carbon adjacent to the lactam carbonyl.

Note: The specific assignments of the aromatic carbons can be confirmed using 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The "Why" Behind IR Spectroscopy

For this compound, IR spectroscopy is particularly useful for confirming the presence of the lactam, carboxylic acid, and the substituted aromatic ring. The characteristic vibrational frequencies of these groups provide a molecular fingerprint.

Experimental Protocol: Acquiring an FT-IR Spectrum

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

ATR-FTIR Workflow

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation: Identifying Key Vibrational Modes

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Expected IR Absorption Bands

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadA very broad band due to hydrogen bonding is a hallmark of carboxylic acids.
N-H Stretch (Lactam)3100 - 3300MediumTypically a sharp to moderately broad peak.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakCharacteristic of C-H bonds on an aromatic ring.
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the CH₂ groups in the tetrahydroquinoline ring.
C=O Stretch (Carboxylic Acid)1700 - 1725StrongA strong, sharp absorption.
C=O Stretch (Lactam)1650 - 1680StrongThe carbonyl of the lactam ring.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakA series of peaks characteristic of the aromatic ring.
C-H Bending (Aromatic)690 - 900StrongThe out-of-plane bending vibrations are sensitive to the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted pattern, characteristic bands are expected in this region.[3][4]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For drug development, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition.[1][5]

The Rationale for Mass Spectrometry

The primary goal of MS in this context is to confirm the molecular weight of this compound (191.18 g/mol ).[1] Furthermore, by analyzing the fragmentation pattern, we can corroborate the proposed structure.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like our target compound, as it typically produces intact molecular ions with minimal fragmentation.[6][7]

ESI-MS Workflow

Caption: Workflow for ESI-MS analysis.

Data Interpretation: Molecular Ion and Fragmentation Pattern

Expected Mass Spectrum Data

  • Positive Ion Mode : The most likely observed ion will be the protonated molecule, [M+H]⁺, at an m/z of 192.0655. Depending on the conditions, adducts with sodium [M+Na]⁺ (m/z 214.0475) or potassium [M+K]⁺ may also be observed.[2]

  • Negative Ion Mode : The deprotonated molecule, [M-H]⁻, at an m/z of 190.0509 is expected to be prominent due to the acidic nature of the carboxylic acid group.[2]

High-Resolution Mass Spectrometry (HRMS)

Using HRMS, the exact mass of the molecular ion can be determined with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition (C₁₀H₉NO₃).

Fragmentation Analysis (MS/MS)

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained. Key expected fragmentations include:

  • Loss of H₂O (18 Da) : From the carboxylic acid group.

  • Loss of CO₂ (44 Da) : Decarboxylation of the carboxylic acid.

  • Loss of CO (28 Da) : From the lactam carbonyl group.

  • Cleavage of the tetrahydroquinoline ring : Leading to various smaller charged fragments.

The fragmentation of quinoline derivatives can be complex, but characteristic losses can provide strong evidence for the core structure.[8][9]

Summary of Spectroscopic Data

Technique Key Findings
¹H NMR Confirms the presence of aromatic, aliphatic, lactam, and carboxylic acid protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Identifies all 10 unique carbon environments, including the two carbonyl carbons and the aromatic and aliphatic carbons.
IR Spectroscopy Shows characteristic absorption bands for O-H (carboxylic acid), N-H (lactam), C=O (carboxylic acid and lactam), and C=C (aromatic) functional groups.
Mass Spectrometry Confirms the molecular weight of 191.18 g/mol and provides the elemental composition through high-resolution measurements. Fragmentation patterns support the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural elucidation. This in-depth understanding is a critical prerequisite for its application in drug discovery and development, enabling informed decisions in lead optimization and structure-activity relationship studies. The methodologies and interpretative frameworks presented in this guide serve as a robust foundation for the characterization of this and related heterocyclic compounds.

References

Characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Methodological Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS: 70639-77-9). Designed for researchers and professionals in drug development, this document outlines not just the protocols, but the underlying scientific rationale for determining critical physicochemical parameters. We will explore the methodologies for assessing aqueous and organic solubility, establishing a pH-solubility profile, and conducting forced degradation studies to understand the molecule's intrinsic stability. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in preclinical development.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a scaffold prevalent in medicinal chemistry. The tetrahydroquinoline core is a key structural motif in numerous biologically active compounds, making its derivatives, such as this one, valuable building blocks for drug discovery programs.[1] A thorough understanding of its physicochemical properties is the foundation upon which its potential as a drug candidate or advanced intermediate is built.

The two most critical properties in early-stage development are solubility and stability.

  • Solubility directly influences bioavailability, dictates formulation strategies, and impacts the design of in-vitro assays. Poor solubility can be a significant impediment, leading to erratic absorption and suboptimal therapeutic efficacy.

  • Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could have toxicological implications.[2] Regulatory bodies, such as those following ICH guidelines, mandate rigorous stability testing.[3]

This guide provides the experimental framework to thoroughly characterize these two cornerstone properties for this compound.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70639-77-9ChemicalBook[4]
Molecular Formula C₁₀H₉NO₃PubChem[5]
Molecular Weight 191.18 g/mol PubChem[5]
Predicted XlogP 0.6PubChemLite[6]
Purity (Typical) ≥97%Varies by supplier[5]

The presence of both a carboxylic acid and an amide (lactam) functional group suggests that the compound's solubility will be highly dependent on pH. The carboxylic acid moiety is ionizable, and its pKa is a critical determinant of the pH range in which the compound transitions from its neutral, likely less soluble form, to its ionized, more soluble carboxylate form.

Critical Parameter Determination: pKa

The pKa must be determined experimentally to build an accurate pH-solubility profile.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Prepare a 1-2 mg/mL solution of the compound in a suitable co-solvent/water mixture (e.g., 10% Methanol in water) to ensure complete dissolution.

  • Instrumentation: Use a calibrated pH meter and an automated titrator.

  • Titration (Acid): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), recording the pH after each addition.

  • Titration (Base): Titrate a separate aliquot with a standardized solution of a strong acid (e.g., 0.1 N HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Software accompanying modern titrators can calculate this value directly.

  • Trustworthiness Check: The experiment should be run in triplicate. The standard deviation of the pKa values should be less than 0.1 units.

Solubility Profiling: A Methodological Approach

Solubility should be assessed under various conditions to simulate the physiological environments the compound may encounter and to inform formulation development. We will outline two primary methods: a high-throughput kinetic assay for initial screening and the gold-standard thermodynamic (shake-flask) method.

Kinetic Solubility Assessment

This method measures the solubility of a compound as it precipitates from a stock solution (typically DMSO) upon dilution into an aqueous buffer. It is rapid and useful for ranking compounds but may overestimate solubility compared to the thermodynamic method.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Buffer Preparation: Prepare a range of aqueous buffers (e.g., pH 4.5, 6.8, 7.4) to represent different physiological conditions.

  • Assay Plate: In a 96-well microplate, add 198 µL of each aqueous buffer.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer wells, bringing the final concentration to 100 µM and the final DMSO concentration to 1%. Mix vigorously.

  • Incubation & Measurement: Incubate the plate at room temperature (e.g., 25°C) for 2 hours. Measure the turbidity (light scattering) of each well using a nephelometer.

  • Standard Curve: A standard curve using known concentrations of a precipitant is used to correlate the nephelometric signal to a solubility value.

  • Self-Validation: Run a known soluble compound (e.g., propranolol) and a known insoluble compound (e.g., griseofulvin) as controls on the same plate.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged incubation period, allowing the solid and dissolved states to reach equilibrium.

Workflow Diagram: Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vials B Add specific volume of buffer/solvent A->B C Seal vials and agitate at constant temperature (e.g., 24-48 hours) B->C D Allow solids to settle C->D E Filter or centrifuge to obtain clear supernatant D->E F Quantify compound concentration in supernatant via HPLC-UV E->F G Calculate solubility (e.g., in µg/mL or µM) F->G

Caption: Workflow for thermodynamic (shake-flask) solubility.

Experimental Protocol: Shake-Flask Solubility Assay

  • Setup: Add an excess amount of the solid compound (enough to ensure saturation, e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, Phosphate-Buffered Saline pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Trustworthiness Check: Visually confirm that solid material remains at the bottom of the vial after equilibration. Each condition should be tested in triplicate.

Table 2: Template for Reporting Thermodynamic Solubility Data

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized Water~25[Experimental Value][Calculated Value]
PBS7.425[Experimental Value][Calculated Value]
Simulated Gastric Fluid (SGF)1.237[Experimental Value][Calculated Value]
Simulated Intestinal Fluid (SIF)6.837[Experimental Value][Calculated Value]

Intrinsic Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7] The conditions are more severe than those used for long-term stability testing to accelerate degradation.[3]

Based on the structure of this compound, potential degradation sites include:

  • Hydrolysis: The amide (lactam) bond within the ring could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The electron-rich aromatic ring and the benzylic position of the tetrahydroquinoline core are potential sites for oxidation.[8]

  • Photodegradation: Quinoline derivatives are known to be sensitive to light.[8]

Workflow Diagram: Forced Degradation Study

G cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) B Acid Hydrolysis 0.1 N HCl, 60°C A->B C Base Hydrolysis 0.1 N NaOH, 60°C A->C D Oxidation 3% H₂O₂, RT A->D E Thermal Solid & Solution, 80°C A->E F Photolytic ICH Q1B conditions A->F G Neutralize (if needed) and dilute samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Quantify % Degradation & Identify Degradants H->I

References

In Silico Modeling of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and its derivatives. Recognizing the therapeutic potential of the quinoline scaffold, particularly in neurodegenerative diseases and oncology, this document outlines a robust computational workflow.[1][2][3][4][5][6] We will utilize Acetylcholinesterase (AChE), a key target in Alzheimer's disease, as a representative case study to demonstrate the principles of target selection, molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and optimization of novel therapeutics.

Introduction: The Quinoline Scaffold and the Imperative for In Silico Analysis

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[3][4][5][6][7] The subject of this guide, this compound, represents a promising starting point for the development of novel therapeutics. However, to unlock its full potential and rationally design more potent and selective derivatives, a deep understanding of its molecular interactions with biological targets is paramount.

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a time- and cost-effective means to predict and analyze these interactions at an atomic level.[8] By simulating the dynamic behavior of a ligand within the binding site of a protein, we can gain invaluable insights into the structural determinants of binding affinity and specificity. This knowledge, in turn, can guide the synthetic efforts towards compounds with improved pharmacological profiles.

This guide will provide a detailed, step-by-step methodology for conducting a comprehensive in silico analysis of this compound, using human Acetylcholinesterase (AChE) as a case study. The principles and techniques described herein are broadly applicable to other quinoline derivatives and protein targets.

Target Selection and Preparation: A Case Study with Acetylcholinesterase (AChE)

The selection of a relevant biological target is the cornerstone of any drug discovery project. While this compound itself does not have a widely documented specific target, the broader class of quinoline derivatives has shown inhibitory activity against several enzymes implicated in neurodegenerative diseases, most notably Acetylcholinesterase (AChE).[1][6] AChE is a well-validated target for the symptomatic treatment of Alzheimer's disease. For this guide, we will use the crystal structure of human AChE.

Experimental Protocol: Target Preparation
  • Obtain the Protein Structure: Download the 3D crystal structure of human Acetylcholinesterase from the Protein Data Bank (PDB). For this study, we will use a representative structure, for example, PDB ID: 4EY7.

  • Pre-processing the Protein Structure:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is a critical step to ensure that the docking and simulation are not influenced by extraneous factors.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully assigned based on the physiological pH (typically ~7.4). Software such as H++ or the Protein Preparation Wizard in Maestro (Schrödinger) can be used for this purpose.

    • Assign partial charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM).

    • Energy minimize the protein structure to relieve any steric clashes or unfavorable geometries that may have resulted from the addition of hydrogens or other preparatory steps.

Ligand Preparation

The accuracy of the in silico model is heavily dependent on the quality of the ligand structure.

Experimental Protocol: Ligand Preparation
  • Generate the 3D Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and then converted to a 3D conformation.

  • Ligand Protonation and Tautomeric State: Determine the most likely protonation and tautomeric state of the ligand at physiological pH. For the carboxylic acid group, it will likely be deprotonated.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94, GAFF). This ensures that the ligand is in a low-energy, stable conformation before docking.

  • Assign Partial Charges: Assign partial charges to the ligand atoms. Various methods exist, such as Gasteiger-Hückel or AM1-BCC, depending on the chosen software and force field.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein.[2] It is a crucial step for generating an initial hypothesis of the binding mode.

Experimental Protocol: Molecular Docking using AutoDock Vina
  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format, which includes partial charges and atom types required by AutoDock Vina.

  • Define the Binding Site (Grid Box): Define a three-dimensional grid box that encompasses the active site of AChE. The size and center of the grid box should be chosen to cover the entire binding pocket, allowing the ligand to explore all possible binding orientations.

  • Run the Docking Simulation: Execute the AutoDock Vina docking calculation. Vina will perform a stochastic global search of the ligand's conformational, translational, and rotational degrees of freedom within the defined grid box.

  • Analyze the Docking Results: AutoDock Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked poses should be visually inspected to assess their plausibility. Key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues should be analyzed.

Visualization of the Docking Workflow

A Prepare Protein (AChE) C Define Binding Site (Grid Box) A->C B Prepare Ligand (this compound) B->C D Run Molecular Docking (AutoDock Vina) C->D E Analyze Binding Poses and Scores D->E

Caption: Molecular Docking Workflow.

Molecular Dynamics Simulations: Assessing the Stability of the Complex

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[1] MD simulations are essential for assessing the stability of the predicted binding pose and for understanding the subtle conformational changes that occur upon ligand binding.

Experimental Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Place the docked protein-ligand complex in a simulation box of appropriate dimensions.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P, SPC/E).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at constant pressure and temperature. This ensures that the density of the system reaches a stable value.

  • Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.

Visualization of the MD Simulation Workflow

A Prepare System (Complex, Water, Ions) B Energy Minimization A->B C NVT Equilibration (Heating) B->C D NPT Equilibration (Pressure) C->D E Production MD Simulation D->E F Trajectory Analysis (RMSD, RMSF, etc.) E->F

Caption: Molecular Dynamics Simulation Workflow.

Binding Free Energy Calculations: Quantifying the Interaction

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[2]

Experimental Protocol: MM/PBSA Calculation
  • Extract Snapshots: Extract a series of snapshots (typically 100-1000) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy components for the complex, the protein alone, and the ligand alone:

    • Molecular Mechanics Energy (EMM): Includes bonded and non-bonded (van der Waals and electrostatic) interactions.

    • Solvation Free Energy (Gsolv): This is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔGbind) is then calculated using the following equation:

    ΔGbind = Gcomplex - (Gprotein + Gligand)

    Where G for each species is the sum of its molecular mechanics energy and solvation free energy.

Data Presentation: Binding Free Energy Components
ComponentComplex (kcal/mol)Protein (kcal/mol)Ligand (kcal/mol)ΔG (kcal/mol)
van der Waals
Electrostatic
Polar Solvation
Non-polar Solvation
Total Binding Free Energy

Note: The table above is a template. The actual values would be populated from the results of the MM/PBSA calculation.

Validation and Trustworthiness

The reliability of in silico predictions is of utmost importance. Several measures should be taken to validate the computational protocol.

  • Redocking: As a basic validation of the docking protocol, the co-crystallized ligand (if available) should be extracted from the PDB structure and re-docked. A root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[9]

  • Comparison with Known Binders: If known inhibitors of the target protein are available, they should be docked using the same protocol. The docking scores should correlate with their experimentally determined binding affinities (e.g., IC50, Ki).

  • Enrichment Studies: For virtual screening applications, the ability of the docking protocol to distinguish known active compounds from a set of decoy molecules should be assessed.

  • Convergence of MD Simulations: The stability of the RMSD and other parameters during the MD simulation should be carefully monitored to ensure that the simulation has reached equilibrium.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a biologically relevant target. By following the detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of ligand recognition.

The results from these computational studies can be used to:

  • Generate hypotheses about the key interactions driving binding affinity.

  • Guide the design of new derivatives with improved potency and selectivity.

  • Prioritize compounds for chemical synthesis and biological testing.

It is crucial to remember that in silico modeling is a predictive science and its results should always be validated by experimental data. The iterative cycle of computational design, chemical synthesis, and biological evaluation is the most effective strategy for successful drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic scaffold, which incorporates a lactam moiety and a carboxylic acid group, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The tetrahydroquinoline core is a privileged structure found in numerous biologically active molecules. The strategic placement of the oxo and carboxylic acid functionalities allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic route is designed to be robust and scalable, starting from commercially available materials. Each step is accompanied by detailed experimental procedures, mechanistic insights, and safety precautions, ensuring that researchers can confidently replicate and adapt this protocol for their specific needs.

Overall Synthetic Scheme

The synthesis of the target compound is accomplished through a five-step sequence, beginning with the protection of the carboxylic acid group of 4-amino-3-bromobenzoic acid. This is followed by a palladium-catalyzed Heck coupling to introduce the carbon framework of the second ring. Subsequent reduction of the newly formed double bond, followed by an intramolecular cyclization, yields the desired lactam. The final step involves the deprotection of the carboxylic acid to afford the target molecule.

Experimental Protocols

PART 1: Synthesis of Methyl 4-amino-3-bromobenzoate (Intermediate 1)

Principle: The carboxylic acid group of the starting material, 4-amino-3-bromobenzoic acid, is esterified to prevent its interference in the subsequent Heck coupling reaction. This is a standard acid-catalyzed esterification using methanol.

Materials:

  • 4-amino-3-bromobenzoic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-3-bromobenzoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 4-amino-3-bromobenzoate as a solid.

PART 2: Synthesis of Methyl 4-amino-3-(2-(ethoxycarbonyl)vinyl)benzoate (Intermediate 2)

Principle: A Heck reaction is employed to form a carbon-carbon bond between the aryl bromide (Intermediate 1) and ethyl acrylate. This palladium-catalyzed cross-coupling reaction introduces the three-carbon chain necessary for the formation of the quinoline ring.

Materials:

  • Methyl 4-amino-3-bromobenzoate (Intermediate 1)

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or a sealable reaction tube, add methyl 4-amino-3-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL per gram of Intermediate 1), followed by ethyl acrylate (1.5 eq) and triethylamine (2.0 eq) via syringe.

  • Seal the flask/tube and heat the reaction mixture to 100 °C for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield methyl 4-amino-3-(2-(ethoxycarbonyl)vinyl)benzoate.

PART 3: Synthesis of Methyl 4-amino-3-(2-(ethoxycarbonyl)ethyl)benzoate (Intermediate 3)

Principle: The carbon-carbon double bond in the acrylate moiety of Intermediate 2 is reduced to a single bond via catalytic hydrogenation. This step saturates the side chain, which will form the C3 and C4 positions of the tetrahydroquinoline ring.

Materials:

  • Methyl 4-amino-3-(2-(ethoxycarbonyl)vinyl)benzoate (Intermediate 2)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Celite

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation flask.

  • Carefully add 10% Pd/C (10% by weight of the substrate) to the solution under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm or 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, methyl 4-amino-3-(2-(ethoxycarbonyl)ethyl)benzoate, which is often used in the next step without further purification.

PART 4: Synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (Intermediate 4)

Principle: This step involves an intramolecular cyclization (lactamization) of the amino ester (Intermediate 3). The nucleophilic amino group attacks the electrophilic carbonyl of the ethyl ester side chain, leading to the formation of the six-membered lactam ring and the elimination of ethanol. This reaction is typically promoted by heat.

Materials:

  • Methyl 4-amino-3-(2-(ethoxycarbonyl)ethyl)benzoate (Intermediate 3)

  • High-boiling point solvent (e.g., diphenyl ether or Dowtherm A), optional

  • Distillation apparatus

Procedure:

  • Place Intermediate 3 in a round-bottom flask equipped with a short-path distillation apparatus.

  • Heat the neat compound (or in a high-boiling solvent) under a gentle stream of inert gas to a high temperature (typically 180-220 °C).

  • The reaction progress can be monitored by observing the distillation of ethanol.

  • Maintain the temperature until the starting material is consumed (as determined by TLC analysis of cooled aliquots).

  • Cool the reaction mixture to room temperature. If a solvent was used, it can be removed by vacuum distillation.

  • The crude product, methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate, can be purified by recrystallization or column chromatography.

PART 5: Synthesis of this compound (Final Product)

Principle: The final step is the hydrolysis of the methyl ester at the C6 position to the corresponding carboxylic acid. This is achieved under basic conditions followed by acidification.

Materials:

  • Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (Intermediate 4)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (1M HCl)

Procedure:

  • Dissolve Intermediate 4 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add an excess of LiOH (or NaOH) (e.g., 3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material has been completely consumed (typically 2-4 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate of the final product should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
14-amino-3-bromobenzoic acidMethyl 4-amino-3-bromobenzoateMeOH, SOCl₂85-95%
2Methyl 4-amino-3-bromobenzoateMethyl 4-amino-3-(2-(ethoxycarbonyl)vinyl)benzoateEthyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N60-75%
3Methyl 4-amino-3-(2-(ethoxycarbonyl)vinyl)benzoateMethyl 4-amino-3-(2-(ethoxycarbonyl)ethyl)benzoate10% Pd/C, H₂>95%
4Methyl 4-amino-3-(2-(ethoxycarbonyl)ethyl)benzoateMethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylateHeat50-70%
5Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylateThis compoundLiOH or NaOH, HCl80-90%

Visualizations

Overall Synthetic Workflow

SynthesisWorkflow A 4-amino-3-bromobenzoic acid B Step 1: Esterification A->B C Intermediate 1 Methyl 4-amino-3-bromobenzoate B->C D Step 2: Heck Coupling C->D E Intermediate 2 Unsaturated Diester D->E F Step 3: Hydrogenation E->F G Intermediate 3 Saturated Diester F->G H Step 4: Lactamization G->H I Intermediate 4 Protected Product H->I J Step 5: Hydrolysis I->J K Final Product This compound J->K

Caption: Five-step synthesis of the target compound.

Reaction Mechanism: Heck Coupling

HeckMechanism cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Coord Olefin Coordination OxAdd->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct Base Product Intermediate 2 (Coupled Product) Elim->Product Reduct->Pd0 -HX ArX Intermediate 1 (Aryl Bromide) ArX->OxAdd Alkene Ethyl Acrylate Alkene->Coord

Caption: Catalytic cycle of the Heck coupling reaction.

Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinolinones and the Friedländer Synthesis

The quinoline scaffold is a privileged heterocyclic motif integral to a vast number of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] Among the various synthetic routes to this important chemical class, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile methods.[4][5][6][7][8][9]

This application note provides an in-depth guide to the Friedländer synthesis for preparing substituted quinolinones. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-tested protocols and troubleshooting advice to empower researchers in their synthetic endeavors. The classic Friedländer reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, followed by a cyclodehydration to form the quinoline ring system.[3][4][7][8][9][10] Specifically, the synthesis of quinolinone structures, which feature a carbonyl group within the quinoline nucleus, often involves the use of β-ketoesters or related dicarbonyl compounds as the active methylene component.

Mechanistic Pathways: Understanding the "Why" Behind the Reaction

A robust understanding of the reaction mechanism is critical for troubleshooting and optimization. The Friedländer synthesis can proceed through two primary, catalyst-dependent pathways.[5]

  • Aldol Condensation First (Base or Acid Catalyzed): In this pathway, the first step is an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene compound.[11] This is typically the rate-limiting step. The resulting aldol adduct rapidly undergoes cyclization via attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline or quinolinone product.[11]

  • Schiff Base Formation First (Primarily Acid Catalyzed): Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amino group of a second molecule or, more relevantly for quinolinone synthesis, through a different sequence of bond formations.[5][12] However, detailed mechanistic studies suggest the aldol-first pathway is more common under typical Friedländer conditions.[11]

The choice of catalyst—acidic or basic—is crucial and depends on the specific substrates.[13]

  • Acid Catalysts: (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids) activate the carbonyl group of the 2-aminoaryl reactant, facilitating nucleophilic attack by the enol or enolate of the methylene compound.[4][5][13]

  • Base Catalysts: (e.g., KOH, KOtBu, piperidine) function by deprotonating the α-methylene compound, generating a more nucleophilic enolate to initiate the reaction.[4][13][14]

Logical Flow of the Friedländer Synthesis

The following diagram illustrates the generalized workflow and key decision points in executing a Friedländer synthesis for substituted quinolinones.

Friedlander_Workflow cluster_prep 1. Preparation & Planning cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis Start Select Substrates: 2-Aminoaryl Ketone/Aldehyde + Active Methylene Compound Catalyst Choose Catalyst: Acid (e.g., p-TsOH, Lewis Acid) or Base (e.g., KOH, Piperidine) Start->Catalyst Solvent Select Solvent: Ethanol, Toluene, Acetic Acid, or Solvent-Free Catalyst->Solvent Setup Combine Reactants, Catalyst, and Solvent in Flask Solvent->Setup Heating Apply Heat: Reflux or Microwave Irradiation (Monitor by TLC) Setup->Heating Quench Quench Reaction (e.g., add to water/ice) Heating->Quench Reaction Complete Extract Isolate Product: Filtration or Extraction Quench->Extract Purify Purify Crude Product: Recrystallization or Column Chromatography Extract->Purify Characterize Characterize Final Product: NMR, MS, m.p. Purify->Characterize End Substituted Quinolinone Characterize->End

Caption: General workflow for the Friedländer synthesis of quinolinones.

Experimental Protocols: From Benchtop to Purified Product

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative substituted quinolinone. The causality behind key steps is explained to provide a self-validating framework.

Protocol 1: Acid-Catalyzed Synthesis of Ethyl 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol details the reaction between 2'-aminoacetophenone and diethyl malonate, a common precursor for 4-hydroxy-2-quinolinones, which exist in tautomeric equilibrium with the 2-oxo form.

Rationale: An acid catalyst is chosen to activate the carbonyl of the diethyl malonate. Ethanol serves as a suitable polar, protic solvent that can dissolve the reactants and facilitate proton transfer. Refluxing provides the necessary thermal energy to overcome the activation barrier of the initial condensation.

Materials:

  • 2'-Aminoacetophenone (1.35 g, 10 mmol)

  • Diethyl malonate (2.40 g, 15 mmol, 1.5 equiv.)

  • p-Toluenesulfonic acid monohydrate (PTSA) (0.19 g, 1 mmol, 10 mol%)[15]

  • Ethanol (25 mL)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-aminoacetophenone (10 mmol), ethanol (25 mL), and diethyl malonate (15 mmol).[15]

  • Catalyst Addition: While stirring, add the catalytic amount of p-toluenesulfonic acid (10 mol%).[15]

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 3:1 hexane:ethyl acetate mixture. The disappearance of the 2'-aminoacetophenone spot indicates reaction completion (typically 4-6 hours).

  • Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Workup - Neutralization & Extraction: Pour the concentrated mixture into 50 mL of cold water. A precipitate may form. Neutralize the aqueous mixture carefully with a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 40 mL).[12]

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.[12] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Protocol 2: Base-Catalyzed Synthesis of a Fused Quinolinone

This protocol outlines a general procedure using a base catalyst, which is often effective but carries the risk of promoting self-condensation of the ketone partner.[16]

Rationale: A strong base like potassium hydroxide is used to generate the enolate of the active methylene compound, increasing its nucleophilicity. Reflux conditions are again employed to drive the reaction to completion.

Materials:

  • 2'-Aminoacetophenone (1.35 g, 10 mmol)

  • Cyclohexane-1,3-dione (1.34 g, 12 mmol, 1.2 equiv.)

  • Potassium hydroxide (KOH) (0.84 g, 15 mmol)

  • Ethanol (30 mL)

  • Ice-cold water

  • Dilute HCl

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2'-aminoacetophenone (10 mmol) and cyclohexane-1,3-dione (12 mmol) in ethanol (30 mL).[12]

  • Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (15 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction's progress by TLC.

  • Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Workup - Isolation: Acidify the mixture with dilute HCl to precipitate the product. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fused quinolinone derivative.

Data Presentation: Scope and Yields

The Friedländer synthesis is compatible with a wide range of functional groups.[17] The following table summarizes representative yields for the synthesis of various substituted quinolinones, demonstrating the method's versatility.

2-Aminoaryl KetoneActive Methylene CompoundCatalyst / ConditionsProductYield (%)Reference
2-AminoacetophenoneEthyl acetoacetateTungstophosphoric Acid / EtOH, 78°CEthyl 2,4-dimethylquinoline-3-carboxylate95%[18]
2-AminoacetophenoneMethyl acetoacetateAPTPOL60 / EtOH, 78°CMethyl 2,4-dimethylquinoline-3-carboxylate99%[18]
2-AminobenzophenoneEthyl acetoacetateAcetic Acid / Microwave, 160°CEthyl 4-methyl-2-phenylquinoline-3-carboxylate90%[19][20]
2-AminobenzophenoneCyclohexanoneAcetic Acid / Microwave, 160°C1,2,3,4-Tetrahydroacridin-9(10H)-one derivative85%[19][20]
5-Chloro-2-aminoacetophenoneDimedoneAPTPOL60 / EtOH, 78°C7-Chloro-3,4-dihydro-3,3-dimethylacridin-1(2H)-one94%[18]

Note: Yields are for the isolated product after purification. Conditions and catalysts can significantly impact outcomes.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inappropriate Catalyst: The chosen acid or base is not effective for the specific substrates.[13]2. Low Substrate Reactivity: Steric hindrance or deactivating electronic groups on either reactant.[17]3. Suboptimal Temperature: Insufficient heat to overcome the activation energy.1. Screen Catalysts: Test a different class of catalyst (e.g., switch from a Brønsted acid like p-TsOH to a Lewis acid like ZnCl₂).[13]2. Increase Reaction Time/Temperature: Prolong the reflux time or consider a higher-boiling solvent. Microwave-assisted synthesis can also accelerate slow reactions.[19][20]3. Use a More Reactive Derivative: If possible, modify one of the starting materials to be more reactive.
Formation of Side Products 1. Self-Condensation: The active methylene ketone undergoes self-aldol condensation, especially under strong basic conditions.[4][16]2. Polymerization: Reactants or intermediates polymerize under harsh conditions.1. Switch to Acid Catalysis: Acidic conditions are less likely to promote ketone self-condensation.2. Modify Base/Conditions: Use a milder base (e.g., piperidine) or lower the reaction temperature.3. Use Imine Analogs: To avoid side reactions, the imine of the 2-aminoaryl ketone can be pre-formed and used as the substrate.[4]
Regioselectivity Issues 1. Unsymmetrical Ketone: The use of an unsymmetrical ketone with two different α-methylene groups can lead to a mixture of regioisomers.[4]1. Use a Directing Group: Introduce a temporary group (e.g., phosphoryl) on one α-carbon to direct the condensation.[4]2. Choose a Symmetrical Ketone: If the synthetic design allows, use a symmetrical active methylene compound.3. Explore Specific Catalysts: Certain catalysts, including ionic liquids or specific amine catalysts, have been shown to improve regioselectivity.[4]

References

The Doebner-von Miller Reaction: A Comprehensive Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle comprising fused benzene and pyridine rings, stands as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its rigid framework, coupled with the electronic properties conferred by the nitrogen atom, allows for diverse interactions with biological targets, forming the core of numerous therapeutic agents.[3] Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial (e.g., chloroquine, quinine), antibacterial (e.g., ciprofloxacin), anticancer, and antiviral properties.[2][4] Given the significance of this scaffold, robust and versatile synthetic methodologies for its construction are of paramount importance to researchers in drug discovery and development.[5]

Among the classical methods for quinoline synthesis, the Doebner-von Miller reaction, first described in 1881, remains a cornerstone technique.[6][7] This acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound offers a direct route to a wide variety of substituted quinolines.[7][8] This application note provides an in-depth exploration of the Doebner-von Miller reaction, detailing its mechanistic intricacies, offering a field-tested experimental protocol, and discussing common challenges and optimization strategies to empower researchers in harnessing this powerful synthetic tool.

Mechanistic Insights: A Stepwise Journey to Aromaticity

The mechanism of the Doebner-von Miller reaction has been a subject of considerable study, with a contemporary understanding pointing towards a complex pathway involving a fragmentation-recombination process, particularly when α,β-unsaturated ketones are used.[7][9][10] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[9]

The key stages of the reaction are outlined below:

  • Michael Addition: The reaction commences with a nucleophilic 1,4-conjugate addition of the aniline to the protonated α,β-unsaturated carbonyl compound.[11]

  • Cyclization and Dehydration: The resulting enol intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline intermediate.[12]

  • Oxidation: The final step involves the oxidation of the dihydroquinoline to the thermodynamically stable aromatic quinoline ring system. This oxidation can be effected by various agents, including nitrobenzene, arsenic acid, or even air (aerobic oxidation).

The following diagram illustrates the generally accepted mechanistic pathway for the Doebner-von Miller reaction.

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Aniline Aniline MichaelAdduct Michael Adduct (Enamine) Aniline->MichaelAdduct + H+ UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Electrophilic Substitution Dihydroquinoline 1,2-Dihydroquinoline CyclizedIntermediate->Dihydroquinoline - H2O Quinoline Substituted Quinoline Dihydroquinoline->Quinoline Oxidation (- H2) Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield TarFormation Significant Tar Formation? LowYield->TarFormation Yes HydrogenatedImpurities Hydrogenated Impurities Present? LowYield->HydrogenatedImpurities No SlowAddition Implement Slow Addition of Carbonyl TarFormation->SlowAddition Yes OptimizeOxidant Optimize Oxidizing Agent and Stoichiometry HydrogenatedImpurities->OptimizeOxidant Yes OptimizeAcid Optimize Acid Type and Concentration SlowAddition->OptimizeAcid OptimizeConditions Optimize Temperature and Reaction Time OptimizeAcid->OptimizeConditions OptimizeOxidant->OptimizeConditions Success Improved Yield and Purity OptimizeConditions->Success

References

Application Notes & Protocols: The Pictet-Spengler Synthesis of Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone of medicinal chemistry and natural product synthesis.[1] Recognized as a "privileged scaffold," this heterocyclic system is embedded in a vast array of biologically active alkaloids and synthetic pharmaceuticals.[2][3][4][5] Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal framework for interacting with diverse biological targets. Consequently, THIQ derivatives have found applications as anticancer agents, antihypertensives, and therapeutics for central nervous system disorders.[3][5][6][7]

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction remains one of the most direct and efficient methods for constructing the THIQ skeleton.[8][9][10][11] This robust cyclization strategy involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[11] Its historical significance is matched by its contemporary relevance, with continuous evolution in catalysis, reaction conditions, and application to complex molecular architectures.[2][4] This guide provides an in-depth exploration of the reaction's mechanism, detailed experimental protocols for key variations, and insights into its application for modern drug discovery.

Part 1: The Reaction Mechanism - A Stepwise Dissection

The elegance of the Pictet-Spengler reaction lies in its mechanistic simplicity and efficiency. The entire sequence is driven by the formation of a highly electrophilic iminium ion, which is poised for intramolecular cyclization. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The reaction proceeds through the following key steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of the β-arylethylamine onto the carbonyl carbon of the aldehyde or ketone. Under acidic conditions, this is followed by dehydration to form a Schiff base (imine).[12][13] Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion, which is the key intermediate for the cyclization step.[13][14][15]

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine acts as an intramolecular nucleophile, attacking the electrophilic iminium carbon.[12][14] This ring-closing step, a special case of the Mannich reaction, forms the new six-membered ring and temporarily disrupts the aromaticity of the system.[8][16] The success of this step is heavily influenced by the nucleophilicity of the aromatic ring; electron-donating substituents significantly accelerate the reaction.[8][12][13]

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.[13][14][15]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_end Product Amine β-Arylethylamine SchiffBase Schiff Base (Imine) Amine->SchiffBase + Carbonyl, -H₂O Carbonyl Aldehyde/Ketone Carbonyl->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ (Acid Catalyst) Cyclized Cyclized Intermediate (Non-aromatic) IminiumIon->Cyclized Intramolecular Electrophilic Attack THIQ Tetrahydroisoquinoline Cyclized->THIQ - H⁺ (Rearomatization)

Caption: A diagram illustrating the core mechanistic steps of the Pictet-Spengler reaction.

Part 2: Core Experimental Protocols & Methodologies

The versatility of the Pictet-Spengler reaction is reflected in the variety of protocols developed to accommodate different substrates and synthetic goals. Below are detailed procedures for classical, microwave-assisted, and solid-phase synthesis.

Protocol 1: Classical Synthesis of a 1-Substituted Tetrahydroisoquinoline

This protocol describes a standard solution-phase synthesis using trifluoroacetic acid (TFA) as the catalyst, a common choice for its effectiveness and ease of removal.

Objective: To synthesize 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline from 2-(3,4-dimethoxyphenyl)ethylamine and benzaldehyde.

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution and stir for 10 minutes at room temperature. Causality Note: Pre-mixing the amine and aldehyde allows for the initial, uncatalyzed formation of the hemiaminal intermediate.

  • Catalyst Addition & Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add TFA (2.0 eq) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a good indicator of completion. Typically, reactions run for 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ until effervescence ceases and the aqueous layer is basic (pH > 8). Causality Note: The basic quench neutralizes the TFA catalyst and deprotonates the product's amine, rendering it soluble in the organic layer.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.[17][18][19][20][21]

Objective: Rapid synthesis of 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • Same reagents as Protocol 1.

  • Toluene or solvent-free conditions.

  • Microwave reactor with sealed reaction vessels.

Step-by-Step Procedure:

  • Reaction Setup: In a dedicated microwave reaction vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq), benzaldehyde (1.1 eq), and TFA (1.5 eq).[1] Toluene can be used as a solvent, or the reaction can be run neat.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-140 °C) for 15-30 minutes.[17] Causality Note: The microwave energy efficiently and uniformly heats the reaction mixture, overcoming the activation energy barrier much more rapidly than conventional heating.

  • Cooling & Workup: After the irradiation is complete, allow the vessel to cool to room temperature. Proceed with the same workup and purification steps as described in Protocol 1. A significant reduction in reaction time should be observed.[19]

Protocol 3: Solid-Phase Synthesis Workflow

Solid-phase synthesis is invaluable for generating libraries of THIQ analogs for high-throughput screening in drug discovery.[2][22] The workflow involves anchoring a starting material to a resin, performing the reaction, and then cleaving the final product.

Solid_Phase_Workflow Solid-Phase Pictet-Spengler Workflow Start Start with Resin (e.g., Marshall Resin) Step1 1. Anchor Substrate (e.g., N-Boc-L-tyrosine) Start->Step1 Step2 2. Deprotection (Remove Boc group) Step1->Step2 Step3 3. Pictet-Spengler Reaction (Add Aldehyde + Acid) Step2->Step3 Step4 4. Washing Steps (Remove excess reagents) Step3->Step4 Step4->Step3 Optional: Further Derivatization Step5 5. Cleavage from Resin (e.g., with TFA) Step4->Step5 Product Purified THIQ Analog Step5->Product

Caption: General workflow for the solid-phase synthesis of tetrahydroisoquinoline analogs.

This approach allows for the easy removal of excess reagents and byproducts by simple filtration and washing of the resin, streamlining the purification process significantly.[23][24]

Part 3: Data Summary & Comparative Analysis

The choice of catalyst and conditions can significantly impact reaction outcomes. The table below summarizes various conditions reported for Pictet-Spengler syntheses.

β-ArylethylamineCarbonyl CompoundCatalyst/ConditionsSolventTimeYield (%)Reference
Tryptamine HClVarious AldehydesMicrowave (120 °C)Water2-9 min78-95[18]
PhenethylamineDimethoxymethaneConcentrated HClN/AN/AN/A[8][10]
Dopamine DerivativesVarious Aldehydes(R)-TRIP (Chiral Phosphoric Acid)Toluene24 h75-98[1]
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFA, Microwave (140 °C)Toluene30 min98[1][17]
N-Boc-L-tyrosine etherVarious AldehydesTFA on Marshall Resin (Solid-Phase)DCM12 hN/A[22]

Part 4: Applications & Future Directions

The THIQ scaffold is a privileged structure in drug discovery due to its frequent appearance in bioactive natural products and its synthetic accessibility.[2][3]

  • Anticancer Agents: Numerous THIQ-containing compounds have shown potent cytotoxicity against various cancer cell lines.[6][7] They can act through diverse mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis.[6]

  • Antihypertensive Drugs: The drug Quinapril, an ACE inhibitor used to treat high blood pressure, features a THIQ core, highlighting the scaffold's importance in cardiovascular medicine.[3]

  • CNS-Active Compounds: The structural similarity of THIQs to certain neurotransmitters has led to their exploration as agents for treating neurodegenerative diseases and other CNS disorders.[5]

The future of the Pictet-Spengler reaction is evolving towards greater control and efficiency. Key areas of active research include:

  • Asymmetric Catalysis: The development of novel chiral Brønsted acids and organocatalysts is enabling highly enantioselective syntheses, providing access to specific stereoisomers required for pharmacological activity.[8][25][26][27]

  • Biocatalysis: Enzymes such as Norcoclaurine Synthase (NCS) catalyze the Pictet-Spengler reaction with exquisite stereoselectivity under mild, aqueous conditions, offering a green chemistry approach to chiral THIQs.[28][29][30]

  • Tandem Reactions: Integrating the Pictet-Spengler reaction into multi-step, one-pot sequences allows for the rapid construction of highly complex polycyclic architectures from simple starting materials.[2][4]

By continuing to refine this century-old reaction, chemists can unlock new molecular diversity and accelerate the discovery of next-generation therapeutics.

References

"purification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid by chromatography"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the purification of this compound using various chromatographic techniques. The protocols and strategies outlined herein are designed to be robust and adaptable, ensuring high purity and recovery of the target compound.

Introduction: The Purification Challenge

This compound is a heterocyclic compound featuring a bicyclic core containing a lactam, with a carboxylic acid substituent on the aromatic ring. This molecular architecture presents a unique purification challenge. The presence of both a polar lactam and an ionizable carboxylic acid group, combined with a moderately non-polar scaffold, means that crude synthetic mixtures can be difficult to purify by simple crystallization or extraction. Chromatography is, therefore, the method of choice for achieving high purity, which is essential for subsequent biological assays, structural analysis, or further synthetic steps. This guide explains the rationale behind selecting a specific chromatographic method and provides detailed, field-proven protocols.

Physicochemical Properties & Chromatographic Implications

Understanding the molecule's structure is paramount to developing a successful purification strategy.

  • Polarity: The compound possesses significant polarity due to the hydrogen-bonding capabilities of the amide (lactam) N-H group, the carbonyl oxygen, and the carboxylic acid moiety.

  • Acidity: The carboxylic acid group (pKa typically 4-5) is the primary ionizable site. At pH values above its pKa, the molecule will be deprotonated and exist as a negatively charged carboxylate anion. This charge dramatically increases its polarity and water solubility.

  • Solubility: While the polar groups enhance solubility in polar solvents, the bicyclic ring system provides some hydrophobic character. Solubility is expected to be moderate in solvents like methanol, ethanol, and DMSO, and lower in less polar solvents like dichloromethane and ethyl acetate.

These properties dictate the interactions with chromatographic stationary and mobile phases, allowing for a tailored separation strategy.

Strategic Approach to Purification: Method Selection

The choice of chromatographic technique depends on the scale of the purification, the nature of the impurities, and the required final purity. The three primary methods discussed are Reversed-Phase Chromatography, Normal-Phase Chromatography, and Solid-Phase Extraction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most powerful and widely used technique for the analysis and purification of moderately polar compounds like quinoline derivatives.[1] It is particularly well-suited for this molecule due to the precise control it offers over the ionization state of the carboxylic acid.

Causality of Method Choice: By using a polar mobile phase and a non-polar stationary phase (like C18), retention is governed by hydrophobic interactions.[2] The key to success is adding an acidic modifier (e.g., trifluoroacetic acid or formic acid) to the mobile phase. This suppresses the ionization of the carboxylic acid, rendering the molecule neutral and more hydrophobic, which leads to better retention, sharper peaks, and more reproducible results.[3][4]

Normal-Phase Flash Chromatography

For larger-scale purifications (milligrams to grams), normal-phase flash chromatography using silica gel is a cost-effective and efficient option.

Causality of Method Choice: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is non-polar.[5][6] Polar analytes, like our target compound, interact strongly with the polar silanol groups on the silica surface, leading to longer retention times.[7] However, the acidic proton of the carboxylic acid can interact too strongly with the silica, causing significant peak tailing. To mitigate this, a small amount of a competitive acid (like acetic or formic acid) is added to the eluent. This acid temporarily occupies the most active sites on the silica, resulting in a more symmetrical peak shape for the target compound.

Solid-Phase Extraction (SPE)

SPE is an invaluable technique for rapid sample cleanup, concentration from dilute solutions, or fractionation prior to a final chromatographic step.[8][9] For this molecule, an ion-exchange mechanism is highly effective.

Causality of Method Choice: Given the acidic nature of the target compound, a strong or weak anion-exchange (SAX or WAX) sorbent can be used.[8][10] The strategy involves adjusting the sample pH to be above the pKa of the carboxylic acid (~pH 7), which deprotonates it to the carboxylate anion. This negatively charged species binds strongly to the positively charged functional groups of the anion-exchange sorbent. Neutral and basic impurities can be washed away, followed by elution of the desired compound by lowering the pH to neutralize the charge.[9]

Detailed Experimental Protocols

Protocol 1: Preparative Purification by Normal-Phase Flash Chromatography

This protocol is designed for the purification of 100 mg to 2 g of crude material.

Step-by-Step Methodology:

  • Mobile Phase Selection:

    • Develop a solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in various DCM:MeOH ratios (e.g., 98:2, 95:5, 90:10).

    • To the most promising solvent system, add 0.5-1% acetic acid to improve the spot shape.

    • The ideal system should give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a silica gel flash column appropriate for your sample size (a good rule of thumb is a 40-100:1 ratio of silica to crude material by weight).

    • Create a slurry of silica gel in the initial, least polar mobile phase (e.g., pure DCM).

    • Pour the slurry into the column and use pressure to pack it evenly, avoiding air bubbles.

    • Equilibrate the packed column with at least 3-5 column volumes of the starting mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) and evaporate the solvent to dryness under reduced pressure. Gently powder the resulting solid and load it evenly onto the top of the packed column.

    • Wet Loading: If the compound is highly soluble in the mobile phase, dissolve it in a minimal amount of the starting eluent and inject it directly onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase (e.g., 98:2 DCM:MeOH + 1% Acetic Acid).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Analytical and Semi-Preparative RP-HPLC

This protocol is suitable for purity analysis and for purifying smaller quantities (<100 mg) of the compound to very high purity.

Step-by-Step Methodology:

  • Instrumentation and Column:

    • HPLC system with a UV detector (detection wavelength ~254 nm or a wavelength determined by UV-Vis scan).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical; ≥10 mm diameter for semi-preparative).

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% of the same acid.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Set the column oven temperature to 25-30 °C for reproducibility.

    • Equilibrate the column with the starting mobile phase conditions for at least 10-15 minutes.

    • Inject a small, filtered sample dissolved in the mobile phase or a compatible solvent.

    • Run a gradient elution as described in the table below.

Table 1: Example RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.01.0955
2.01.0955
20.01.0595
25.01.0595
25.11.0955
30.01.0955
  • Data Analysis and Collection:

    • For analytical runs, integrate the peak area to determine purity.

    • For semi-preparative runs, collect the fraction corresponding to the target peak. Multiple injections may be necessary. Pool the collected fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted.

Protocol 3: Anion-Exchange Solid-Phase Extraction (SPE)

This protocol is ideal for selectively isolating the acidic target compound from a complex mixture.

Step-by-Step Methodology:

  • Cartridge Selection:

    • Choose a strong anion-exchange (SAX) or weak anion-exchange (WAX) SPE cartridge. The choice depends on the pKa of the strongest impurity to be removed.

  • Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the sorbent to wet it.

    • Pass 1-2 cartridge volumes of deionized water to rinse the methanol.

    • Pass 1-2 cartridge volumes of a high pH buffer (e.g., 25 mM ammonium acetate, pH 7.5) to activate the ion-exchange sites.

  • Sample Loading:

    • Dissolve the sample in the high pH buffer. Ensure the pH is at least 2 units above the pKa of the carboxylic acid to ensure it is fully deprotonated.

    • Load the sample solution onto the cartridge at a slow, steady flow rate (~1 mL/min). The negatively charged target compound will bind to the sorbent.

  • Washing:

    • Wash the cartridge with 1-2 volumes of the high pH buffer to remove any unbound neutral or basic impurities.

    • A subsequent wash with a low-to-moderate strength organic solvent (e.g., 5% methanol in water) can remove non-polar impurities.

  • Elution:

    • Elute the bound compound by passing 1-2 cartridge volumes of a low pH solution (e.g., water with 2-5% acetic or formic acid). This protonates the carboxylate, neutralizing its charge and releasing it from the sorbent.

    • Collect the eluate containing the purified product.

Visualization of Workflows

A logical workflow is critical for efficient purification. The following diagrams illustrate the decision-making process and the underlying separation mechanism.

Purification_Strategy cluster_scale Primary Purification Goal start Crude Product large_scale Large Scale / Bulk (>100 mg) start->large_scale What is the scale? small_scale Small Scale / High Purity (<100 mg) start->small_scale What is the scale? cleanup Rapid Cleanup / Fractionation start->cleanup Is initial cleanup needed? spe Solid-Phase Extraction (SPE) (Anion Exchange) hplc Reversed-Phase HPLC (C18) spe->hplc Further Polish flash Normal-Phase Flash Chromatography (Silica Gel) flash->hplc Final Polish for Analytics end Pure Compound flash->end hplc->end large_scale->flash small_scale->hplc cleanup->spe

Caption: Decision workflow for selecting the appropriate chromatographic method.

RP_HPLC_Mechanism cluster_stationary C18 Stationary Phase (Non-Polar) cluster_mobile Mobile Phase (Polar, Acidified) sp sp Si-O-Si... ...-O-Si-(CH2)17-CH3 ...-O-Si-(CH2)17-CH3 ...-O-Si-(CH2)17-CH3 mp H2O CH3CN H+ molecule Molecule (Neutral Form) -COOH mp->molecule Suppresses Ionization (Low pH) molecule->sp:f2 Hydrophobic Interaction (Retention)

Caption: Mechanism of retention in Reversed-Phase (RP-HPLC).

References

Application Notes and Protocols: A Guide to Screening 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid for Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important target classes for modern drug discovery. The quinoline scaffold and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While specific derivatives like 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides have been identified as activators of Pyruvate Kinase M2 (PKM2), the broader potential of the 2-oxo-1,2,3,4-tetrahydroquinoline core in modulating kinase activity remains an area of active investigation.[3][4]

This document provides a comprehensive guide for researchers on how to approach the screening of a novel compound, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid , to identify and characterize potential kinase inhibitory activity. We will move beyond a simple listing of steps to explain the underlying rationale for experimental design, from initial high-throughput biochemical screens to secondary cell-based validation assays. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility, which are paramount in the journey from a hit compound to a viable therapeutic candidate.

Introduction: The Rationale for Screening the Tetrahydroquinoline Scaffold

The human genome encodes over 500 kinases, and this "kinome" represents a vast landscape for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[5][6] A key challenge in this field is the discovery of novel chemical scaffolds that exhibit high potency and selectivity against a specific kinase target, thereby minimizing off-target effects and potential toxicity.[7][8]

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a compelling starting point for a kinase inhibitor screening campaign. While the specific carboxylic acid derivative is not a widely documented inhibitor, its structural relative, the sulfonamide version, has been shown to bind to the allosteric site of a kinase (PKM2).[9][4] This provides a critical piece of evidence: the scaffold itself is capable of interacting with a kinase. The exploration of different functional groups, such as the carboxylic acid in our compound of interest, allows for the probing of different chemical spaces within kinase binding pockets.

This guide, therefore, treats This compound as a candidate molecule for a discovery campaign. The following sections will detail the workflow and protocols necessary to determine if this compound has any kinase inhibitory activity and to characterize its potency and selectivity.

The Kinase Inhibitor Screening Cascade: A Strategic Workflow

A successful screening campaign follows a logical progression, often referred to as a "screening cascade." This multi-stage process is designed to efficiently identify promising compounds from a larger pool and progressively gather more detailed information about their biological activity.

References

Application Notes and Protocols for Developing Cell-Based Assays for 2-Oxo-tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of 2-Oxo-tetrahydroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 2-oxo-tetrahydroquinoline compounds represent a promising class of molecules with potential therapeutic applications. The evaluation of their biological activity is a critical step in the drug discovery process, and cell-based assays are indispensable tools for this purpose.[1][3]

These assays provide crucial information on a compound's effects on cellular processes such as viability, proliferation, and apoptosis (programmed cell death).[3] By employing a suite of well-designed cell-based assays, researchers can elucidate the mechanism of action, determine cytotoxic potential, and identify promising lead candidates for further development.[4][5] This guide provides a comprehensive overview and detailed protocols for a panel of cell-based assays tailored for the characterization of novel 2-oxo-tetrahydroquinoline derivatives.

Section 1: Foundational Assays for Initial Screening

A logical first step in characterizing a novel compound is to assess its fundamental impact on cell health. This typically involves determining its effect on cell viability and proliferation.

Assessing Cytotoxicity and Cell Viability

Cytotoxicity assays are designed to measure the toxic effects of a compound on cultured cells.[4] A common and robust method for this is the MTT assay.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9] This conversion is carried out by mitochondrial dehydrogenases.[7][9] The amount of formazan produced is directly proportional to the number of living cells.[8]

Workflow for Cytotoxicity Testing:

Caption: General workflow for in vitro cytotoxicity testing.[10]

Detailed Protocol: MTT Assay [6][8][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-tetrahydroquinoline compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in PBS and filter sterilize.[6][9] Add 10 µL of the MTT stock solution to each well.[11]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][9] Measure the absorbance at 570-590 nm using a microplate reader.[6][9] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[6][9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound required to inhibit cell growth by 50%, can then be determined.[4][10]

Alternative Cytotoxicity Assay: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is another common method to assess cytotoxicity. It measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12]

Principle of the LDH Assay: When cells are damaged, they release their cytoplasmic contents, including LDH, into the culture medium. The amount of LDH released is proportional to the number of dead cells.[12] The assay measures LDH activity through an enzyme-coupled reaction that generates a colorimetric or luminescent signal.[12]

Measuring Anti-Proliferative Effects

To specifically assess a compound's ability to inhibit cell division, proliferation assays are employed. The BrdU incorporation assay is a widely used method.

Principle of the BrdU Assay: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine. During the S phase of the cell cycle, proliferating cells will incorporate BrdU into their newly synthesized DNA.[13] This incorporated BrdU can then be detected using specific antibodies, allowing for the quantification of cells that were actively dividing.[14]

Detailed Protocol: BrdU Cell Proliferation Assay [13][15]

  • Cell Culture and Treatment: Seed and treat cells with the 2-oxo-tetrahydroquinoline compound as described for the MTT assay.

  • BrdU Labeling: During the final 2 to 24 hours of the treatment period, add BrdU to the culture medium at a final concentration of 10-30 µM.[15][16] The optimal incubation time will depend on the cell division rate.

  • Fixation and Denaturation: After the labeling period, remove the medium and wash the cells with PBS. Fix the cells with a solution like 3.7% formaldehyde.[13] To allow the anti-BrdU antibody to access the incorporated BrdU, the DNA must be denatured, typically by treating the cells with HCl.[13][16]

  • Immunodetection:

    • Incubate the cells with a primary antibody specific for BrdU.[13]

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody.[13]

  • Analysis: The proliferating cells can be visualized and quantified using fluorescence microscopy or flow cytometry.[15]

Section 2: Delving into the Mechanism of Action - Apoptosis Assays

If a compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Detecting Early Apoptosis: Annexin V Staining

A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17]

Principle of the Annexin V Assay: Annexin V is a protein that has a high affinity for PS.[17][18] By conjugating Annexin V to a fluorescent tag (e.g., FITC), it can be used to identify apoptotic cells. Propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, is often used concurrently to distinguish late apoptotic and necrotic cells, which have lost membrane integrity.[17]

Detailed Protocol: Annexin V/PI Apoptosis Assay [18][19][20]

  • Cell Treatment: Treat cells with the 2-oxo-tetrahydroquinoline compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[18]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[19]

    • Incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[19]

Measuring Key Apoptotic Events: Caspase Activity Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Caspases-3 and -7 are key executioner caspases.

Principle of Caspase-3/7 Activity Assay: These assays utilize a substrate that contains the caspase-3/7 recognition sequence (DEVD).[21][22] When cleaved by active caspase-3 or -7, the substrate releases a reporter molecule that generates a fluorescent or luminescent signal.[21] The intensity of the signal is proportional to the amount of caspase activity.[23]

Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay [21][23]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound.[24]

  • Reagent Addition: Add an equal volume of the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains the proluminescent substrate and also lyses the cells.[21]

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the reaction to stabilize.[23]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

Section 3: Investigating Effects on Cellular Signaling Pathways

To further elucidate the mechanism of action, it is often necessary to investigate the compound's effect on specific intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Reporter Gene Assays

Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways.[25][26]

Principle of Reporter Gene Assays: These assays involve introducing a plasmid into cells that contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific response element.[25][27] This response element is recognized by a transcription factor that is activated or inhibited by the signaling pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.[28][29]

Western Blot Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[30]

Principle of Western Blotting: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[31] The separated proteins are then transferred to a membrane, where they are probed with specific primary antibodies that recognize the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, generating a chemiluminescent or fluorescent signal that can be quantified.[32] This technique can be used to measure changes in the expression levels of total proteins or the phosphorylation status of key signaling proteins, which often indicates their activation state.[32]

General Workflow for Western Blot Analysis:

Caption: A generalized workflow for Western blot analysis.[30][33]

Section 4: Assay Validation and Data Interpretation

For any cell-based assay, proper validation is crucial to ensure the reliability and reproducibility of the results.

Key Validation Parameters:

  • Z'-factor: This statistical parameter is used to evaluate the quality of a high-throughput screening assay.[34] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is considered marginal.[35] However, for cell-based assays, which are inherently more variable, a Z'-factor between 0.4 and 1 is often considered acceptable.[36][37]

  • Signal-to-Background Ratio (S/B): This ratio helps to determine the dynamic range of an assay. A higher S/B ratio is generally desirable.

Data Presentation:

Quantitative data from these assays, such as IC50 values, should be presented clearly, often in tabular format, to allow for easy comparison of the potency of different compounds or the sensitivity of different cell lines.[4][10]

Table 1: Example Data Presentation for IC50 Values (µM)

Cell LineCompound A (IC50)Compound B (IC50)Doxorubicin (Positive Control) (IC50)
MCF-7 (Breast Cancer)12.5 ± 1.525.3 ± 2.10.8 ± 0.1
HCT116 (Colon Cancer)8.2 ± 0.918.7 ± 1.80.5 ± 0.05
A549 (Lung Cancer)21.4 ± 2.542.1 ± 3.71.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The suite of cell-based assays described in this guide provides a robust framework for the initial characterization of novel 2-oxo-tetrahydroquinoline compounds. By systematically evaluating their effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanisms of action. This information is critical for guiding further drug development efforts.

References

"derivatization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid for SAR studies"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Medicinal Chemistry

Topic: Systematic Derivatization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Abstract: The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This document provides a detailed guide for the systematic derivatization of a key intermediate, this compound, to generate compound libraries for structure-activity relationship (SAR) exploration. We present validated protocols for modification at three primary sites: the C6-carboxylic acid, the N1-lactam nitrogen, and the aromatic ring. Each protocol is accompanied by expert insights into the rationale behind reagent selection and reaction conditions, ensuring methodological robustness and reproducibility for researchers in drug discovery.

Introduction: The 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold

The 2-oxo-1,2,3,4-tetrahydroquinoline moiety is a recurring structural motif in a wide array of pharmacologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for the design of potent and selective modulators of biological targets. Quinolinone derivatives have been investigated for various therapeutic applications, including as immunosuppressive agents and anticancer therapeutics.[3][4]

The strategic placement of a carboxylic acid at the C6-position offers a versatile chemical handle for extensive derivatization, enabling a thorough exploration of the chemical space around the core. This application note outlines a multi-pronged strategy to systematically modify this scaffold to elucidate critical SAR insights.

Strategic Points for Derivatization

To build a comprehensive SAR model, modifications should be introduced at distinct vectors around the core scaffold. For this compound, three primary points of diversification are of high strategic value:

  • Position 1 (R¹): The lactam nitrogen (N1) can be functionalized through alkylation or arylation to probe interactions within hydrophobic pockets or to introduce vectors for further modification.

  • Position 2 (R²): The C6-carboxylic acid is an ideal anchor point for creating a diverse amide library, allowing for the exploration of hydrogen bonding, charge interactions, and steric effects.

  • Position 3 (R³): The aromatic ring (positions C5, C7, C8) can be substituted to modulate the electronic properties and steric profile of the scaffold.

Figure 1: Key derivatization points on the this compound scaffold.

Experimental Protocols

Protocol 1: Amide Library Synthesis at the C6-Position (R²)

Amide bond formation is the most frequently utilized reaction in medicinal chemistry, and for good reason.[5] It allows for the coupling of a vast array of commercially available amines to our core acid, providing a rapid path to a diverse library of compounds. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, particularly racemization if chiral amines are used. We recommend a carbodiimide-based approach with an activating agent like HOBt.

Rationale for Reagent Choice:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide. Its primary advantage is that the resulting urea byproduct is also water-soluble and can be easily removed during aqueous work-up, simplifying purification.[6]

  • HOBt (Hydroxybenzotriazole): Used as an additive, HOBt reacts with the O-acylisourea intermediate formed by EDC and the carboxylic acid. This generates a more stable active ester, which is less prone to racemization and reacts efficiently with the amine.[7]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize any amine salts (e.g., hydrochloride salts) and to scavenge the proton released during the reaction, driving it to completion.

Detailed Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes. The solution should remain clear as the active ester is formed.

  • Amine Addition: In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) in a minimal amount of DMF. If the amine is a hydrochloride salt, add DIPEA (2.5 eq for HCl salts, 1.5 eq for free amines) to this solution.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated acid mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterization: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: N-Alkylation at the N1-Position (R¹)

Functionalization of the lactam nitrogen allows for the exploration of a different chemical vector. N-alkylation is a robust method for introducing a variety of substituents.

Rationale for Reagent Choice:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that efficiently deprotonates the lactam nitrogen to form a highly nucleophilic sodium salt. The only byproduct is hydrogen gas.

  • Potassium Carbonate (K₂CO₃): A milder, safer alternative to NaH, suitable for more reactive alkylating agents. It is less efficient but often sufficient.

  • Alkyl Halide (R¹-X): The electrophile. Benzyl bromides, simple alkyl iodides, or bromides are commonly used.

Detailed Protocol (Using NaH):

  • Preparation: To a solution of the starting N-H quinolinone (e.g., a C6-amide derivative from Protocol 1) (1.0 eq) in anhydrous DMF or THF (0.1 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of H₂ gas should be observed.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification & Characterization: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography. Characterize the product by NMR and HRMS.

Protocol 3: Aromatic Ring Substitution (R³)

Modifying the aromatic ring requires different strategies, typically involving electrophilic aromatic substitution (EAS).[8] The existing substituents (the alkyl portion and the amide) are ortho-, para-directing and activating, while the C6-carboxy/amide group is meta-directing and deactivating. The net effect often leads to substitution at the C7 or C5 positions.

Example: Nitration at C7

Rationale: Nitration is a classic EAS reaction that introduces a nitro group, which can serve as a handle for further chemistry (e.g., reduction to an amine).[9]

Detailed Protocol:

  • Preparation: Cool a solution of concentrated sulfuric acid to 0 °C in a thick-walled flask.

  • Nitrating Mixture: Slowly add fuming nitric acid (1.1 eq) to the cold sulfuric acid.

  • Substrate Addition: Add the this compound derivative (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1-3 hours.

  • Monitoring: Carefully take an aliquot, quench it in ice water, extract with ethyl acetate, and check the conversion by LC-MS.

  • Work-up: Pour the reaction mixture slowly onto a large volume of crushed ice. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization or flash chromatography may be required for further purification.

  • Characterization: Confirm the regiochemistry of the substitution (e.g., C7-nitro) using 2D NMR techniques (NOESY/ROESY) and verify the structure by other standard analytical methods.

Workflow and Data Interpretation for SAR Studies

The synthesis of a compound library is only the first step. A systematic workflow is essential to derive meaningful SAR.

G A Library Design (Select diverse R¹, R², R³ groups) B Synthesis & Purification (Protocols 1-3) A->B C Structural Confirmation (NMR, HRMS, Purity by HPLC) B->C D Primary Biological Screening (e.g., In vitro enzyme assay, IC₅₀) C->D E Data Analysis & SAR Generation D->E Activity Data F Design Next-Gen Compounds E->F SAR Insights G In-depth Profiling (Selectivity, ADME) E->G Identify Leads F->B

Figure 2: A typical workflow for a structure-activity relationship (SAR) study.

SAR Data Table (Hypothetical Example):

The data generated from biological screening should be tabulated to easily compare the effects of structural modifications on activity.

Compound IDR¹ (N1-Substituent)R² (C6-Amide)R³ (Aromatic)Target IC₅₀ (nM)
Parent-01 H-OHH>10,000
LibA-01 H-NH-CH₃H5,600
LibA-02 H-NH-CyclopropylH2,100
LibA-03 H-NH-BenzylH850
LibA-04 H-NH-(4-F-Benzyl)H320
LibB-01 Benzyl-NH-(4-F-Benzyl)H150
LibC-01 Benzyl-NH-(4-F-Benzyl)7-NO₂95

Interpretation of Hypothetical Data:

  • C6-Amide (R²): Converting the carboxylic acid to a simple amide (LibA-01) provides a baseline activity. Increasing the steric bulk and lipophilicity with cyclopropyl (LibA-02) and benzyl (LibA-03) groups improves potency. Adding an electron-withdrawing fluorine to the benzyl ring (LibA-04) further enhances activity, suggesting a specific electronic or hydrogen-bonding interaction in the target's active site.

  • N1-Substituent (R¹): Alkylating the N1-position with a benzyl group (LibB-01) leads to a significant boost in potency, indicating a beneficial interaction in a nearby hydrophobic pocket.

  • Aromatic Ring (R³): The addition of a nitro group at the C7-position (LibC-01) further improves activity, perhaps through an additional polar interaction.

Conclusion

This application note provides a comprehensive and technically grounded framework for the derivatization of this compound. By systematically applying the detailed protocols for modification at the C6-amide, N1-lactam, and aromatic ring positions, researchers can efficiently generate diverse chemical libraries. When integrated into a robust screening and data analysis workflow, these strategies will accelerate the identification of lead compounds and the development of insightful structure-activity relationships, ultimately advancing drug discovery programs.

References

Application Note: A Scalable Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a key building block in medicinal chemistry. The described two-step synthetic route is designed for robustness, scalability, and efficiency. The process begins with the synthesis of the intermediate, 2-oxo-1,2-dihydroquinoline-6-carboxylic acid, via a modified Doebner-von Miller reaction, followed by a catalytic hydrogenation to yield the target compound. This guide offers detailed, step-by-step protocols, explains the rationale behind experimental choices, and addresses critical safety and scale-up considerations.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. The specific derivative, this compound, serves as a crucial intermediate for the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators. The development of a robust and scalable synthetic route is therefore of significant interest to the pharmaceutical industry.

This document outlines a reliable two-step synthesis amenable to scale-up. The chosen strategy prioritizes the use of readily available starting materials and established, well-understood chemical transformations to ensure reproducibility and safety.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process, as illustrated below. The first step involves the construction of the quinolone ring system to form 2-oxo-1,2-dihydroquinoline-6-carboxylic acid. The second step is the reduction of the quinoline core to the desired tetrahydroquinoline derivative.

G cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Catalytic Hydrogenation 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction1 Doebner-von Miller Reaction 4-Aminobenzoic_Acid->Reaction1 Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Reaction1 Intermediate 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid Reaction1->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid (Intermediate)

This step employs a variation of the Doebner-von Miller reaction, a classic method for quinoline synthesis.[1][2] By reacting 4-aminobenzoic acid with pyruvic acid, the quinoline ring is formed.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzoic Acid137.14100 g0.729
Pyruvic Acid88.0677 g (64.2 mL)0.874
Ethanol46.07500 mL-
Concentrated Sulfuric Acid98.08100 mL-

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-aminobenzoic acid (100 g, 0.729 mol) and ethanol (500 mL). Stir the mixture to form a suspension.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (100 mL) via the dropping funnel over 30 minutes, maintaining the internal temperature below 20 °C.

  • Reagent Addition: Once the acid addition is complete, slowly add pyruvic acid (77 g, 0.874 mol) to the reaction mixture over 20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: After completion, cool the reaction mixture to room temperature and then pour it slowly into 2 L of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 110-125 g (74-84%) of a pale yellow to off-white solid.

Part 2: Scale-up Synthesis of this compound (Final Product)

This step involves the catalytic hydrogenation of the intermediate synthesized in Part 1. Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic systems.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Oxo-1,2-dihydroquinoline-6-carboxylic acid191.16100 g0.523
Palladium on Carbon (10% Pd/C, 50% wet)-5.0 g-
Acetic Acid60.051 L-
Hydrogen Gas2.02--

Protocol:

G start Start setup Charge Reactor: - Intermediate (100g) - Acetic Acid (1L) - 10% Pd/C (5g) start->setup purge1 Purge with Nitrogen (3x) setup->purge1 pressurize Pressurize with H2 (50-60 psi) purge1->pressurize heat Heat to 60-70°C with Stirring pressurize->heat monitor Monitor H2 uptake and TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete depressurize Vent excess H2 cool->depressurize purge2 Purge with Nitrogen (3x) depressurize->purge2 filter Filter through Celite® to remove catalyst purge2->filter concentrate Concentrate filtrate under vacuum filter->concentrate precipitate Add water to precipitate product concentrate->precipitate isolate Filter and wash with water precipitate->isolate dry Dry under vacuum isolate->dry end Final Product dry->end

Caption: Hydrogenation workflow.

  • Reactor Charging: To a suitable high-pressure hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), add 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (100 g, 0.523 mol) and glacial acetic acid (1 L).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% palladium on carbon (5.0 g, 50% wet).

  • Inerting: Seal the reactor and purge with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 psi. Begin stirring and heat the reaction mixture to 60-70 °C. The reaction is exothermic, so careful temperature control is necessary.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 8-12 hours. Progress can also be monitored by taking samples (after depressurizing and purging) and analyzing by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of acetic acid. Caution: The palladium catalyst is pyrophoric and should be handled with care while wet.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. To the resulting residue, add 500 mL of water to precipitate the product.

  • Purification: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with copious amounts of water to remove any residual acetic acid.

  • Drying: Dry the product in a vacuum oven at 70-80 °C to a constant weight. The expected yield is 92-98 g (91-97%) of a white to off-white solid.

Safety and Scale-up Considerations

  • Doebner-von Miller Reaction: The reaction is performed under strongly acidic conditions and is heated to reflux. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, should be worn. The reaction should be conducted in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst.[2][4]

    • Equipment: A properly rated and maintained high-pressure reactor is essential. All fittings and connections must be leak-tested before introducing hydrogen.

    • Inerting: Thoroughly purging the reactor with an inert gas like nitrogen before introducing hydrogen is critical to prevent the formation of an explosive mixture with air.

    • Catalyst Handling: The palladium on carbon catalyst is pyrophoric, especially after the reaction. It should not be allowed to dry in the air. The filter cake should be kept wet and can be quenched by slowly adding it to a large volume of water.

    • Exotherm: The hydrogenation reaction is exothermic. Adequate cooling capacity and temperature monitoring are necessary to prevent a runaway reaction. On a larger scale, the rate of hydrogen addition may need to be controlled to manage the heat output.

Characterization Data

This compound:

  • Appearance: White to off-white solid

  • Melting Point: >300 °C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (s, 1H, COOH), 10.1 (s, 1H, NH), 7.5 (d, J=8.0 Hz, 1H), 7.4 (s, 1H), 6.8 (d, J=8.0 Hz, 1H), 2.8 (t, J=7.6 Hz, 2H), 2.4 (t, J=7.6 Hz, 2H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 171.2, 167.5, 138.9, 131.2, 126.8, 124.5, 122.1, 115.3, 30.4, 24.9.

  • Purity (HPLC): >98%

Conclusion

This application note details a practical and scalable two-step synthesis of this compound. The described protocols have been developed with a focus on efficiency, safety, and reproducibility, making them suitable for implementation in both research and process development laboratories.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve product yield. Our approach is rooted in established chemical principles and practical laboratory experience.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Michael addition of 4-aminobenzoic acid to an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation (cyclization) of the resulting intermediate.

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Intermediate 3-(4-carboxyanilino)propanoic acid 4-Aminobenzoic_Acid->Intermediate + Acrylic_Acid_Derivative Acrylic Acid Derivative Acrylic_Acid_Derivative->Intermediate + Final_Product This compound Intermediate_Step2 3-(4-carboxyanilino)propanoic acid Intermediate_Step2->Final_Product Acid Catalyst

Technical Support Center: Overcoming Poor Regioselectivity in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Poor regiocontrol is a common hurdle in classical methods like the Conrad-Limpach, Knorr, and Gould-Jacobs syntheses, leading to difficult-to-separate isomeric mixtures and reduced yields of the target compound.

This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you systematically diagnose and solve regioselectivity issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of 4-quinolinone and 2-quinolinone in my Conrad-Limpach/Knorr synthesis. What is the primary factor controlling this outcome?

A1: The primary controlling factor in the Conrad-Limpach-Knorr synthesis is temperature . The reaction between an aniline and a β-ketoester can proceed via two distinct pathways. At lower temperatures (e.g., room temperature up to ~100°C), the reaction favors nucleophilic attack by the aniline nitrogen onto the more electrophilic keto-carbonyl, leading to a β-aminoacrylate intermediate. This kinetically controlled pathway ultimately cyclizes to form the 4-hydroxyquinoline (which exists as the 4-quinolinone tautomer).[1][2][3] At higher temperatures (~140°C or above), the reaction favors attack on the ester carbonyl, forming a β-keto anilide.[1] This thermodynamically controlled pathway cyclizes to yield the 2-hydroxyquinoline (2-quinolinone).[1][2]

Q2: My Gould-Jacobs reaction with a meta-substituted aniline is giving me a mixture of 5- and 7-substituted 4-quinolinones. How can I improve selectivity?

A2: Regioselectivity in the Gould-Jacobs reaction is governed by a combination of electronic and steric effects during the thermal cyclization step.[4] Cyclization can occur at either ortho position relative to the amine.

  • Electronic Effects: Electron-donating groups (EDGs) at the meta-position tend to direct cyclization to the less hindered C-2 position, favoring the 7-substituted isomer. Conversely, electron-withdrawing groups (EWGs) can favor cyclization at the more electron-rich C-6 position, yielding the 5-substituted isomer.

  • Steric Hindrance: A bulky substituent at the meta-position will strongly disfavor cyclization at the adjacent C-2 position, thus leading predominantly to the 7-substituted product.[5][6]

To improve selectivity, consider modifying the substrate to enhance steric hindrance near one of the ortho positions or altering the electronic nature of your substituents.

Q3: Can modern catalytic methods offer better regiocontrol than classical thermal syntheses?

A3: Absolutely. Modern transition metal-catalyzed methods, particularly those involving directed C-H activation, provide powerful and highly regioselective routes to functionalized quinolinones.[7][8] For instance, palladium, rhodium, or copper catalysts can be used with directing groups on the aniline substrate to precisely control the site of annulation.[7][9][10] These methods often proceed under milder conditions than the classical high-temperature cyclizations, offering better functional group tolerance and avoiding temperature-related regioselectivity issues.[2][7]

Q4: How does the choice of base affect regioselectivity in the Camps cyclization?

A4: In the Camps cyclization of N-(2-acylaryl)amides, the base strength is a critical determinant of the product isomer.[2][4] The reaction involves an intramolecular aldol-type condensation.

  • A strong base (e.g., NaOH) typically favors deprotonation at the α-position of the ketone, leading to nucleophilic attack on the amide carbonyl and formation of a quinolin-4-one .[2][4]

  • A weaker base (e.g., Cs₂CO₃) may favor deprotonation at the γ-position of the amide, resulting in the formation of a quinolin-2-one .[4]

Therefore, careful selection of the base is a key strategy for directing the outcome of this reaction.[4]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common regioselectivity problems.

Guide 1: Poor Selectivity in Conrad-Limpach / Knorr Syntheses

Problem: The reaction yields a difficult-to-separate mixture of 2- and 4-quinolinone isomers.

Workflow for Troubleshooting:

G start Problem: Mixture of 2- and 4-Quinolinoes check_temp Analyze Reaction Temperature Profile start->check_temp low_temp Target: 4-Quinolone (Kinetic Product) check_temp->low_temp Is 4-isomer the target? high_temp Target: 2-Quinolone (Thermodynamic Product) check_temp->high_temp Is 2-isomer the target? step1_low Step 1: Condensation Ensure formation of β-aminoacrylate. Run at RT to 80°C. low_temp->step1_low step1_high Step 1: Anilide Formation Heat aniline and β-ketoester neat or in solvent at ~140-160°C. high_temp->step1_high step2_low Step 2: Cyclization Use high-boiling inert solvent (e.g., Dowtherm A, Mineral Oil). Heat to ~250°C. step1_low->step2_low result_low Improved Yield of 4-Quinolone step2_low->result_low step2_high Step 2: Cyclization Use strong acid catalyst (H₂SO₄, PPA). Heat to cyclize. step1_high->step2_high result_high Improved Yield of 2-Quinolone step2_high->result_high

Caption: Troubleshooting workflow for Conrad-Limpach/Knorr synthesis.

Causality and Actionable Advice:

  • Confirm Your Target Isomer: The first step is to identify whether you are targeting the kinetic (4-quinolinone) or thermodynamic (2-quinolinone) product.

  • For the 4-Quinolone (Kinetic Path):

    • Separate the Steps: The key is to cleanly form the β-aminoacrylate intermediate first under mild conditions before attempting the high-temperature cyclization.

    • Action: React the aniline and β-ketoester at room temperature, with or without a catalytic amount of acid.[2] Monitor by TLC/LC-MS until the starting materials are consumed. Remove any water formed. Then, add a high-boiling inert solvent (like mineral oil) and heat to the high temperatures required for cyclization (~250 °C).[1][2] This prevents the intermediate from reverting and following the thermodynamic pathway.

  • For the 2-Quinolone (Thermodynamic Path):

    • Promote Anilide Formation: This pathway requires sufficient thermal energy to overcome the kinetic barrier and favor attack at the ester carbonyl.

    • Action: Heat the aniline and β-ketoester mixture to approximately 140 °C to form the anilide intermediate.[1] The subsequent cyclization is an acid-catalyzed intramolecular electrophilic aromatic substitution.[11] The use of concentrated sulfuric acid or polyphosphoric acid (PPA) is standard for this step.[11]

Guide 2: Poor Regioselectivity in Friedländer / Gould-Jacobs Annulation

Problem: Synthesis with an unsymmetrically substituted aniline or ketone results in a mixture of regioisomers (e.g., 5- vs. 7-substituted or 2,3- vs. 3,4-disubstituted quinolinones).

Key Control Factors & Solutions:

FactorCause of Poor SelectivityRecommended Solution & Rationale
Steric Hindrance Cyclization is not sufficiently directed because the steric environments at the two possible cyclization sites are too similar.Introduce a Bulky Protecting or Directing Group: Temporarily install a bulky group (e.g., a silyl or tert-butyl group) ortho to one of the reaction sites. This will sterically block that pathway, forcing the annulation to occur at the alternative, less hindered position. The group can be removed in a subsequent step.
Electronic Effects The electronic bias from substituents on the aniline ring is insufficient to favor one cyclization pathway significantly over the other.Modify Substrate Electronics: If possible, replace a neutral substituent with a strong electron-donating group (EDG) or electron-withdrawing group (EWG). An EDG will activate the para position, favoring cyclization there (e.g., a meta-methoxy group will favor 7-substitution). An EWG will deactivate the ortho and para positions, potentially favoring the alternative site.
Reaction Conditions The high temperature or harsh acidic/basic conditions of classical methods do not provide sufficient discrimination between the competing pathways.Switch to a Modern Catalytic Method: Employ a transition-metal-catalyzed C-H functionalization approach.[12] Using a directing group (like 8-aminoquinoline) allows for precise, catalyst-controlled C-H activation and annulation at a specific site, overriding the inherent electronic and steric biases of the substrate.[13]

Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of a 4-Quinolone via Conrad-Limpach

This protocol is designed to maximize the formation of the 4-quinolinone isomer by separating the condensation and cyclization steps.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv).

  • If the reaction is slow, add a single drop of concentrated H₂SO₄ or a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 1-3 hours. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC or LC-MS until the aniline is fully consumed.

  • Remove the water byproduct and any volatile materials under reduced pressure to yield the crude intermediate.

Step 2: Thermal Cyclization

  • Place the crude intermediate into a larger flask suitable for high-temperature reactions.

  • Add a high-boiling, inert solvent (e.g., Dowtherm A or mineral oil) to create a stirrable slurry (approx. 2-3 mL per gram of intermediate).

  • Equip the flask with a reflux condenser and a high-temperature thermometer.

  • Under an inert atmosphere (N₂ or Ar), heat the mixture with vigorous stirring to ~250 °C.[2]

  • Maintain this temperature for 30-60 minutes. Monitor by TLC if feasible (quench a small aliquot and spot).

  • Cool the reaction mixture to below 100 °C. The product will often precipitate.

  • Dilute the cooled mixture with a non-polar solvent like hexanes or heptane to further precipitate the product and dissolve the high-boiling solvent.

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent, and dry.

Protocol 2: Screening for Optimal Base in Camps Cyclization

This protocol outlines a parallel screening approach to determine the optimal base for selective formation of either the quinolin-4-one or quinolin-2-one.

Setup:

  • Arrange a parallel reaction block or a series of reaction vials.

  • In each vial, place the N-(2-acylaryl)amide substrate (1.0 equiv, e.g., 0.1 mmol).

  • To each vial, add a different base (1.1 equiv). Screen a range of strengths:

    • Strong Bases (for 4-one): NaOH, KOH, NaH

    • Weaker Bases (for 2-one): Cs₂CO₃, K₂CO₃, Et₃N

  • Add a suitable solvent (e.g., Dioxane, Toluene, or EtOH) to each vial.

  • Seal the vials and heat the reaction block to the desired temperature (e.g., 80-120 °C).

  • Stir for a set time (e.g., 4-12 hours).

  • After cooling, quench each reaction with water and extract with ethyl acetate.

  • Analyze the crude extract from each reaction by LC-MS or ¹H NMR to determine the ratio of the two quinolinone isomers. This will identify the most selective base for your desired product.

References

Technical Support Center: Troubleshooting Common Side Reactions in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of tetrahydroquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into troubleshooting common side reactions. Our goal is to move beyond simple procedural lists, offering a causal understanding of experimental choices to enhance the success and efficiency of your synthetic endeavors.

Tetrahydroquinolines (THQs) are a cornerstone scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1] However, their synthesis is not without challenges. This guide addresses the most frequently encountered side reactions in a practical question-and-answer format, providing actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unwanted Oxidation to Quinolines

Question: My reaction is yielding a significant amount of the fully aromatized quinoline instead of the desired tetrahydroquinoline. What is causing this and how can I prevent it?

Answer:

This is a very common issue, as the tetrahydroquinoline ring system is susceptible to oxidation.[2][3] The driving force is the formation of the stable, aromatic quinoline ring. This side reaction is particularly prevalent when using certain reagents or under specific atmospheric conditions.

Causality and Mechanistic Insight: The nitrogen atom in the THQ ring is an electron-donating group, which activates the ring towards electrophilic substitution but also makes it more prone to oxidation.[2] Oxidants can be intentionally added reagents or even atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.

Troubleshooting Strategies:

  • Inert Atmosphere: The simplest and often most effective solution is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of atmospheric oxygen, a common culprit in unwanted oxidation.

  • Judicious Choice of Reagents:

    • When performing reactions like bromination, be aware that reagents like N-bromosuccinimide (NBS) can act as both a brominating agent and an oxidant.[2]

    • For oxidations intended to stop at an intermediate stage, such as the conversion of THQs to 3,4-dihydroquinolones, controlled electrochemical methods using mediators like TEMPO can offer high selectivity.[4]

  • N-Protection: Introducing an electron-withdrawing group onto the nitrogen atom (e.g., acetyl, Boc, or chloroacetyl) decreases the electron density of the ring system.[2] This deactivation makes the ring less susceptible to oxidation. The protecting group can be removed in a subsequent step.

  • Control of Reaction Temperature: Higher temperatures can accelerate oxidation. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Experimental Protocol: N-Acetylation for Oxidation Prevention

  • Dissolution: Dissolve the tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Acetylating Agent Addition: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acetylated tetrahydroquinoline by column chromatography on silica gel.

Issue 2: Over-reduction to Fully Saturated Decahydroquinolines

Question: During the catalytic hydrogenation of a quinoline to a tetrahydroquinoline, I am observing the formation of decahydroquinoline. How can I achieve selective reduction of just the pyridine ring?

Answer:

Over-reduction is a common challenge in the catalytic hydrogenation of quinolines, where the benzene ring is also reduced. The selectivity of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Causality and Mechanistic Insight: Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the aromatic system. While the pyridine ring is generally more susceptible to reduction than the benzene ring, harsh conditions or highly active catalysts can lead to the saturation of both rings.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is critical for selectivity.

    • Raney Nickel: This catalyst has been shown to be highly chemoselective for the hydrogenation of quinolines to tetrahydroquinolines, even in water.[5]

    • Palladium on Carbon (Pd/C): While effective, Pd/C can sometimes lead to over-reduction. Careful optimization of reaction time and hydrogen pressure is necessary.

    • Platinum-based catalysts (e.g., PtO₂): These are generally more active and more prone to causing over-reduction.

  • Reaction Conditions:

    • Hydrogen Pressure: Use the lowest effective hydrogen pressure. High pressures favor over-reduction.

    • Temperature: Perform the reaction at or near room temperature. Elevated temperatures increase the rate of reduction and can decrease selectivity.

    • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.

  • Transfer Hydrogenation: This method uses a hydrogen donor in solution (e.g., Hantzsch ester, formic acid, or ammonia-borane) and a transition metal catalyst.[6][7] It often provides better selectivity under milder conditions compared to using hydrogen gas.[6][8]

Table 1: Catalyst and Condition Effects on Quinoline Reduction

CatalystHydrogen SourceTypical ConditionsPrimary ProductCommon Side Product
Raney NiH₂ (gas)H₂O, rtTetrahydroquinolineMinimal over-reduction
10% Pd/CH₂ (gas)EtOH, rt, 1-4 atmTetrahydroquinolineDecahydroquinoline
PtO₂H₂ (gas)AcOH, rt, 1-4 atmDecahydroquinolineTetrahydroquinoline
RuCl₃·xH₂OH₃N-BH₃AmbientTetrahydroquinolineMinimal over-reduction

Experimental Protocol: Selective Transfer Hydrogenation

  • Reactant Mixture: To a reaction vessel, add the substituted quinoline (1.0 eq), a hydrogen donor such as Hantzsch ester (3.5 eq), and a catalyst like 3-trifluoromethylphenylboronic acid (25 mol%).[8]

  • Solvent: Add a suitable solvent, for instance, 1,2-dichloroethane (DCE).[8]

  • Reaction Execution: Seal the vessel and heat to a moderate temperature (e.g., 60 °C) for a specified time (e.g., 12 hours).[8]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and purify directly by column chromatography.

Issue 3: Polymerization and Tar Formation in Acid-Catalyzed Syntheses

Question: My Doebner-von Miller (or Skraup) synthesis is producing a large amount of intractable tar, leading to very low yields. What is causing this and how can I minimize it?

Answer:

Tar and polymer formation is a notorious problem in classical quinoline and, by extension, tetrahydroquinoline syntheses that employ strong acids and high temperatures, such as the Doebner-von Miller and Skraup reactions.[9][10]

Causality and Mechanistic Insight: These reactions often involve α,β-unsaturated aldehydes or ketones as intermediates or starting materials. Under the strongly acidic conditions required for the cyclization, these carbonyl compounds are highly prone to acid-catalyzed polymerization and self-condensation, leading to the formation of high-molecular-weight, tarry materials.[9][10] The highly exothermic nature of the Skraup synthesis can also contribute to charring if not properly controlled.[9]

Troubleshooting Strategies:

  • Moderators (for Skraup Synthesis): The addition of a moderator like ferrous sulfate (FeSO₄) can make the notoriously exothermic Skraup reaction less violent and reduce charring.[9]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, which disfavors self-condensation and polymerization.[9]

  • Temperature Control: Avoid excessively high temperatures. Gentle heating should be used to initiate the reaction, and efficient cooling may be necessary to control the exothermic phase.[9]

  • Biphasic Solvent Systems: For the Doebner-von Miller reaction, using a biphasic system (e.g., water/toluene) can be very effective. The α,β-unsaturated carbonyl compound is sequestered in the organic phase, which drastically reduces its acid-catalyzed polymerization in the aqueous phase.[9][10]

  • Optimization of Acid Catalyst: While strong acids are necessary, excessively harsh conditions accelerate tar formation. It may be beneficial to screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between the desired reaction rate and the formation of side products.[10]

Troubleshooting Workflow for Tar Formation

G start High Tar Formation Observed moderator Add Moderator (e.g., FeSO₄) (Skraup Synthesis) start->moderator slow_add Slowly Add Carbonyl Reactant start->slow_add temp_control Optimize Reaction Temperature start->temp_control biphasic Use Biphasic Solvent System (Doebner-von Miller) start->biphasic acid_opt Optimize Acid Catalyst start->acid_opt end Improved Yield and Reduced Tar moderator->end slow_add->end temp_control->end biphasic->end acid_opt->end

Caption: Decision tree for mitigating tar formation.

Issue 4: Formation of Regioisomers in Combes Synthesis

Question: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the Combes synthesis when an unsymmetrical β-diketone is reacted with an aniline. The initial condensation can occur at either of the two carbonyl groups, leading to two different enamine intermediates, which then cyclize to form different quinoline products.[11][12]

Causality and Mechanistic Insight: The regioselectivity is determined by the relative reactivity of the two carbonyl groups of the β-diketone towards the aniline. Steric hindrance and electronic effects play a crucial role. The less sterically hindered and more electrophilic carbonyl group will typically react faster.

Troubleshooting Strategies:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst can influence the regioselectivity. Stronger acids may favor the thermodynamically more stable product, while milder conditions might favor the kinetically controlled product. A screening of different acids (e.g., H₂SO₄, PPA, p-TsOH) is recommended.[13]

  • Reaction Temperature: Temperature can also affect the ratio of regioisomers. Lower temperatures often favor kinetic control, while higher temperatures can lead to the thermodynamic product.

  • Protecting Group Strategy: In some cases, it may be possible to temporarily protect one of the carbonyl groups to direct the condensation to the other.

  • Use of Pre-formed Enamines: Synthesizing and isolating the desired enamine intermediate in a separate step before the acid-catalyzed cyclization can provide excellent control over the regioselectivity.

Logical Relationship in Combes Regioselectivity

G cluster_0 Reaction Conditions cluster_1 Intermediates cluster_2 Products Aniline Aniline Unsymmetrical β-Diketone Unsymmetrical β-Diketone Enamine A Enamine A Unsymmetrical β-Diketone->Enamine A Attack at C1 Enamine B Enamine B Unsymmetrical β-Diketone->Enamine B Attack at C3 Acid Catalyst Acid Catalyst Acid Catalyst->Enamine A Acid Catalyst->Enamine B Regioisomer A Regioisomer A Enamine A->Regioisomer A Cyclization Regioisomer B Regioisomer B Enamine B->Regioisomer B Cyclization

Caption: Factors influencing regioisomeric outcomes.

Issue 5: N-Alkylation as an Unwanted Side Reaction

Question: In my reductive amination reaction to form a C-alkylated tetrahydroquinoline, I am also getting N-alkylation of the final product. How can I prevent this?

Answer:

Unwanted N-alkylation can occur when the secondary amine of the newly formed tetrahydroquinoline product is sufficiently nucleophilic to react with the aldehyde or ketone starting material under the reductive amination conditions.

Causality and Mechanistic Insight: The reaction proceeds via the formation of an iminium ion from the aldehyde/ketone and the amine. The tetrahydroquinoline product, being a secondary amine, can compete with the starting aniline for reaction with the carbonyl compound, leading to the formation of a tertiary amine.

Troubleshooting Strategies:

  • Stoichiometry Control: Use a slight excess of the aniline starting material relative to the carbonyl compound. This can help to ensure that the carbonyl is consumed before significant N-alkylation of the product can occur.

  • One-Pot Tandem Approach: A one-pot tandem reduction of a quinoline followed by reductive alkylation can be a highly effective strategy.[14] In this approach, the tetrahydroquinoline is generated in situ and immediately reacts with the aldehyde present.[8] This can provide better control and higher yields of the desired N-alkylated product when that is the target, and the principles can be adapted to avoid it when it is not.

  • Choice of Reducing Agent: The choice of reducing agent can influence the relative rates of the desired reaction and the side reaction. Milder reducing agents may offer better selectivity.

  • N-Protection: If C-alkylation is the desired outcome, protecting the nitrogen of the starting aniline with a group that can be removed later (e.g., Boc) will prevent N-alkylation.

References

Technical Support Center: Alternative Catalysts for the Synthesis of 2-Oxo-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for navigating the synthesis of 2-oxo-tetrahydroquinolines using modern, alternative catalytic systems. Our focus is to move beyond classical methods, which often suffer from harsh conditions and low yields, by leveraging advancements in catalysis to achieve cleaner, more efficient, and selective transformations.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant push for "alternative catalysts" in 2-oxo-tetrahydroquinoline synthesis?

A1: The 2-oxo-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry. However, traditional synthetic routes, such as modifications of the Friedländer or Combes syntheses, often require harsh conditions like strong acids (H₂SO₄, HCl), high temperatures (150-220 °C), and aggressive oxidizing agents.[1][2] These conditions can lead to low yields, significant tar formation, poor functional group tolerance, and violent exothermic reactions that are difficult to control.[3] Alternative catalysts, including nanocatalysts, photocatalysts, and advanced Brønsted/Lewis acids, offer milder reaction conditions, improved yields and selectivity, better reusability, and alignment with the principles of green chemistry.[4][5][6]

Q2: What are the primary classes of alternative catalysts for this synthesis, and what are their general advantages?

A2: Several innovative catalytic systems are at the forefront:

  • Nanocatalysts (e.g., Co, Au, Fe₃O₄): These offer an exceptionally high surface-area-to-volume ratio, leading to high catalytic activity. They often bridge the gap between homogeneous and heterogeneous catalysis and are typically reusable, which is economically and environmentally beneficial.[4][7]

  • Photocatalysts (e.g., Iridium complexes, Covalent Organic Frameworks (COFs), Eosin Y): These catalysts utilize visible light to drive reactions under extremely mild, often room-temperature, conditions.[5][8] This approach provides excellent functional group tolerance and allows for unique reaction pathways not accessible by thermal methods.[9][10]

  • Brønsted and Lewis Acids (e.g., Chiral Phosphoric Acids, Boronic Acids, Cu(OTf)₂): Modern acid catalysts can be highly selective and even enantioselective.[11][12] Metal-free heterogeneous acid catalysts, such as sulfonated graphitic carbon nitride (g-C₃N₄), provide strong acidic sites on a recoverable solid support, avoiding issues with corrosive and difficult-to-remove homogeneous acids.[13]

  • Transition Metal Catalysts (e.g., Palladium, Gold): These catalysts are highly effective for specific transformations like intramolecular hydroamination of alkynes or tandem hydroamination/transfer hydrogenation reactions, providing direct routes to the tetrahydroquinoline core.[11][14]

Q3: How do I select the most appropriate alternative catalyst for my specific starting materials?

A3: Catalyst selection is substrate-dependent. Key considerations include:

  • Functional Group Tolerance: If your substrate contains sensitive functional groups, a photocatalytic or enzymatic approach at mild conditions is preferable to high-temperature methods or those using strong acids.[8]

  • Desired Selectivity: For enantioselective synthesis, a chiral catalyst, such as a BINOL-derived phosphoric acid, is required.[11] For regioselectivity in reactions with unsymmetrical ketones, the choice of catalyst (e.g., specific Lewis acids) can direct the cyclization outcome.[15]

  • Reaction Type: The choice is dictated by the synthetic strategy. For example, a reductive cyclization of a nitro-chalcone would benefit from a hydrogenation catalyst like Pd/C or cobalt nanoparticles, whereas a Povarov-type [4+2] cycloaddition would require a Lewis or Brønsted acid.[12][16]

Q4: What specific challenges arise when targeting the 2-oxo-tetrahydroquinoline scaffold compared to other tetrahydroquinolines?

A4: The C2-carbonyl group introduces unique challenges. Its electron-withdrawing nature can influence the reactivity of the heterocyclic ring. Furthermore, specific synthetic strategies are needed to construct this feature. One effective modern approach involves a[4][11]-hydride shift followed by an N-dealkylative cyclization of precursors like 2-(2-(benzylamino)benzylidene)malonates, a reaction efficiently promoted by Lewis acids such as BF₃·Et₂O.[17] This avoids harsh oxidative steps that might be required in other routes.

Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding, or the yield of my 2-oxo-tetrahydroquinoline is below 20%. I am using a heterogeneous nanocatalyst. What are the likely causes and how can I fix this?

Causality & Solution Pathway:

Low yields are often multifactorial. A systematic approach is necessary to diagnose the root cause.

  • Cause A: Catalyst Inactivity or Deactivation.

    • Why it happens: Nanocatalysts can agglomerate at elevated temperatures, reducing active surface area.[4] The catalyst's active sites may also be poisoned by impurities in the starting materials or solvent (e.g., sulfur compounds).

    • Troubleshooting Steps:

      • Verify Catalyst Integrity: Before the reaction, characterize your catalyst using techniques like TEM to confirm particle size and dispersion. After a failed reaction, recover the catalyst and re-characterize it to check for agglomeration.

      • Purify Reagents: Ensure starting materials and solvents are of high purity and are properly dried, as water can deactivate many catalysts.

      • Optimize Catalyst Loading: Too little catalyst will result in slow or incomplete conversion. Conversely, excessive loading can sometimes promote side reactions. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Cause B: Sub-Optimal Reaction Conditions.

    • Why it happens: Many catalytic cycles have a narrow optimal window for temperature, pressure, and solvent. For instance, in reductive cyclizations, the choice of solvent can be crucial for achieving high selectivity and yield.[16]

    • Troubleshooting Steps:

      • Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C). Some reactions have a distinct optimal temperature beyond which decomposition or side reactions dominate.

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect catalyst activity and substrate solubility. Test a range of solvents (e.g., toluene, THF, EtOH, MeCN, and solvent-free conditions where applicable).[13]

      • Atmosphere Control: For hydrogenation or reductive amination reactions, ensure the system is properly purged of oxygen and that sufficient hydrogen pressure is applied and maintained.[18]

  • Cause C: Steric Hindrance.

    • Why it happens: Bulky substituents on the aniline or the carbonyl component can sterically hinder the key cyclization step.[15]

    • Troubleshooting Steps:

      • Use a More Active Catalyst: A more active catalyst may overcome the higher energy barrier associated with sterically hindered substrates.

      • Increase Reaction Temperature/Time: Carefully increasing the thermal energy may provide the necessary activation for the cyclization to occur, but this must be balanced against potential decomposition.

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Poor Selectivity - Formation of Aromatized Quinolone Byproduct

Question: My reaction is producing the fully aromatized 2-quinolone instead of the desired 2-oxo-tetrahydroquinoline. How can I prevent this over-oxidation?

Causality & Solution Pathway:

The formation of the quinolone is often thermodynamically favored due to the stability of the aromatic system. Preventing this requires careful kinetic control.

  • Cause A: Catalyst is Too Active for Dehydrogenation.

    • Why it happens: Many hydrogenation catalysts (e.g., Pd, Pt, Ru) can also operate in reverse, catalyzing dehydrogenation, especially at higher temperatures or in the presence of an oxidant/hydrogen acceptor.

    • Troubleshooting Steps:

      • Switch Catalyst: Consider catalysts less prone to dehydrogenation. For example, certain cobalt or nickel nanoparticle systems can be tuned for selective hydrogenation.[18]

      • Lower Reaction Temperature: Dehydrogenation often has a higher activation energy than hydrogenation. Lowering the temperature can significantly favor the desired tetrahydroquinoline product.

  • Cause B: Presence of an Oxidant.

    • Why it happens: Adventitious air (oxygen) in the reaction vessel can act as a terminal oxidant, driving the dehydrogenation to the stable aromatic product. In some domino reactions, an intermediate may itself disproportionate.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: For reductive processes, rigorously de-gas the solvent and ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar) or the reactant gas (H₂).

      • Modify Reaction Pathway: In a reductive cyclization of a 2-nitrochalcone, for example, the key is the rapid reduction of the side-chain double bond in addition to the nitro group. This prevents the intermediate from eliminating to form the quinoline.[16] The choice of solvent (e.g., dichloromethane) can be critical in promoting this selectivity.[16]

  • Cause C: Photocatalytic Pathway Selectivity.

    • Why it happens: In some photocatalytic systems, the reaction can be selectively steered towards either the tetrahydroquinoline or the quinoline product by simply including or excluding an additional catalyst component. For example, the condensation of 2-vinylanilines and aldehydes can yield tetrahydroquinolines directly under visible light, but adding an iridium photocatalyst can promote oxidation to the quinoline.[9][10]

    • Troubleshooting Steps:

      • Review the Catalytic System: Ensure that no components in your system are known to promote oxidation. If using a dual-catalyst system, verify the role of each component.

      • Control the Light Source: The energy (wavelength) of the light source can sometimes influence reaction pathways. Ensure you are using the wavelength specified in the literature protocol.

Comparative Data on Alternative Catalysts

The following table summarizes the performance of several representative alternative catalytic systems for the synthesis of tetrahydroquinoline scaffolds.

Catalyst SystemSubstrate TypeKey Reaction ConditionsTypical Yield (%)Key AdvantagesReference(s)
Covalent Organic Framework (COF-HNU30-10) N,N-dimethylanilines, maleimidesVisible light, room temp.>99Metal-free, highly efficient, reusable, mild conditions.[5]
Chiral Phosphoric Acid 2-aminochalconesHantzsch ester, 40 °C85-98High enantioselectivity (up to 99% ee), metal-free.[11]
g-C₃N₄-SO₃H 2-aminoaryl ketones, α-methylene carbonyls100 °C, solvent-free85-96Metal-free, heterogeneous, reusable, green conditions.[13]
Unsupported Nanoporous Gold (AuNPore) QuinolinesOrganosilane, H₂O, 80 °C91-99Highly efficient and regioselective hydrogenation, reusable.[11]
Cobalt Core-Shell Nanoparticles Quinolines10-30 bar H₂, 70-120 °CHighNon-precious metal, general for N-heteroarenes.[18]
Iridium Photocatalyst Iodoaryl vinyl derivativesVisible light, flow chemistryup to 75Mild conditions, N-unprotected substrates, fast in flow.[8][9]

Experimental Protocols

Protocol 1: Metal-Free Brønsted Acid-Catalyzed Friedländer Synthesis of a 2-Oxo-Tetrahydroquinoline Derivative (Hypothetical Adaptation)

This protocol is adapted from the principles described for the use of g-C₃N₄-SO₃H catalysts in Friedländer annulation.[13]

  • Catalyst Preparation: Synthesize and functionalize the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst as described in the literature.[13] Ensure the catalyst is dried under vacuum before use.

  • Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add 2-aminoacetophenone (1.0 mmol, 1.0 eq.), diethyl malonate (1.2 mmol, 1.2 eq.), and the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt% relative to the 2-aminoacetophenone).

  • Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Given that this is a solvent-free reaction, good mixing is crucial.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (10 mL) and stir for 5 minutes.

    • Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative.

Protocol 2: Visible-Light Photocatalytic Synthesis of a Tetrahydroquinoline Derivative

This protocol is based on the general principles of visible-light-mediated cyclization.[5][8]

  • Reaction Setup: In a nitrogen-filled glovebox, add the N,N-dimethylaniline derivative (0.5 mmol, 1.0 eq.), the maleimide derivative (0.5 mmol, 1.0 eq.), and the COF photocatalyst (e.g., COF-HNU30-10, 5 mg) to an oven-dried reaction tube.[5] Add 2 mL of anhydrous solvent (e.g., MeCN).

  • Degassing: Seal the tube with a septum and remove it from the glovebox. Bubble argon through the solution for 15 minutes to ensure all oxygen is removed.

  • Irradiation: Place the reaction tube approximately 5 cm from a blue LED lamp (450 nm). Ensure the reaction is stirred efficiently to keep the heterogeneous catalyst suspended.

  • Monitoring: Monitor the reaction by TLC. These reactions are often complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the photocatalyst.

    • Rinse the Celite pad with dichloromethane.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure tetrahydroquinoline product.

Reaction Mechanism Diagram

Caption: General mechanism for acid-catalyzed intramolecular cyclization.

References

Technical Support Center: Protocol for Removing Impurities from 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 70639-77-9). This molecule presents unique purification challenges due to its amphoteric nature, containing both a weakly acidic lactam N-H and a more acidic carboxylic acid group, combined with a moderately nonpolar backbone. This guide provides field-tested protocols, troubleshooting advice, and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high purity for this compound.

The key to successful purification lies in understanding the potential impurities and selecting a method that exploits the differences in physicochemical properties between the target compound and its contaminants. Common issues such as poor solubility, product decomposition on silica gel, and difficulty in achieving high purity will be addressed with scientifically grounded explanations and actionable protocols.

Understanding Potential Impurities

Effective purification begins with anticipating the likely impurities from the synthesis. While the exact impurity profile depends on the specific synthetic route, common contaminants in the synthesis of quinoline derivatives often include:

  • Unreacted Starting Materials: Precursors used in the synthesis that were not fully consumed.

  • Regioisomers: Isomers formed if the cyclization or substitution steps are not perfectly selective.

  • By-products from Side Reactions: Products from competing reaction pathways.

  • Degradation Products: The target molecule may degrade under harsh reaction or workup conditions.[1]

A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to visualize the number and polarity of the impurities, guiding the selection of the optimal purification strategy.

Core Purification Protocols

Based on the structure, three primary methods are recommended: Recrystallization, Column Chromatography, and Acid-Base Extraction.

Recrystallization: The Preferred Method for High Purity

Recrystallization is often the most effective and scalable method for purifying solid organic compounds, relying on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[2]

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] Use small-scale tests with a few milligrams of crude product to screen the solvents listed in Table 1.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude this compound. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Table 1: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol/WaterVariableHighExcellent for polar compounds. The compound should be soluble in hot ethanol. Water is added dropwise as an anti-solvent to the hot solution until turbidity appears, then a few drops of ethanol are added to redissolve, followed by slow cooling.
Acetic Acid118HighOften a good solvent for carboxylic acids. Can be difficult to remove completely.
Dimethylformamide (DMF)153HighStrong solvent, useful if solubility in other solvents is low. High boiling point can make it difficult to remove.
Methanol65HighA common choice for polar heterocyclic compounds.
Column Chromatography: For Complex Mixtures

When recrystallization is ineffective due to the presence of impurities with similar solubility, column chromatography is the method of choice. However, the acidic nature of standard silica gel can cause issues with basic or acid-sensitive compounds, including many quinoline derivatives.[3][4]

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Select Eluent) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Maintain Constant Flow) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Troubleshooting Column Chromatography Start Problem with Column Chromatography Symptom1 Symptom: Streaking / Tailing? Start->Symptom1 Symptom2 Symptom: Low or No Recovery? Start->Symptom2 Symptom3 Symptom: Poor Separation? Start->Symptom3 Sol1 Solution: - Add TEA or Acetic Acid to eluent - Switch to Alumina or C18 Symptom1->Sol1 Yes Sol2 Solution: - Check silica stability (TLC test) - Flush column with polar solvent - Use deactivated silica Symptom2->Sol2 Yes Sol3 Solution: - Optimize eluent (TLC) - Use a longer column - Reduce sample load Symptom3->Sol3 Yes

References

Technical Support Center: Enhancing the Stability of 2-Oxo-Tetrahydroquinoline Derivatives for Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to address stability challenges encountered with 2-oxo-tetrahydroquinoline derivatives during experimental screening. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific principles that make them effective.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 2-oxo-tetrahydroquinoline derivatives.

Q1: My screening results with a new 2-oxo-tetrahydroquinoline series are inconsistent. Could this be a stability issue?

A: Yes, inconsistent biological activity and loss of potency are classic indicators of compound degradation.[1] The 2-oxo-tetrahydroquinoline scaffold contains two key structural features prone to instability: a lactam (cyclic amide) ring and a tetrahydroquinoline core. Degradation can alter the compound's structure, affecting its ability to interact with its biological target and leading to unreliable screening data. It is always recommended to prepare fresh solutions for sensitive assays or to validate the stability of stock solutions under your specific experimental conditions.[1]

Q2: What are the primary chemical reasons my compounds might be degrading?

A: The degradation of 2-oxo-tetrahydroquinoline derivatives is typically driven by two main pathways:

  • Lactam Hydrolysis: The cyclic amide (lactam) in the 2-oxo position is susceptible to hydrolysis, which breaks open the ring. This reaction can be catalyzed by acidic or basic conditions in your aqueous assay buffer.[2][3]

  • Oxidation of the Tetrahydroquinoline Ring: The saturated portion of the tetrahydroquinoline ring can be oxidized back to the aromatic quinoline or to form N-oxides and other oxidative byproducts.[4] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or light.[1][5]

Q3: I've noticed my stock solution turning yellow or brown. What does this mean?

A: Discoloration is a common visual cue for the degradation of quinoline-type compounds.[1] It is often caused by oxidation or photodegradation, which can lead to the formation of highly conjugated, colored byproducts.[1] If you observe a color change, the integrity of your compound is likely compromised, and the solution should be discarded and prepared fresh.

Q4: What are the key environmental factors I need to control to improve stability?

A: Several environmental factors can significantly impact the stability of your compounds.[5][6] The most critical to control are:

  • pH: The stability of quinoline derivatives is highly dependent on the pH of the solution.[1][7] Both strongly acidic and basic conditions can accelerate hydrolysis of the lactam ring.[2][3]

  • Light: Many quinoline-based structures are photosensitive and can degrade when exposed to UV or even ambient laboratory light.[1][8] This is a critical consideration for compounds stored in clear vials or handled on the benchtop for extended periods.

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[1][9] Storing stock solutions at lower temperatures (e.g., 4°C, -20°C, or -80°C) is a fundamental strategy to slow degradation.

  • Oxygen: The presence of dissolved oxygen in solvents can promote oxidative degradation of the tetrahydroquinoline ring.[1][4]

Part 2: Troubleshooting Guide for Compound Instability

This section provides a scenario-based approach to diagnosing and solving specific stability problems.

Scenario 1: Rapid Loss of Potency in Aqueous Assay Buffer
  • Observation: You run a time-course experiment, and the compound's activity significantly decreases over a few hours in the aqueous cell culture medium or assay buffer (typically pH 7.2-7.4).

  • Probable Cause: pH-mediated hydrolysis of the lactam ring. Neutral to alkaline conditions can promote nucleophilic attack on the lactam's carbonyl group.[10][11]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for aqueous instability.
  • Corrective Actions:

    • pH Profiling: Perform a rapid pH stability study by incubating the compound in buffers of varying pH (e.g., pH 5, 7.4, 9) and analyzing the remaining parent compound by HPLC at different time points. This will identify the pH range of maximum stability.

    • Buffer Optimization: If the target biology allows, adjust the assay buffer to a pH where the compound is more stable.[1]

    • Minimize Incubation Time: Prepare fresh dilutions from a stable organic stock solution (e.g., DMSO) immediately before adding them to the assay plate. Minimize pre-incubation steps where the compound is in an aqueous buffer.

Scenario 2: Degradation of Solid Compound or Stock Solution During Storage
  • Observation: You observe discoloration of your solid compound or a gradual loss of purity in your DMSO stock solution over weeks, even when stored at -20°C.

  • Probable Cause: Photodegradation and/or oxidation. This is common for compounds sensitive to light and air.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for storage instability.
  • Corrective Actions:

    • Protect from Light: Always store both solid materials and stock solutions in amber vials to protect them from light.[1] When handling, minimize exposure to direct laboratory light.

    • Inert Atmosphere: For highly sensitive compounds, purge the headspace of vials with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents (e.g., DMSO). Water content in solvents can facilitate hydrolytic degradation, while peroxides in older ethers or THF can be potent oxidizing agents.

    • Consider Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solid or stock solution, if it does not interfere with your assay.

Part 3: Experimental Protocols

These protocols provide a systematic framework for identifying degradation pathways and developing stable formulations.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential to rapidly identify the intrinsic stability characteristics of your 2-oxo-tetrahydroquinoline derivative by exposing it to harsh conditions.

  • Objective: To determine the degradation pathways and develop a stability-indicating analytical method.

  • Methodology:

    • Prepare Solutions: Prepare a stock solution of your compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

    • Apply Stress Conditions: For each condition, use a separate vial. Include a control vial kept under normal storage conditions (e.g., -20°C, protected from light).

      • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.[1]

      • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 6, and 24 hours. (Base hydrolysis is often faster).

      • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 6, and 24 hours.

      • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 24, 48, and 72 hours.[1]

      • Photolytic Degradation: Expose a stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][12] A control sample should be wrapped in aluminum foil.[1]

    • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze by a stability-indicating HPLC method (e.g., HPLC-UV/PDA or LC-MS).

    • Data Evaluation: Compare the chromatograms of stressed samples to the control. A good stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of these degradants.[13]

  • Data Summary Table:

Stress ConditionTypical Degradation PathwayPotential ProductsPrimary Analytical Technique
0.1 M HCl, 60°C Acid-catalyzed hydrolysisRing-opened lactam (amino acid)LC-MS
0.1 M NaOH, RT Base-catalyzed hydrolysisSalt of ring-opened lactamLC-MS
3% H₂O₂, RT OxidationAromatized quinoline, N-oxidesLC-MS
80°C Heat Thermal decompositionVarious, often complex mixtureHPLC-UV, LC-MS
Light (ICH Q1B) PhotodegradationHydroxylated species, radicalsHPLC-UV, LC-MS
Protocol 2: Preparation of Stabilized Formulations for HTS
  • Objective: To prepare compound solutions with enhanced stability for use in high-throughput screening.

  • Methodology:

    • Solvent Selection: Start by dissolving the compound in 100% high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). DMSO is generally a good choice for initial stocks due to its aprotic nature, which minimizes hydrolysis.

    • pH Control: Based on forced degradation results, if the compound is sensitive to the assay pH, consider using a co-solvent system. Prepare an intermediate dilution in a buffer at the compound's optimal pH before the final dilution into the assay medium. Causality: Maintaining an optimal pH environment is the most direct way to prevent acid/base-catalyzed hydrolysis.[3]

    • Use of Antioxidants: If oxidation is the primary degradation pathway, add an assay-compatible antioxidant to the buffer used for dilutions.

      • Example: Prepare a 10 mM stock solution of ascorbic acid or Trolox in the assay buffer. Use this buffer to dilute the compound.

      • Causality: Antioxidants act as sacrificial molecules, reacting with oxidative species before they can damage the compound of interest.

    • Chelating Agents: If metal-catalyzed degradation is suspected (often seen with oxidation), add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 100 µM) to the assay buffer.

      • Causality: EDTA sequesters trace metal ions (like Cu²⁺ or Fe³⁺) that can catalyze the formation of reactive oxygen species and direct oxidation of the compound.[2]

    • Workflow Automation: In HTS, minimize the time the compound spends in unstable aqueous environments. Program liquid handlers to perform the final dilution step as close to the cell plating or reagent addition step as possible ("just-in-time" addition).

  • Illustrative Workflow for Stabilized Dosing:

    G cluster_0 Preparation cluster_1 HTS Dosing stock 1. High-Conc. Stock (100% Anhydrous DMSO) Stored at -80°C, under Argon intermediate 3. Intermediate Dilution (DMSO stock into Stabilized Buffer) Prepare 'Just-in-Time' stock->intermediate Liquid Handler Transfer 1 buffer 2. Stabilized Assay Buffer (Optimal pH + Antioxidant/Chelator) buffer->intermediate final 4. Final Dosing (Add to Assay Plate) intermediate->final Liquid Handler Transfer 2

    Caption: HTS workflow designed to maximize compound stability.

By systematically applying these principles and protocols, you can diagnose instability, mitigate compound degradation, and ensure the generation of high-quality, reproducible data in your screening campaigns.

References

Technical Support Center: Accelerating the Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to overcome common hurdles, specifically focusing on the critical parameter of reaction time. This guide is structured to address your challenges in a direct, question-and-answer format, blending established chemical principles with field-proven troubleshooting tactics.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis, providing a strategic overview for planning your experiments.

Q1: What are the primary synthetic strategies for constructing the 2-oxo-1,2,3,4-tetrahydroquinoline core, and which is best for rapid synthesis?

A1: The synthesis of the quinolinone scaffold can be approached via several routes, including the Friedländer synthesis or domino reactions.[1][2] However, for efficiency and substrate scope, modern palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, are often superior.[3] This strategy involves the cyclization of an N-acryloyl-2-haloaniline derivative. It is particularly advantageous for reducing reaction times as the catalytic cycle is often rapid and can be further accelerated with microwave irradiation.

Q2: What fundamental factors typically limit the reaction rate in this synthesis?

A2: Several factors can create kinetic bottlenecks:

  • Substrate Reactivity: The electronic nature of the starting materials is paramount. For instance, in a Heck-type cyclization starting from a halogenated aniline derivative, the reactivity of the C-X bond (I > Br > Cl) significantly impacts the rate of oxidative addition to the palladium catalyst. Similarly, electron-withdrawing groups on the aniline ring can slow the reaction.[1][4]

  • Catalyst Activity: The choice of palladium precursor, ligand, and base is critical. The ligand influences the electron density and steric environment of the palladium center, directly affecting its catalytic efficiency.[3][5]

  • Temperature: Like most reactions, higher temperatures increase the rate. However, this is a double-edged sword, as excessive heat can lead to byproduct formation and decomposition.[4][6] Classical methods often require high temperatures for thermal cyclizations.[7]

  • Solubility: Poor solubility of reactants in the chosen solvent can severely limit reaction rates by reducing the effective concentration of species in the solution.[1]

Q3: How does microwave irradiation drastically reduce reaction times compared to conventional heating?

A3: Microwave-assisted synthesis accelerates reactions through a mechanism of direct, efficient heating.[8][9] Unlike conventional oil bath heating, which relies on slow thermal conduction from the vessel walls, microwaves directly excite polar molecules (like DMF or DMAc) throughout the reaction volume. This leads to rapid, uniform, and superheating of the solvent above its atmospheric boiling point in a sealed vessel, dramatically increasing the reaction rate according to the Arrhenius equation. This technique can often reduce reaction times from many hours to mere minutes.[1][10]

Troubleshooting Guide: From Hours to Minutes

This section provides solutions to specific experimental issues you may encounter while optimizing your synthesis for speed.

Q4: My intramolecular Heck cyclization is taking over 12 hours. How can I reliably reduce this to under an hour?

A4: A sluggish Heck reaction is a common and solvable issue. The key is to optimize the catalytic system and reaction conditions.

  • Causality: The rate-limiting step in the Heck catalytic cycle is often the initial oxidative addition of the aryl halide to the Pd(0) species or the final reductive elimination. The efficiency of these steps is governed by the catalyst's electronic and steric properties, which are tuned by the supporting ligands.

  • Solution Workflow:

    • Switch to a More Active Halide: If you are using an aryl bromide, consider switching to the corresponding aryl iodide. The weaker C-I bond undergoes oxidative addition much more rapidly.

    • Optimize the Catalyst System:

      • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.

      • Ligand Selection: Bulky, electron-rich phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos can accelerate the reaction.[5] Consider screening a panel of ligands to find the optimal one for your specific substrate.

      • Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (NEt₃) is required to neutralize the HX generated.[5] The choice of base can be critical; ensure it is sufficiently strong and soluble.

    • Implement Microwave Heating: This is the most direct way to reduce reaction time. Irradiating the mixture at 120-150°C can often drive the reaction to completion in 10-30 minutes.[1]

Q5: I tried increasing the temperature with conventional heating to accelerate the reaction, but I'm primarily getting tar and decomposition. How can I achieve speed without sacrificing the yield?

A5: This is a classic optimization problem where thermal degradation competes with the desired reaction pathway. The goal is to lower the activation energy of your desired reaction so it can proceed at a lower, less destructive temperature.

  • Causality: High temperatures, especially with prolonged heating, can cause polymerization of the acrylate moiety, catalyst decomposition into inactive palladium black, and other side reactions, leading to tar formation.[6][11]

  • Solution Workflow:

    • Catalyst Optimization is Key: Instead of brute-force heating, use a more active catalyst system (as described in Q4) that allows the reaction to proceed efficiently at a lower temperature (e.g., 80-100°C).

    • Use a Moderator (in classical syntheses): In harsh acid-catalyzed reactions like the Skraup synthesis, moderators such as ferrous sulfate (FeSO₄) can be used to make the reaction less violent and reduce charring.[11]

    • Controlled Heating: If using an oil bath, ensure efficient stirring to avoid localized hotspots.[4] However, the best solution is to switch to microwave heating, which provides uniform and controlled energy input, minimizing the time the mixture spends at high temperatures.

Q6: My starting materials are not fully soluble in the reaction solvent, leading to an incomplete reaction. What is the best solvent choice?

A6: Poor solubility is a frequent cause of low yields and stalled reactions.[1] The solvent must not only dissolve the reactants but also be compatible with the reaction conditions.

  • Causality: For the reactants and catalyst to interact effectively, they must be in the solution phase. If a component is only partially soluble, the reaction rate will be limited by the slow process of it dissolving.

  • Solution Workflow:

    • Select a High-Boiling Point, Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) are excellent choices for palladium-catalyzed reactions. They have high boiling points suitable for heating and are polar enough to dissolve a wide range of organic molecules and inorganic bases.

    • Solvent Screening: If solubility remains an issue, perform small-scale screening with different solvents or solvent mixtures (e.g., DMF/Toluene).

    • Ensure Anhydrous Conditions: For many catalytic reactions, the presence of water can be detrimental.[4] Using dry solvents and reagents is often crucial for reproducibility and high yields.

Visualized Workflow and Data

To aid in your experimental design, the following diagrams and data summarize key concepts.

Troubleshooting_Workflow Start Reaction Time > 8 Hours Check_Substrate Step 1: Evaluate Substrate (Aryl Halide Reactivity) Start->Check_Substrate Initial Problem Use_Iodide Action: Switch from ArBr/ArCl to ArI Check_Substrate->Use_Iodide If using Br or Cl Check_Catalyst Step 2: Optimize Catalyst System (Pd Source, Ligand, Base) Check_Substrate->Check_Catalyst If already using I Use_Iodide->Check_Catalyst Screen_Ligands Action: Screen bulky, electron-rich phosphine ligands (e.g., XPhos) Check_Catalyst->Screen_Ligands If reaction is still slow Check_Conditions Step 3: Modify Reaction Conditions (Temperature & Heating Method) Check_Catalyst->Check_Conditions If catalyst is standard Screen_Ligands->Check_Conditions Use_Microwave Action: Switch to Microwave Heating (120-150 °C, 15-30 min) Check_Conditions->Use_Microwave If using conventional heat End Reaction Time < 1 Hour Check_Conditions->End If optimization is sufficient Use_Microwave->End Optimized

Caption: Troubleshooting workflow for reducing reaction time.

Heck_Cyclization_Pathway Substrate N-Acryloyl-2-iodoaniline Derivative OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd Complex1 Aryl-Pd(II) Complex OxAdd->Complex1 Coordination Alkene Coordination Complex1->Coordination Complex2 Pd(II)-Alkene Complex Coordination->Complex2 MigratoryInsertion Migratory Insertion Complex2->MigratoryInsertion Complex3 Alkyl-Pd(II) Intermediate MigratoryInsertion->Complex3 ReductiveElimination Reductive Elimination Complex3->ReductiveElimination BetaHydride β-Hydride Elimination (suppressed in this case) ReductiveElimination->Pd0 Catalyst Regeneration Product 2-oxo-1,2,3,4-tetrahydroquinoline Product ReductiveElimination->Product HX HX ReductiveElimination->HX Base Base (e.g., K₂CO₃) Salt Salt Base->Salt HX->Salt

Caption: Simplified catalytic cycle for intramolecular Heck cyclization.

Data Summary: Conventional vs. Microwave Heating

The following table illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the intramolecular Heck cyclization of an N-acryloyl-2-iodoaniline precursor.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Solvent DMFDMF
Temperature 100 °C140 °C (set temperature)
Reaction Time 12 - 18 hours15 - 25 minutes
Typical Yield 65 - 75%80 - 90%
Observations Slow conversion, potential for catalyst decomposition over time.Rapid, clean conversion with minimal byproduct formation.

Optimized Experimental Protocol: Microwave-Assisted Intramolecular Heck Cyclization

This protocol provides a robust starting point for the rapid synthesis of the target compound.

Reagents:

  • N-acryloyl-4-amino-3-iodobenzoic acid (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-acryloyl-4-amino-3-iodobenzoic acid (e.g., 1.0 mmol, 333 mg).

  • Reagent Addition: Add potassium carbonate (2.5 mmol, 345 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

  • Solvent Addition: Add 5 mL of anhydrous DMF.

  • Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature of 140°C for 20 minutes with magnetic stirring.[1]

  • Workup:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

    • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl to protonate the carboxylic acid.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification:

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure this compound.[7]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Oxo-Tetrahydroquinoline-6-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of Quinoline Derivatives

The quinoline and its partially saturated analog, tetrahydroquinoline, represent a privileged scaffold in medicinal chemistry. These nitrogen-containing heterocyclic cores are found in a wide array of natural products and synthetic compounds with diverse and potent biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The 2-oxo-tetrahydroquinoline-6-carboxylic acid core, in particular, combines several key pharmacophoric features: a lactam moiety, a saturated heterocyclic ring system, and a carboxylic acid group, which can serve as a crucial anchor for target binding or a handle for further chemical modification.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 2-oxo-tetrahydroquinoline-6-carboxylic acid. Due to the limited direct public data on this specific scaffold, we will draw insights from closely related structures, such as quinoline carboxylic acids and 2-oxo-dihydroquinoline carboxamides. By examining the effects of structural modifications on the biological activities of these analogs, we can extrapolate key principles to guide the rational design of novel therapeutic agents based on the 2-oxo-tetrahydroquinoline-6-carboxylic acid framework.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic and carbocyclic rings. Here, we compare the SAR of several classes of related analogs to infer potential relationships for the 2-oxo-tetrahydroquinoline-6-carboxylic acid scaffold.

The Critical Role of the Carboxylic Acid/Carboxamide Moiety

Studies on quinoline-4-carboxylic acids have highlighted the stringent requirement of the carboxylic acid group at the C4-position for potent biological activity, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH), an important target in cancer and viral therapy.[1][2][3] The carboxylate is believed to engage in crucial electrostatic interactions within the enzyme's active site.

Similarly, for 2-oxo-1,2-dihydroquinoline-4-carboxamide and 2-styrylquinoline-carboxamide derivatives, the carboxamide moiety plays a significant role in their anticancer activity.[4][5] The nature of the substituent on the amide nitrogen can drastically influence potency, suggesting this position is a key vector for exploring interactions with the biological target.

Inference for 2-Oxo-Tetrahydroquinoline-6-Carboxylic Acid:

Based on these findings, the carboxylic acid at the C6-position of the 2-oxo-tetrahydroquinoline scaffold is likely a critical determinant of biological activity. It is plausible that this group acts as a primary binding determinant or a key site for bioisosteric replacement to modulate physicochemical properties and target engagement.

Influence of Substituents on the Benzo Ring

Modifications on the benzo portion of the quinoline ring have been shown to significantly impact the biological activity of various analogs.

  • Antiviral Activity: In the case of 4-quinoline carboxylic acid analogs as DHODH inhibitors, a fluoro group at the C6-position was found to be favorable for potent antiviral activity.[1][2]

  • Anticancer Activity: For 2-styrylquinoline-carboxamide derivatives, the lipophilicity of substituents at the C6 and C7 positions of the quinoline ring was found to be sensitive for anticancer activity.[5]

Inference for 2-Oxo-Tetrahydroquinoline-6-Carboxylic Acid:

For the target scaffold, the substitution pattern on the aromatic ring (positions 5, 7, and 8) is expected to be a key area for optimization. Introducing small, lipophilic, and electron-withdrawing groups could modulate potency and pharmacokinetic properties.

Modifications of the Heterocyclic Ring

The degree of saturation and substitution on the heterocyclic part of the quinoline nucleus are pivotal for activity.

  • 2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have shown potent acetylcholinesterase (AChE) inhibitory activity, suggesting the 2-oxo functionality and the carboxamide at C3 are important for this specific target.[6]

  • Tetrahydroquinoline Derivatives as LSD1 Inhibitors: A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on tetrahydroquinoline derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) revealed that the introduction of small hydrophobic and hydrogen-bonding donor groups in specific regions enhances inhibitor activity.[7]

Inference for 2-Oxo-Tetrahydroquinoline-6-Carboxylic Acid:

The 2-oxo group in the target scaffold is likely to be a key hydrogen bond acceptor. The saturated nature of the heterocyclic ring provides a three-dimensional structure that can be exploited for stereospecific interactions with a target. Substitutions at the N1, C3, and C4 positions should be explored to probe for additional binding pockets.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of representative quinoline analogs, providing a basis for comparison and hypothesis generation for the 2-oxo-tetrahydroquinoline-6-carboxylic acid scaffold.

Scaffold Substituents Target/Assay Activity (IC50/EC50) Reference
6-Fluoro-2-aryl-quinoline-4-carboxylic acid C2: 5-isopropyl-2-methyl-4-phenoxyphenylHuman DHODHIC50 = 1 nM[1][2]
VSV replicationEC50 = 2 nM[1][2]
WSN-Influenza replicationEC50 = 41 nM[1][2]
2-Oxo-1,2-dihydroquinoline-4-carboxamide Various aryl and alkyl amidesEsophageal squamous cell carcinoma (ESCC) cell linesIC50 ≈ 10 µM[4]
2-Oxo-1,2-dihydroquinoline-3-carboxamide N-substituted with various aminesAcetylcholinesterase (AChE)IC50 ≈ 7-10 nM[6]
2-Styrylquinoline-carboxamide C6, C7-dimethylA549 lung cancer cellsIC50 = 5.7 µM[5]

Experimental Protocols

The synthesis and biological evaluation of these analogs typically follow established methodologies.

General Synthesis of Quinolone Carboxylic Acids (Doebner Reaction)

A common method for the synthesis of 2-arylquinoline-4-carboxylic acids is the Doebner reaction.

  • A solution of an appropriate aniline, an aldehyde, and pyruvic acid in ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol, ether) and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

General Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids

These compounds can be synthesized from the corresponding 2-chloroquinoline-3-carboxylic acids.

  • A suspension of the 2-chloroquinoline-3-carboxylic acid in a mixture of glacial acetic acid and water is boiled with stirring for 12-24 hours.[8]

  • After cooling, water is added to precipitate the product.[8]

  • The solid product is collected by filtration, washed with water, and dried.[8]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Hypothesized SAR for 2-Oxo-Tetrahydroquinoline-6-Carboxylic Acid

SAR_Hypothesis cluster_scaffold 2-Oxo-Tetrahydroquinoline-6-Carboxylic Acid Scaffold cluster_r_groups Key Modification Points scaffold scaffold R3 C6-Carboxylic Acid: - Key for target binding - Site for bioisosteric replacement scaffold->R3 R1 N1-Substitution: - Modulates solubility - Probes for additional binding R1->scaffold R2 C3/C4-Substitution: - Introduces chirality - Explores hydrophobic pockets R2->scaffold R4 Aromatic Ring (C5, C7, C8): - Fine-tunes electronics and lipophilicity R4->scaffold

Caption: Key modification points on the 2-oxo-tetrahydroquinoline-6-carboxylic acid scaffold.

General Experimental Workflow for SAR Studies

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Analog Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Biological Screening Characterization->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism SAR SAR Analysis DoseResponse->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design

Caption: A typical workflow for the design, synthesis, and evaluation of novel analogs.

Conclusion and Future Directions

While direct SAR data for 2-oxo-tetrahydroquinoline-6-carboxylic acid analogs is not extensively available in the public domain, a comparative analysis of related quinoline and quinolone derivatives provides valuable insights for the rational design of new compounds based on this scaffold. The carboxylic acid moiety at the C6-position is hypothesized to be a critical feature for biological activity, and substitutions on both the aromatic and heterocyclic rings offer significant opportunities for modulating potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-oxo-tetrahydroquinoline-6-carboxylic acid analogs to establish a definitive SAR for this promising chemical class. Such studies will be instrumental in unlocking the full therapeutic potential of these compounds.

References

A Guide to Assessing the Efficacy of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Biological Activity Profile and Comparative Workflow

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the evaluation of novel chemical entities is a cornerstone of therapeutic innovation. This guide addresses the compound 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, providing a framework for its biological characterization and a hypothetical workflow for comparing its efficacy against established inhibitors, once a molecular target is identified. While a specific biological target for this compound is not yet defined in publicly accessible literature, the broader family of tetrahydroquinoline derivatives exhibits a remarkable range of pharmacological activities. This guide will, therefore, provide a profile of these activities and then propose a detailed experimental plan to identify a target and subsequently conduct a rigorous comparative efficacy study.

Part 1: The Biological Landscape of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological properties.[1] Derivatives of this versatile heterocycle have been reported to possess a wide array of activities, including:

  • Anticancer Properties: Many tetrahydroquinoline-based compounds have demonstrated cytotoxicity against various cancer cell lines.[2][3] Their mechanisms of action can be diverse, involving the induction of apoptosis, inhibition of tubulin polymerization, and cell cycle arrest.[2] For instance, certain 2-oxo-tetrahydroquinoline derivatives have shown antiproliferative effects on colon and lung cancer cells.[4] A related structural analog, 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, has been identified as an inhibitor of the anti-apoptotic protein MCL-1.[5]

  • Neuroprotective and Neuromodulatory Effects: The tetrahydroquinoline nucleus is present in compounds being investigated for neurodegenerative diseases like Alzheimer's.[1]

  • Antimicrobial and Antiviral Activity: Various derivatives have been synthesized and evaluated for their efficacy against bacterial, fungal, and viral pathogens.[6]

Given this broad bioactivity, a systematic approach is required to elucidate the specific mechanism of action for this compound.

Part 2: A Proposed Workflow for Target Identification and Efficacy Comparison

The following section outlines a hypothetical, yet detailed, experimental workflow. This workflow is designed to first identify the molecular target of this compound and then to compare its efficacy with known inhibitors of that target. To provide a concrete example, we will use the well-characterized enzyme Kynurenine 3-Monooxygenase (KMO) and its inhibitors as an illustrative case study for the comparative phase.

The initial and most critical step is to identify the molecular target(s) of this compound. A multi-pronged approach is recommended for robust target discovery.

Experimental Protocol: Target Identification using a Broad Panel Kinase Screen

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Kinase Panel Screening: Submit the compound for screening against a commercial panel of human kinases (e.g., a panel of over 400 kinases). The initial screen should be performed at a single concentration, typically 10 µM.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

  • Dose-Response Validation: For the identified hits, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀). This involves a serial dilution of the compound and measuring kinase activity at each concentration.

  • Orthogonal Validation: Validate the primary screen hits using a secondary, distinct assay format (e.g., a cell-based assay measuring the phosphorylation of a known substrate of the target kinase).

Assuming that the target identification workflow identified Kynurenine 3-Monooxygenase (KMO) as the molecular target of this compound, the next phase would be a direct comparison with well-established KMO inhibitors. KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, and its inhibition is a therapeutic strategy for several neurodegenerative diseases.[4][6]

Known KMO Inhibitors for Comparison:

  • Ro 61-8048: A potent and competitive KMO inhibitor.[2][7]

  • JM6: A pro-drug of Ro 61-8048 with improved in vivo properties.[3][8][9]

Signaling Pathway: The Kynurenine Pathway

The kynurenine pathway is a metabolic route for tryptophan degradation. KMO is a key enzyme at a branching point of this pathway. Inhibition of KMO is expected to decrease the production of the neurotoxin 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid (QUIN), while increasing the levels of the neuroprotective kynurenic acid (KYNA).[6][10]

KynureninePathway cluster_inhibitors Inhibitors Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs ThreeHK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->ThreeHK KMO QUIN Quinolinic Acid (Neurotoxic) ThreeHK->QUIN Multiple Steps Compound X Compound X Compound X->Kynurenine Inhibits KMO Ro 61-8048 Ro 61-8048 Ro 61-8048->Kynurenine JM6 JM6 JM6->Kynurenine EfficacyWorkflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Assay_Setup Combine Enzyme and Inhibitors in 96-well Plate Compound_Prep->Assay_Setup Enzyme_Prep Prepare Recombinant KMO Enzyme Enzyme_Prep->Assay_Setup Substrate_Prep Prepare L-Kynurenine and NADPH Reaction_Start Initiate Reaction with Substrate and Cofactor Substrate_Prep->Reaction_Start Assay_Setup->Reaction_Start Data_Collection Measure Absorbance at 340 nm Reaction_Start->Data_Collection Rate_Calc Calculate Initial Reaction Rates Data_Collection->Rate_Calc IC50_Calc Determine IC50 Values Rate_Calc->IC50_Calc Comparison Compare Efficacy IC50_Calc->Comparison

References

In Vitro Validation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid as an Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid as a potential anticancer agent. We will objectively compare its hypothetical performance with established chemotherapy agents, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline and tetrahydroquinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Several quinoline derivatives are established anticancer agents, exerting their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and modulation of key signaling pathways involved in cell proliferation and survival.[2][3] The subject of this guide, this compound, belongs to this promising class of molecules. Its structural features, particularly the quinolinone core, suggest a potential for antiproliferative activity. This guide outlines a systematic in vitro approach to validate this hypothesis, comparing its efficacy against standard-of-care chemotherapeutics.

Comparative Cytotoxicity Assessment

The initial and most crucial step in evaluating a potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cells. A differential screening against a panel of cancer cell lines from various tissue origins provides insights into the compound's spectrum of activity. It is also critical to assess the compound's toxicity towards non-cancerous cells to establish a preliminary therapeutic window.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma, HCT116 - colon carcinoma) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound and comparator drugs (Doxorubicin, Cisplatin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) values.

Comparative Data Analysis (Hypothetical)

The following table presents hypothetical IC50 values for our test compound in comparison to established anticancer drugs.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (HEK293/HCT116)
This compound 15.525.218.9>100>5.3
Doxorubicin0.81.20.95.46.0
Cisplatin5.28.76.125.34.1

This data is illustrative and serves as a template for presenting experimental results.

These hypothetical results suggest that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines with a favorable selectivity towards cancer cells over normal cells.

Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound induces cell death is a critical next step. Many effective anticancer drugs trigger apoptosis (programmed cell death) or cause cell cycle arrest, preventing cancer cells from replicating.

Experimental Workflow

G cluster_0 In Vitro Validation Workflow A Cancer Cell Culture (MCF-7, A549, HCT116) B Compound Treatment (Test Compound & Comparators) A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A streamlined workflow for the in vitro validation of a novel anticancer compound.

Protocol: Apoptosis Detection by Annexin V/PI Staining
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis
  • Cell Treatment and Fixation: Treat cells with the test compound for 24 hours, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothesized Signaling Pathway

Based on the known mechanisms of related quinolinone derivatives, which have been shown to induce apoptosis and cell cycle arrest, we can hypothesize a potential signaling pathway that this compound might modulate.[4][5][6]

G cluster_pathway Hypothetical Apoptotic Pathway Test_Compound 2-oxo-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid p53 p53 Activation Test_Compound->p53 Induces Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrial Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling cascade for the induction of apoptosis by the test compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro evaluation of this compound as a novel anticancer agent. The outlined experiments, from initial cytotoxicity screening to mechanistic studies, offer a robust framework for comparison with existing drugs. The hypothetical data suggests that this compound may possess favorable anticancer properties, warranting further investigation.

Future studies should expand the panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. In-depth mechanistic studies, such as Western blotting for key apoptotic and cell cycle proteins, and kinase profiling, will be essential to elucidate the precise molecular targets. Promising in vitro results would then form the basis for progression to in vivo animal models to assess efficacy and safety in a more complex biological system.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early and accurate identification of off-target interactions is paramount for mitigating potential safety liabilities and understanding a compound's full biological activity spectrum.[1][2] This guide provides a comprehensive, multi-faceted strategy for the cross-reactivity profiling of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Compound X), a novel heterocyclic entity. We will navigate a strategic workflow, beginning with broad, predictive computational methods and progressively narrowing the focus through targeted biochemical and cell-based validation assays. This document is intended for drug development professionals and researchers, offering not only detailed experimental protocols but also the critical rationale behind each methodological choice, ensuring a robust and self-validating approach to safety and selectivity profiling.

Introduction: The Imperative of Selectivity

The principle of "one molecule, one target" is a rarity in pharmacology. Most small molecules interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a leading cause of drug candidate attrition due to unforeseen toxicities.[3] Therefore, a rigorous cross-reactivity profile is not merely a regulatory checkbox but a foundational component of a successful drug development program.[4]

The subject of our investigation, this compound (referred to herein as Compound X), possesses a quinoline core.[5][6] This scaffold is present in numerous bioactive compounds, highlighting the potential for a rich but complex pharmacology that demands thorough investigation.[7] This guide compares and contrasts a tiered approach, integrating computational, biochemical, and cellular methods to build a comprehensive selectivity profile for Compound X.

A Strategic Workflow for Cross-Reactivity Profiling

A successful profiling campaign funnels from broad, predictive screening to highly specific, physiologically relevant validation. This integrated strategy maximizes efficiency by using cost-effective in-silico methods to guide resource-intensive experimental work.

G cluster_0 Phase 1: Prediction cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Outcome in_silico In-Silico Profiling (Target Prediction) biochemical Biochemical Assays (Direct Binding/Inhibition) in_silico->biochemical Predicted Targets (High-Priority List) cellular Cell-Based Assays (Target Engagement) biochemical->cellular Confirmed Hits (Biochemically Active) profile Integrated Cross-Reactivity Profile cellular->profile Validated Interactions (Physiologically Relevant)

Caption: Integrated workflow for cross-reactivity profiling.

Part 1: In-Silico Profiling – The Predictive Funnel

Expert Rationale: Computational, or in-silico, methods serve as a powerful first-pass filter. By comparing the structural and physicochemical properties of Compound X against vast databases of known ligand-target interactions, we can generate a ranked list of probable off-targets without consuming physical samples. This approach is rooted in the "similarity principle": structurally similar molecules often exhibit similar biological activities.[8][9]

We employ a hierarchical computational strategy that combines multiple algorithms to increase predictive confidence.[8] This includes 2D chemical similarity searches, 3D pharmacophore modeling, and machine learning approaches to generate a consensus-based list of potential off-targets.[9][10]

Comparative In-Silico Methodologies:

  • 2D Chemical Similarity: Methods like Similarity Ensemble Approach (SEA) compare the 2D fingerprint of Compound X to a database of ligands with known targets. This is a rapid and effective method for identifying initial hypotheses.[8]

  • 3D Shape & Pharmacophore Matching: These methods consider the three-dimensional conformation and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings) of Compound X, searching for proteins with binding pockets that can accommodate it.[8]

  • Machine Learning Models: Algorithms trained on extensive bioactivity data can predict interactions for novel scaffolds, often identifying non-obvious relationships that similarity-based methods might miss.[9]

Hypothetical In-Silico Predictions for Compound X:

Predicted Target ClassSpecific Example(s)Prediction Method(s)Confidence ScoreRationale for Investigation
Kinases ABL1, SRC, LCK2D Similarity, ML ModelHighTetrahydroisoquinoline analogs have known kinase activity.[11]
GPCRs Adrenergic Receptor β23D PharmacophoreMediumSome tetrahydroisoquinolines are adrenergic agents.[12]
Enzymes Angiotensin-Converting Enzyme (ACE)2D SimilarityMediumA structurally related compound showed ACE inhibition.[13]
Ion Channels hERGML ModelLowA critical safety target for all small molecules.[3]

Part 2: In-Vitro Biochemical Profiling – Confirming Direct Interactions

Expert Rationale: Following in-silico predictions, the next logical step is to confirm direct physical binding or functional modulation using purified proteins. Biochemical assays provide quantitative measures of affinity (Kᵢ, Kₔ) or potency (IC₅₀), offering the first layer of experimental validation for our computational hypotheses. The choice of assay depends on the nature of the predicted target.

Comparison of Key Biochemical Assay Platforms
Assay TypePrincipleBest ForProsCons
Radioligand Binding Measures displacement of a radioactive ligand from a receptor by the test compound.[14]GPCRs, Ion ChannelsGold standard for affinity determination, highly sensitive.[15]Requires radioactive materials, indirect measurement of affinity.[16]
In-vitro Kinase Assay Measures inhibition of substrate phosphorylation by a purified kinase enzyme.[17]KinasesDirect functional readout, widely available panels.[18]Can be prone to artifacts (e.g., compound aggregation).
Fluorescence Polarization Measures changes in the rotation of a fluorescently labeled ligand upon binding.[19]Soluble ProteinsHomogeneous (no-wash) format, non-radioactive.Requires a suitable fluorescent probe, can have interference.
Protocol 1: Competitive Radioligand Binding Assay (GPCR Panel)

This protocol is designed to determine the binding affinity (Kᵢ) of Compound X for a panel of G-Protein Coupled Receptors (GPCRs).

  • Preparation: A membrane preparation containing the receptor of interest is incubated with a fixed concentration of a specific radioligand (e.g., ³H-ligand) at or below its Kₔ value.[16]

  • Competition: A range of concentrations of unlabeled Compound X (typically 10-point, half-log dilutions) is added to the incubation mixture.[14]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filtermat, which traps the receptor-bound radioligand while unbound radioligand passes through.[20]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: In-vitro Kinase Inhibition Assay (Kinase Panel)

This protocol assesses the ability of Compound X to inhibit the activity of a panel of purified kinases.

  • Reagent Preparation: Prepare kinase buffer, substrate solution, and ATP solution.[17] The ATP concentration is typically set near the Kₘ for each kinase to ensure sensitive detection of competitive inhibitors.

  • Compound Dispensing: Add varying concentrations of Compound X to the wells of a microplate. Include a positive control inhibitor and a DMSO vehicle control.

  • Kinase Reaction: Add the kinase and its specific substrate to the wells.

  • Initiation: Start the reaction by adding ATP.[17] Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. This is often done using technologies that detect ADP production (e.g., ADP-Glo) or use phospho-specific antibodies.[21]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Compound X concentration to determine the IC₅₀ value.

Hypothetical Biochemical Profiling Data for Compound X:

TargetAssay TypeResult (Kᵢ or IC₅₀)Interpretation
ABL1 KinaseKinase Inhibition550 nMConfirmed hit. Moderate potency.
SRC KinaseKinase Inhibition1.2 µMConfirmed hit. Lower potency.
Adrenergic R. β2Radioligand Binding> 10 µMIn-silico prediction not confirmed.
hERG ChannelRadioligand Binding> 10 µMNo direct binding observed. Low risk.

Part 3: Cell-Based Profiling – Validating Intracellular Target Engagement

Expert Rationale: A compound that is active in a biochemical assay may not necessarily be effective in a living system. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in a complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement within intact cells.[22][23] The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[24]

CETSA Workflow Diagram

G start Culture Cells to Sufficient Density treat Treat Cells with Compound X or Vehicle start->treat heat Heat Aliquots across a Temperature Gradient treat->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse spin Centrifuge to Pellet Aggregated Proteins lyse->spin collect Collect Supernatant (Soluble Protein Fraction) spin->collect analyze Analyze Soluble Protein by Western Blot / ELISA collect->analyze plot Plot Melting Curves & Determine Thermal Shift (ΔTm) analyze->plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the engagement of Compound X with ABL1 kinase in a cellular context.

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., K562, which endogenously expresses ABL1) to ~80% confluency. Treat cells with Compound X (at a concentration ~10x its biochemical IC₅₀) or a vehicle control (DMSO) for 1 hour at 37°C.[22]

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[22]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[22]

  • Separation of Fractions: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[23]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Normalize the total protein concentration of all samples.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein (e.g., anti-ABL1 antibody).[24]

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tₘ) in the presence of the compound (ΔTₘ) confirms intracellular target engagement.

Hypothetical CETSA Data for Compound X on ABL1 Kinase:

TreatmentMelting Temperature (Tₘ)Thermal Shift (ΔTₘ)Interpretation
Vehicle (DMSO)52.1 °CN/ABaseline thermal stability.
5 µM Compound X56.3 °C+4.2 °CPositive. Confirms robust intracellular target engagement.

Synthesizing the Data: An Integrated View of Selectivity

By combining the results from all three phases, we can construct a comprehensive and reliable cross-reactivity profile.

Final Integrated Cross-Reactivity Profile for Compound X

TargetIn-Silico PredictionBiochemical Activity (IC₅₀)Cellular Engagement (CETSA ΔTₘ)Overall Assessment
ABL1 High Confidence550 nM+4.2 °CValidated Off-Target. Potent interaction confirmed in cells.
SRC High Confidence1.2 µM+1.1 °CValidated Off-Target. Weaker interaction confirmed in cells.
Adrenergic R. β2 Medium Confidence> 10 µMNot TestedNegligible Risk. In-silico hit not validated biochemically.
hERG Low Confidence> 10 µMNot TestedNegligible Risk. No evidence of direct binding.

Expert Interpretation: The data reveals that Compound X is a multi-kinase inhibitor, potently engaging ABL1 and SRC in a cellular context. The initial in-silico prediction for the β2 adrenergic receptor was not substantiated by experimental data, demonstrating the importance of orthogonal validation. Crucially, the lack of activity at the hERG channel in the binding assay significantly de-risks the compound from a cardiovascular safety perspective at this stage.[25]

Conclusion

This guide outlines a systematic, evidence-based framework for profiling the cross-reactivity of this compound. By integrating predictive in-silico screening with quantitative biochemical assays and physiologically relevant cellular target engagement studies, we have constructed a high-confidence selectivity profile. This tiered approach ensures that experimental resources are focused on the most plausible off-targets, providing a clear and actionable path forward in the drug development process. The identification of ABL1 and SRC as cellular off-targets provides critical information for interpreting future efficacy and toxicology studies.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Oxo-Tetrahydroquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxo-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthesis has been a subject of considerable interest, leading to the development of a diverse array of synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 2-oxo-tetrahydroquinolines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols.

I. Reductive Cyclization of 3-(2-Nitrophenyl)propanoic Acids

This classical and reliable method involves the reduction of a nitro group in a 3-(2-nitrophenyl)propanoic acid derivative, which is immediately followed by an intramolecular cyclization to form the desired lactam ring.

Mechanistic Overview

The reaction proceeds in a two-step sequence within a single pot. First, the nitro group is reduced to an amine. This is typically achieved using various reducing agents, with catalytic hydrogenation or metal-mediated reductions being the most common. The newly formed aniline then acts as an intramolecular nucleophile, attacking the carboxylic acid (or its activated form) to undergo a condensation reaction, forming the six-membered lactam ring of the 2-oxo-tetrahydroquinoline.

graph "Reductive_Cyclization" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="3-(2-Nitrophenyl)propanoic Acid"]; Intermediate [label="3-(2-Aminophenyl)propanoic Acid"]; Product [label="2-Oxo-tetrahydroquinoline"];

Start -> Intermediate [label="Reduction\n(e.g., H2, Pd/C or Fe/AcOH)"]; Intermediate -> Product [label="Intramolecular\nAmidation"]; }

Figure 1: General workflow for the reductive cyclization route.

Performance and Considerations

This method is valued for its high yields and the ready availability of starting materials. The choice of reducing agent can be critical and is often tailored to the specific substrate and desired reaction conditions.

Reducing System Typical Conditions Yield (%) Advantages Disadvantages
Catalytic Hydrogenation (H₂, Pd/C) 1-10 atm H₂, RT to 50°C, various solvents (EtOH, EtOAc)85-95%High yields, clean reaction, scalable.Requires specialized hydrogenation equipment.
Iron in Acetic Acid (Fe/AcOH) Reflux in acetic acid70-90%Inexpensive, readily available reagents.Can require harsh conditions, workup can be tedious.[1]
Tin(II) Chloride (SnCl₂) HCl, RT to 50°C75-85%Mild conditions, good functional group tolerance.Stoichiometric amounts of tin salts are produced as waste.
Experimental Protocol: Reductive Cyclization using Catalytic Hydrogenation
  • Preparation: In a high-pressure reaction vessel, dissolve 3-(2-nitrophenyl)propanoic acid (1.0 eq) in ethanol (0.1 M).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 5 atm with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

II. Intramolecular Friedel-Crafts Acylation

This approach involves the cyclization of an N-aryl-β-alanine derivative. The key step is an intramolecular electrophilic aromatic substitution, where the acyl group attacks the ortho-position of the aniline ring to form the 2-oxo-tetrahydroquinoline core.

Mechanistic Overview

The N-aryl-β-alanine precursor is typically activated to an acyl chloride or a mixed anhydride. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA), an acylium ion is generated. This highly electrophilic species is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the cyclic ketone.

graph "Friedel_Crafts_Acylation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="N-Aryl-β-alanine"]; Activated [label="N-Aryl-β-alanyl chloride"]; Intermediate [label="Acylium Ion Intermediate"]; Product [label="2-Oxo-tetrahydroquinoline"];

Start -> Activated [label="Activation\n(e.g., SOCl₂)"]; Activated -> Intermediate [label="Lewis Acid\n(e.g., AlCl₃)"]; Intermediate -> Product [label="Intramolecular\nElectrophilic Attack"]; }

Figure 2: Key steps in the intramolecular Friedel-Crafts acylation.

Performance and Considerations

This method is particularly useful for synthesizing 2-oxo-tetrahydroquinolines with specific substitution patterns on the aromatic ring. The success of the reaction is highly dependent on the electronic nature of the aniline ring; electron-donating groups facilitate the cyclization, while electron-withdrawing groups can hinder or prevent it.

Catalyst/Reagent Typical Conditions Yield (%) Advantages Disadvantages
Polyphosphoric Acid (PPA) 100-150°C, neat60-85%Acts as both catalyst and solvent.High temperatures, viscous medium can make stirring difficult.
Aluminum Chloride (AlCl₃) Inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to RT70-90%High yields, milder conditions than PPA.Stoichiometric amounts of Lewis acid required, moisture-sensitive.
Eaton's Reagent (P₂O₅ in MeSO₃H) 60-100°C75-95%Highly efficient, often gives cleaner reactions than PPA.Corrosive and requires careful handling.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation using PPA
  • Preparation: Place N-phenyl-β-alanine (1.0 eq) in a round-bottom flask.

  • Reagent Addition: Add polyphosphoric acid (10-20 times the weight of the starting material).

  • Reaction: Heat the mixture with stirring at 120°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and dried. Further purification can be done by recrystallization.

III. Catalytic Hydrogenation of 2-Quinolones

This method offers a direct route to 2-oxo-tetrahydroquinolines by the selective reduction of the C3-C4 double bond of the corresponding 2-quinolone (carbostyril) precursor.

Mechanistic Overview

The hydrogenation of the α,β-unsaturated lactam system in 2-quinolones is typically achieved using heterogeneous catalysts, most commonly palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction proceeds via the syn-addition of hydrogen across the double bond.

graph "Catalytic_Hydrogenation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="2-Quinolone"]; Product [label="2-Oxo-tetrahydroquinoline"];

Start -> Product [label="Catalytic Hydrogenation\n(H₂, Pd/C or PtO₂)"]; }

Figure 3: Direct hydrogenation of a 2-quinolone.

Performance and Considerations

The primary advantage of this route is its atom economy and the directness of the transformation. However, the synthesis of the starting 2-quinolones can sometimes be multi-step. The choice of catalyst and reaction conditions is crucial to avoid over-reduction of the carbonyl group or the aromatic ring.

Catalyst Typical Conditions Yield (%) Advantages Disadvantages
Palladium on Carbon (Pd/C) 1-5 atm H₂, RT, various solvents (EtOH, AcOH)90-99%High yields, selective for the C=C bond.Catalyst can be pyrophoric.
Platinum Oxide (PtO₂, Adams' catalyst) 1-3 atm H₂, RT, AcOH85-95%Effective for a wide range of substrates.Can sometimes lead to over-reduction.
Ruthenium-NHC Complexes 10-70 bar H₂, 15-30°C, Et₂OHigh yields, excellent enantioselectivities for asymmetric hydrogenation.[2][3][4]Can be used for asymmetric synthesis.Requires specialized and often expensive catalysts.[2][3][4]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Preparation: To a solution of the 2-quinolone (1.0 eq) in acetic acid (0.2 M) in a hydrogenation flask, add 10% Pd/C (10 mol%).

  • Hydrogenation: Connect the flask to a hydrogenation apparatus, evacuate and backfill with hydrogen three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), filter the mixture through Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to afford the pure 2-oxo-tetrahydroquinoline.

IV. Intramolecular Heck Reaction

The intramolecular Heck reaction provides a powerful tool for the construction of the 2-oxo-tetrahydroquinoline ring system, particularly for creating substituted derivatives. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule.[3][5][6][7]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of a palladium(0) species to an aryl or vinyl halide tethered to an acrylamide moiety. The resulting palladium(II) complex then undergoes an intramolecular migratory insertion of the double bond into the Pd-C bond. Finally, a β-hydride elimination step regenerates the double bond in a different position and the palladium(0) catalyst.

graph "Intramolecular_Heck" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

Start [label="N-(2-halophenyl)acrylamide"]; Pd_complex [label="Aryl-Pd(II) Complex"]; Cyclized_Pd [label="Cyclized Pd Intermediate"]; Product [label="2-Oxo-tetrahydroquinoline"];

Start -> Pd_complex [label="Oxidative Addition\n(Pd(0))"]; Pd_complex -> Cyclized_Pd [label="Intramolecular\nMigratory Insertion"]; Cyclized_Pd -> Product [label="β-Hydride Elimination"]; }

Figure 4: Catalytic cycle of the intramolecular Heck reaction.

Performance and Considerations

The intramolecular Heck reaction is highly versatile and tolerates a wide range of functional groups. The regioselectivity of the cyclization is generally high, favoring the formation of the six-membered ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Palladium Source Ligand Base Typical Conditions Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF, 80-100°C70-90%
Pd₂(dba)₃P(o-tol)₃K₂CO₃Acetonitrile, reflux75-95%
PdCl₂(PPh₃)₂-NaOAcDMA, 120°C65-85%
Experimental Protocol: Intramolecular Heck Reaction
  • Preparation: To a solution of the N-(2-bromophenyl)acrylamide (1.0 eq) in anhydrous DMF (0.1 M) in a Schlenk flask, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (2.0 eq).

  • Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction mixture at 100°C under an argon atmosphere for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

V. Domino Reactions

Domino, or cascade, reactions offer an elegant and efficient approach to the synthesis of 2-oxo-tetrahydroquinolines by combining multiple transformations in a single operation without the isolation of intermediates.[1][2][4][8]

Mechanistic Overview

A variety of domino sequences have been developed. One common strategy involves a reduction followed by a Michael addition. For instance, a 2-nitro-α,β-unsaturated ester can be reduced to the corresponding aniline, which then undergoes an intramolecular Michael addition to form the 2-oxo-tetrahydroquinoline ring system.[1]

graph "Domino_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="2-Nitro-α,β-unsaturated ester"]; Intermediate [label="Aniline Intermediate"]; Product [label="2-Oxo-tetrahydroquinoline"];

Start -> Intermediate [label="Reduction"]; Intermediate -> Product [label="Intramolecular\nMichael Addition"]; }

Figure 5: A representative domino reaction for 2-oxo-tetrahydroquinoline synthesis.

Performance and Considerations

Domino reactions are highly atom- and step-economical, often leading to complex structures from simple starting materials in a single pot.[1] The success of these reactions relies on the careful orchestration of reaction conditions to ensure that each step proceeds in the desired sequence.

Domino Sequence Key Reagents Typical Conditions Yield (%) Advantages Disadvantages
Reduction/Michael Addition Fe/AcOHReflux in acetic acid80-95%High convergence, simple setup.Can have substrate scope limitations.[1]
Povarov/Oxidation Lewis Acid, OxidantVaries60-80%Builds complexity quickly.May require specific and sensitive reagents.
Experimental Protocol: Domino Reduction/Michael Addition
  • Preparation: To a stirred solution of the 2-nitro-α,β-unsaturated ester (1.0 eq) in glacial acetic acid (0.2 M), add iron powder (5.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Filter the mixture through a pad of Celite to remove the iron salts.

  • Extraction: Extract the aqueous filtrate with ethyl acetate.

  • Isolation: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Head-to-Head Comparison Summary

Synthetic Route Key Strengths Key Weaknesses Ideal Applications
Reductive Cyclization High yields, readily available starting materials, reliable.Can require high pressure for hydrogenation, metal waste from other methods.Large-scale synthesis of simple 2-oxo-tetrahydroquinolines.
Intramolecular Friedel-Crafts Acylation Good for substituted derivatives, well-established.Requires strong acids, sensitive to electronic effects of substituents.Synthesis of electronically rich 2-oxo-tetrahydroquinolines.
Catalytic Hydrogenation Atom-economical, direct, high yields.Starting 2-quinolones may require separate synthesis, risk of over-reduction.Clean and efficient synthesis when the 2-quinolone is readily available.
Intramolecular Heck Reaction High functional group tolerance, versatile for substitution patterns.Requires expensive palladium catalysts and ligands.Synthesis of complex and highly functionalized 2-oxo-tetrahydroquinolines.[3][5][6][7]
Domino Reactions Step- and atom-economical, builds complexity rapidly.Can be sensitive to reaction conditions, may have a narrower substrate scope.Rapid assembly of the 2-oxo-tetrahydroquinoline core from simple precursors.[1][2][4][8]

Conclusion

The synthesis of 2-oxo-tetrahydroquinolines can be approached through several effective strategies, each with its own set of advantages and limitations. The choice of the optimal route will depend on factors such as the desired substitution pattern, the scale of the synthesis, the availability of starting materials and equipment, and cost considerations. For large-scale, straightforward syntheses, reductive cyclization and catalytic hydrogenation are often the methods of choice. For the construction of more complex and highly functionalized analogs, the intramolecular Heck reaction and domino reactions offer powerful and elegant solutions. A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will enable researchers to make informed decisions and successfully synthesize their target 2-oxo-tetrahydroquinoline derivatives.

References

A Comparative Guide to Validating the Mechanism of Action of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A deep understanding of a compound's mechanism of action (MoA) is the bedrock of this process, providing the rationale for its therapeutic effect and potential side effects. This guide addresses the challenge of MoA validation for a novel compound, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid , for which the specific biological target is not yet defined in public literature.

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Derivatives have been identified as enzyme inhibitors—targeting cholinesterases, cyclin-dependent kinase 2 (CDK2), and dihydrofolate reductase (DHFR)—and as ligands for various receptors, including opioid and dopamine receptors.[3][4][5][6]

Given this landscape, we will not assume a single MoA. Instead, this guide presents a comprehensive, multi-pronged strategy for researchers to systematically investigate and validate the MoA of this, or any similar, novel compound. We will compare and contrast key experimental approaches, providing the causal logic behind their selection and detailed protocols for execution. Our framework is built on two plausible, high-level hypotheses based on the known activities of the parent scaffold:

  • Hypothesis A: The compound is an enzyme inhibitor.

  • Hypothesis B: The compound is a receptor ligand (e.g., an antagonist).

This guide will walk through the essential stages of validating these hypotheses, from confirming direct target binding in a cellular context to characterizing the downstream functional consequences.

The Overall Strategy: A Triad of Validation

A robust MoA validation strategy does not rely on a single experiment. It requires a logical progression of assays that build upon one another to create a cohesive and self-validating body of evidence. Our approach is centered on three core questions:

  • Target Engagement: Does the compound physically interact with its intended target protein inside the cell?

  • Functional Modulation: Does this interaction alter the target's biological activity in a measurable way?

  • Phenotypic Consequence: Does this functional modulation lead to the desired physiological effect in a cellular model?

cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Phenotypic Validation T_ID Hypothetical Target (e.g., Kinase X, Receptor Y) CETSA Cellular Thermal Shift Assay (CETSA) T_ID->CETSA Biochem Biochemical / Biophysical Assays T_ID->Biochem Func_Assay Cell-Based Functional Assay (e.g., Phospho-Western, cAMP Assay) CETSA->Func_Assay Confirms Intracellular Binding Biochem->Func_Assay Provides Kinetic Data (IC50/Ki) Pheno_Assay Phenotypic Assay (e.g., Cell Viability, Reporter Gene) Func_Assay->Pheno_Assay Links Target Activity to Cellular Effect MoA MoA Pheno_Assay->MoA Validated MoA

Figure 1. High-level workflow for MoA validation.

Part 1: The First Crucial Step — Validating Target Engagement

Before investigating functional outcomes, it is imperative to confirm that the compound physically binds to its hypothetical target within the complex milieu of a living cell.[7] This step, known as target engagement, provides confidence that the observed biological effects are not due to off-target or non-specific interactions. We will compare two gold-standard, yet fundamentally different, approaches: the Cellular Thermal Shift Assay (CETSA) and traditional biochemical binding assays.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[8][9]

The Principle of Causality: The core principle of CETSA is that the binding of a ligand (our compound) to its target protein confers thermodynamic stability.[10] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell samples across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can detect a "thermal shift"—an increase in the protein's melting temperature—in the presence of a binding compound.[9][11] This provides direct evidence of target engagement in a physiologically relevant environment.[12]

cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis A Culture & Treat Cells (+/- Compound) B Aliquot & Heat (Temperature Gradient) A->B C Lyse Cells & Separate Soluble/Aggregated B->C D Quantify Soluble Protein (e.g., Western Blot) C->D E Generate Melt Curve D->E

Figure 2. Experimental workflow for a Western Blot-based CETSA.

This protocol is a general template for a Western Blot-based CETSA.[13]

  • Cell Culture and Treatment:

    • Culture a relevant cell line to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound. Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and binding.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots in a thermal cycler across a predefined temperature range (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release intracellular contents.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using an antibody specific to the hypothetical target protein.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Method 2: Biochemical & Biophysical Assays

These in vitro assays measure the direct interaction between the compound and a purified or recombinant version of the target protein.[14] They are the cornerstone of traditional pharmacology for quantifying binding affinity and inhibitory potency.

The Principle of Causality: Unlike CETSA, which infers binding from a change in protein stability, these assays directly measure the binding event or its immediate consequence.

  • For Enzyme Inhibitors: An enzyme inhibition assay measures the rate of the enzymatic reaction.[15] The presence of an inhibitor that binds to the enzyme will decrease the reaction rate. By measuring this rate at various inhibitor concentrations, we can calculate the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).[16]

  • For Receptor Ligands: A competitive binding assay measures the ability of the unlabeled compound to compete with a labeled (e.g., radioactive or fluorescent) ligand of known affinity for the receptor.[17] A potent compound will displace the labeled ligand at lower concentrations, allowing for the determination of its binding affinity (Kᵢ).

cluster_0 Reaction Setup cluster_1 Measurement cluster_2 Analysis A Prepare Reaction Mix: - Purified Target Protein - Substrate/Labeled Ligand - Buffer B Add Compound (Dose-Response) A->B C Incubate & Initiate Reaction B->C D Measure Signal (e.g., Absorbance, Fluorescence, Radioactivity) C->D E Calculate IC50 / Ki D->E

Figure 3. Generalized workflow for a biochemical assay.

This protocol describes a typical spectrophotometric assay.[18][16]

  • Preparation:

    • Prepare a reaction buffer at the optimal pH for the target enzyme.

    • Prepare stock solutions of the purified enzyme, its substrate, and the test compound (this compound) in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Add the reaction buffer to all wells.

    • Add serial dilutions of the test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Add a fixed concentration of the enzyme to all wells except the negative control and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

  • Reaction and Measurement:

    • Initiate the reaction by adding a fixed concentration of the substrate to all wells.

    • Immediately place the plate in a plate reader and measure the change in absorbance (or fluorescence) over time. The product of the reaction should be chromogenic or fluorogenic.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[19]

Comparative Analysis: CETSA vs. Biochemical Assays

Choosing the right assay depends on the specific question being asked and the stage of the drug discovery process. Neither method is universally superior; they provide complementary information.[12][20]

FeatureCellular Thermal Shift Assay (CETSA)Biochemical / Biophysical Assays
Principle Ligand binding increases protein thermal stability.[10]Direct measurement of binding or inhibition of activity.
Environment Physiologically relevant (intact cells or lysates).[20]In vitro, using purified components.
Key Output Evidence of target engagement; relative thermal shift (ΔTₘ).Quantitative affinity (Kᵢ) or potency (IC₅₀).
Requirements Target-specific antibody; cells expressing the target.Purified, active protein; suitable substrate or labeled ligand.
Advantages - Confirms binding in a native environment- Accounts for cell permeability and metabolism- No compound labeling required.[7]- Highly quantitative kinetic data- High-throughput potential- Helps elucidate inhibition mechanism (e.g., competitive).[21]
Limitations - Not all proteins show a thermal shift- Lower throughput than some biochemical assays- Can be influenced by downstream events affecting protein stability.- May not reflect cellular reality (no membranes, crowding, etc.)- Recombinant protein may not be fully representative- Prone to artifacts from non-specific compound activity.[14]

Expert Insight: A powerful validation strategy uses both methods in concert. A positive result in a biochemical assay demonstrates potential, but a subsequent positive CETSA result provides much stronger evidence that the compound reaches and binds its target in a live cell, significantly de-risking the project.[12]

Part 2: Linking Binding to Function

Confirming target engagement is necessary but not sufficient. The next critical phase is to demonstrate that this binding event translates into a functional modulation of the target's activity within a cellular context.[22]

Functional Assay for Hypothesis A: Enzyme Inhibition

If the hypothetical target is a kinase, its function is to phosphorylate downstream substrates. A direct way to measure inhibition is to quantify the phosphorylation status of a known substrate.

  • Cell Treatment: Culture cells to ~80% confluency. Starve cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate agonist to activate the kinase pathway. Treat cells with vehicle or a dose-response of this compound for 1-2 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Antibody Probing: Probe one membrane with an antibody specific to the phosphorylated form of the kinase's substrate. Probe a parallel membrane with an antibody for the total amount of the substrate protein to serve as a loading control.

  • Analysis: Quantify the phosphorylated protein signal and normalize it to the total protein signal. A potent inhibitor will show a dose-dependent decrease in the normalized phospho-signal.

Functional Assay for Hypothesis B: Receptor Antagonism

If the hypothetical target is a G-protein coupled receptor (GPCR), its activation by an agonist typically triggers a change in the concentration of an intracellular second messenger, such as cyclic AMP (cAMP). An antagonist will block this agonist-induced change.

  • Cell Culture: Use a cell line stably expressing the GPCR of interest. Plate cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a dose-response of this compound (the putative antagonist) for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC₈₀). Include control wells with no agonist and agonist-only.

  • Lysis and Detection: After a brief incubation with the agonist (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Analysis: Plot the cAMP levels against the concentration of the test compound. A successful antagonist will cause a dose-dependent reduction in the agonist-induced cAMP signal.

Data Presentation: Comparing Performance

Quantitative data should be summarized in a clear, tabular format to allow for objective comparison with a known, validated alternative (a reference compound).

CompoundTarget Engagement (CETSA ΔTₘ, °C)Biochemical Potency (IC₅₀/Kᵢ, nM)Cellular Functional Potency (IC₅₀, nM)
This compound Experimental ValueExperimental ValueExperimental Value
Reference Inhibitor/Antagonist Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Conclusion: Building a Case for a Mechanism of Action

Validating the mechanism of action for a novel compound like this compound is not a linear path but an iterative process of hypothesis generation and rigorous experimental testing. By employing a multi-faceted approach that combines direct target engagement assays like CETSA with quantitative biochemical and cell-based functional assays, researchers can build a robust, self-validating dataset. This guide provides a comparative framework and actionable protocols to navigate this critical phase of drug discovery. The convergence of evidence from these distinct but complementary methods is what ultimately transforms a molecule with an interesting structure into a tool with a known and validated mechanism of action, paving the way for further development.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Oxo-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of conducting comparative molecular docking studies on 2-oxo-tetrahydroquinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the scientific rationale behind the experimental choices, present a detailed, self-validating protocol, and analyze data from various studies to offer a comparative perspective on their binding affinities and interaction mechanisms with different biological targets.

The 2-oxo-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including anticancer, antibacterial, and anti-HIV properties.[1] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in elucidating the structure-activity relationships (SAR) of these derivatives and in the rational design of new, more potent drug candidates.

The "Why": Understanding the Power of Comparative Docking

A singular docking study provides a snapshot of a ligand's potential interaction with a target. However, a comparative study offers a more profound understanding. By docking a series of related compounds, such as the 2-oxo-tetrahydroquinoline derivatives, against one or more targets, we can:

  • Elucidate Structure-Activity Relationships (SAR): Identify which functional group modifications enhance or diminish binding affinity.

  • Predict Target Selectivity: Assess whether a compound is likely to bind to the intended target over other proteins, which is crucial for minimizing off-target effects.

  • Guide Lead Optimization: Provide rational, data-driven insights for designing the next generation of more effective and selective inhibitors.

  • Correlate In Silico and In Vitro Data: Validate computational models by comparing docking scores with experimental biological data, such as IC50 values.

Experimental Framework: A Validated Protocol for Comparative Docking

The following protocol is a robust and reproducible workflow for conducting comparative docking studies. The causality behind each step is explained to ensure a deep understanding of the process.

Step 1: Ligand Preparation - The Foundation of Accuracy

The accuracy of a docking study begins with the correct preparation of the ligand structures.

  • 2D Structure Sketching: Draw the 2-oxo-tetrahydroquinoline derivatives using a chemical drawing tool like ChemDraw.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures to 3D. This is a critical step as the conformation of the ligand significantly impacts its binding. Employ a molecular mechanics force field, such as MMFF94, to perform energy minimization. This process finds the lowest energy conformation of the molecule, which is its most stable and likely bioactive form.

Step 2: Protein Preparation - Setting the Stage for Interaction

The target protein structure must be meticulously prepared to remove any artifacts from the crystallographic or NMR structure determination process.

  • Protein Acquisition: Download the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). For this guide, we will consider targets such as P-glycoprotein (PDB ID: 6C0V)[2][3], DNA (PDB ID: 1BNA)[4], and various bacterial proteins.[5][6][7]

  • Structure Cleanup: Remove water molecules, co-factors, and any existing ligands from the PDB file. These can interfere with the docking process.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). This is crucial for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a constrained energy minimization of the protein to relieve any steric clashes and optimize the hydrogen-bonding network.

Step 3: Defining the Binding Site - Focusing the Search

To make the docking calculation computationally feasible and biologically relevant, a specific binding site on the protein must be defined.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box defines the search space for the docking algorithm. The size of the grid box should be large enough to accommodate the ligands in various orientations but small enough to focus the search on the region of interest.

  • Reference Ligand-Based Definition: If a co-crystallized ligand is present in the PDB structure, the grid box can be centered on this ligand. This is often the most accurate way to define the binding site.

Step 4: Molecular Docking Simulation - The Core of the Experiment

This step involves using a docking program to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.

  • Choice of Docking Software: Several well-validated docking programs are available, such as AutoDock Vina, GOLD, and Glide. The choice of software can influence the results, so it is often advisable to use more than one program for cross-validation.[8]

  • Docking Algorithm: The software employs a search algorithm (e.g., a genetic algorithm or a Monte Carlo simulation) to generate a variety of ligand conformations and orientations within the binding site.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. Lower binding energy values generally indicate a more stable protein-ligand complex.

Step 5: Analysis of Docking Results - Extracting Meaningful Insights

The output of a docking simulation is a set of predicted binding poses and their corresponding scores.

  • Pose Clustering and Selection: The docking poses are clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster is typically considered the most likely binding mode.

  • Interaction Analysis: Visualize the best-ranked pose to identify the key molecular interactions between the ligand and the protein. These interactions can include:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Major contributors to the overall binding energy.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Electrostatic interactions: Interactions between charged groups.

  • Comparative Analysis: Compare the binding modes and scores of all the docked derivatives. This will reveal how different substituents on the 2-oxo-tetrahydroquinoline scaffold influence the binding affinity and interaction patterns.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility and for training new researchers.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Conversion & Energy Minimization l1->l2 d1 Define Binding Site (Grid Box) l2->d1 p1 Download PDB Structure p2 Structure Cleanup & Protonation p1->p2 p3 Energy Minimization p2->p3 p3->d1 d2 Run Docking Simulation d1->d2 a1 Pose Selection & Scoring d2->a1 a2 Interaction Analysis a1->a2 a3 Comparative Analysis & SAR a2->a3

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis in Action: A Synthesis of Published Data

To illustrate the power of comparative docking, we have synthesized data from several published studies on 2-oxo-tetrahydroquinoline derivatives. The following table provides a comparative overview of their docking performance against various biological targets.

Derivative ClassTarget Protein (PDB ID)Docking SoftwareBest Binding Energy (kcal/mol)Key Interacting ResiduesBiological Activity Correlation
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein (6C0V)Not Specified-9.22Hydrophobic and H-bond interactions.[2][3][9]The derivative with the highest binding energy showed potent P-glycoprotein inhibition, suggesting a role in overcoming cancer multidrug resistance.[2][3][9]
2-amino-4-phenyl-tetrahydroquinoline-3-carbonitrilesB-DNA (1BNA)Not SpecifiedNot SpecifiedInvestigation of preferred binding sites and interaction modes.[4]These compounds are being investigated as potential anticancer agents through DNA binding.[4]
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazidesHIV-1 IntegraseNot SpecifiedNot SpecifiedOrientation in the active site is similar to other known inhibitors.[1]While showing moderate antibacterial activity, their anti-HIV-1 activity was not significant at the tested concentrations.[1]
General Quinoline DerivativesE. coli DNA Gyrase B (6F86)Not Specified-6.0 to -7.33Not Specified.[5][6]A good correlation was observed between the in vitro antibacterial activity and the in silico docking results.[5][6][7]
Tetrahydroisoquinoline DerivativesKRas (4EPX) & VEGFR2 (3WZD)Sybyl-X 2.1Not SpecifiedHydrogen bonding with THR 74 (A) in KRas.[10]A compound with a chloro group showed significant KRas inhibition against colon cancer cell lines.[10]

Disclaimer: The binding energy values are highly dependent on the specific software and scoring function used and should be primarily used for relative comparison within the same study.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 2-oxo-tetrahydroquinoline derivatives. The detailed protocol, coupled with the comparative analysis of published data, underscores the utility of this computational approach in modern drug discovery.

The insights gained from such studies are invaluable for:

  • Rational Drug Design: Guiding the synthesis of novel derivatives with improved potency and selectivity.

  • Understanding Mechanisms of Action: Elucidating the molecular basis of a compound's biological activity.

  • Prioritizing Compounds for Experimental Testing: Saving time and resources by focusing on the most promising candidates.

As computational power continues to increase and docking algorithms become more sophisticated, the predictive power of these in silico techniques will only grow, further accelerating the discovery of new and effective therapeutics based on the versatile 2-oxo-tetrahydroquinoline scaffold.

References

A Researcher's Guide to Evaluating the ADME Properties of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the principle of "fail early, fail cheap" is a paramount mantra. A significant contributor to the late-stage attrition of drug candidates is an unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Therefore, a thorough and early evaluation of these properties is not just advantageous, it is critical. This guide provides a comprehensive framework for assessing the ADME characteristics of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a scaffold of interest in medicinal chemistry. We will delve into the core principles of ADME, present detailed experimental protocols for key in vitro assays, and compare the potential profile of our lead molecule with relevant alternatives, offering a holistic perspective for researchers in the field.

The Significance of the 2-oxo-1,2,3,4-tetrahydroquinoline Scaffold and the Role of the Carboxylic Acid Moiety

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a 2-oxo group and a carboxylic acid at the 6-position, as in our molecule of interest, presents a unique combination of chemical features that will profoundly influence its ADME properties. The carboxylic acid, in particular, is a double-edged sword. While it can enhance solubility and provide a key interaction point for biological targets, it can also lead to rapid excretion, low permeability, and potential metabolic liabilities.[1][2][3] Understanding and mitigating these potential drawbacks is a central theme of this guide.

Recent studies on related analogs, such as 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids, have highlighted their potential as inhibitors of the anti-apoptotic protein MCL-1, a key target in oncology.[4] This underscores the therapeutic relevance of this chemical space and motivates a deep dive into the ADME characteristics that would be required for a successful drug candidate.

A Comparative Framework: Evaluating Alternatives

No molecule exists in a vacuum. A critical aspect of drug development is understanding how a lead candidate stacks up against potential alternatives. In the context of this compound, these alternatives can be broadly categorized into two groups:

  • Structural Analogs: These include isomers such as 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and related heterocyclic systems like 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.[5][6] While seemingly minor changes, the position of the carboxylic acid and the nitrogen atom within the heterocyclic ring can dramatically alter the molecule's physicochemical properties and its interactions with metabolic enzymes and transporters.

  • Bioisosteric Replacements: The carboxylic acid group is a frequent target for modification to improve ADME properties.[2] Common bioisosteres include tetrazoles, acylsulfonamides, and hydroxamic acids.[2][3] These groups can mimic the acidic nature of the carboxylic acid while offering different lipophilicity, metabolic stability, and permeability profiles.[2][3] For instance, replacing a carboxylic acid with a tetrazole has been shown to improve metabolic stability and oral bioavailability in some drug candidates.[3]

The following table provides a conceptual comparison of these alternatives, highlighting the key ADME parameters that would need to be experimentally determined.

Compound/ClassPotential AdvantagesPotential DisadvantagesKey ADME Assays for Comparison
This compound (Lead) - Potential for good solubility- Risk of poor permeability- Potential for rapid metabolism/excretionCaco-2 Permeability, Microsomal Stability, Plasma Protein Binding
Positional Isomers (e.g., 4-carboxylic acid) - Altered physicochemical properties may improve binding or permeability- May introduce new metabolic liabilitiesCaco-2 Permeability, Microsomal Stability, Metabolite Identification
Tetrahydroisoquinoline Analogs - Different 3D shape may alter transporter interactions- May have different metabolic pathwaysCaco-2 Permeability (bidirectional), CYP450 Inhibition
Carboxylic Acid Bioisosteres (e.g., Tetrazoles) - Improved metabolic stability- Increased lipophilicity and permeability- May alter target engagement- Potential for different off-target effectsMicrosomal Stability, Caco-2 Permeability, Plasma Protein Binding

Core In Vitro ADME Assays: A Practical Guide

A robust in vitro ADME assessment is the cornerstone of early drug discovery.[7][8][9] The following sections provide detailed protocols for three fundamental assays that will provide critical insights into the ADME profile of this compound and its comparators.

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[][11][12][13][14] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[][12][14]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable polycarbonate membrane in a Transwell™ plate and cultured for 18-22 days to form a confluent, differentiated monolayer.[][14] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[12]

  • Compound Application: The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen.[][12]

  • Sampling: Over a 2-hour incubation period, samples are taken from the basolateral (B) side, which represents the blood circulation.[14]

  • Bidirectional Assessment: To investigate the potential for active efflux, the experiment is also performed in the reverse direction (B to A).[14]

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.[12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[14]

Diagram of the Caco-2 Permeability Assay Workflow:

Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 18-22 days to form monolayer Caco2_Seeding->Differentiation TEER_Measurement Verify monolayer integrity (TEER measurement) Differentiation->TEER_Measurement Add_Compound_A Add test compound to Apical (A) side TEER_Measurement->Add_Compound_A Add_Compound_B Add test compound to Basolateral (B) side TEER_Measurement->Add_Compound_B Incubate_A Incubate for 2h at 37°C Add_Compound_A->Incubate_A Sample_B Sample from Basolateral (B) side Incubate_A->Sample_B LC_MS_Analysis Quantify compound by LC-MS/MS Sample_B->LC_MS_Analysis Incubate_B Incubate for 2h at 37°C Add_Compound_B->Incubate_B Sample_A Sample from Apical (A) side Incubate_B->Sample_A Sample_A->LC_MS_Analysis Papp_Calculation Calculate Papp (A-B) and Papp (B-A) LC_MS_Analysis->Papp_Calculation Efflux_Ratio Determine Efflux Ratio Papp_Calculation->Efflux_Ratio Microsomal_Stability_Workflow cluster_setup Reaction Setup cluster_incubation Incubation and Sampling cluster_analysis Analysis and Data Interpretation Prepare_Microsomes Prepare liver microsome suspension Mix_Components Combine microsomes, compound, and pre-incubate at 37°C Prepare_Microsomes->Mix_Components Prepare_Compound Prepare test compound solution Prepare_Compound->Mix_Components Prepare_Cofactor Prepare NADPH regenerating system Start_Reaction Initiate reaction with NADPH Prepare_Cofactor->Start_Reaction Mix_Components->Start_Reaction Time_Points Take aliquots at multiple time points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Terminate_Reaction Stop reaction with cold acetonitrile Time_Points->Terminate_Reaction Centrifuge Centrifuge to pellet protein Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Parameters Calculate t½ and Intrinsic Clearance (CLint) Analyze_Supernatant->Calculate_Parameters

References

A Comparative Guide to the Kinase Selectivity Profiling of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Modern Drug Discovery

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in drug discovery, particularly in oncology. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites.[1] This similarity presents a formidable challenge: designing inhibitors that are potent against their intended target while remaining inactive against a host of other kinases.[2] Poor selectivity can lead to off-target toxicities or unexpected polypharmacology, where a compound engages multiple targets to produce a complex biological effect.[3] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a foundational pillar of any successful kinase inhibitor program.[4]

This guide focuses on the kinase selectivity profiling of a novel scaffold, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (referred to herein as "Compound-X"). While literature on this specific molecule as a kinase inhibitor is nascent, its core structure is related to quinoline and tetrahydroquinoline motifs, which are present in numerous known kinase inhibitors.[5][6][7] Notably, the approved EGFR inhibitor Gefitinib (Iressa®) is a quinazoline-based compound that underscores the potential of this chemical space.[8][9]

Here, we present a comparative framework for evaluating Compound-X. We will outline a robust experimental protocol, compare its hypothetical selectivity profile against a clinically relevant benchmark (Gefitinib), and provide the scientific rationale behind each step, empowering research teams to generate decisive data for lead optimization.

Experimental Design: Crafting a Scientifically Rigorous Profiling Strategy

To generate a meaningful selectivity profile, the experimental design must be systematic and grounded in established best practices. Our approach involves screening Compound-X against a diverse panel of kinases at a fixed concentration, followed by dose-response studies for any significant hits.

Rationale for Kinase Panel Selection: A broad kinase panel is essential for uncovering both on-target potency and off-target liabilities.[10][11] Commercial services offer comprehensive panels that cover the major branches of the human kinome tree.[10] For our hypothetical study, we will utilize a panel that includes key representative kinases from tyrosine kinase (TK) and serine/threonine kinase (S/T K) families, with a particular focus on the EGFR family, given the structural similarity of our scaffold to known EGFR inhibitors.

Rationale for Assay Technology Choice: TR-FRET Binding Assay Multiple technologies exist for kinase profiling, including radiometric activity assays and various fluorescence-based methods.[12][13] We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, such as the LanthaScreen® Eu Kinase Binding Assay, for its numerous advantages in a primary profiling campaign.[14][15][16]

  • Direct Measurement of Affinity: It directly measures the binding of an inhibitor to the kinase's ATP pocket, independent of enzymatic activity. This allows for the screening of both active and inactive kinase conformations.[16]

  • High Throughput and Robustness: The homogenous, "mix-and-read" format is easily automated and less susceptible to artifacts like compound autofluorescence that can plague other fluorescence-based assays.[17]

  • ATP-Competitive Focus: The assay utilizes an ATP-competitive tracer, making it ideal for identifying inhibitors that function via this common mechanism.[14][15]

Comparative Selectivity Analysis: Compound-X vs. Gefitinib

The ultimate goal of profiling is to understand a compound's "selectivity window"—the difference in potency between its intended target and other kinases. To contextualize our hypothetical results for Compound-X, we compare its performance to Gefitinib, a well-characterized inhibitor of EGFR.[18][19]

The data below represents a hypothetical outcome from a primary screen at a 1 µM compound concentration, followed by IC50 determination for kinases showing >70% inhibition.

Table 1: Comparative Kinase Inhibition Profile

Kinase Target % Inhibition at 1 µM (Compound-X) IC50 (nM) (Compound-X) % Inhibition at 1 µM (Gefitinib) IC50 (nM) (Gefitinib)[18]
EGFR 98% 25 99% 37
ERBB2 65% 850 72% 3,400
ERBB4 45% >10,000 55% >10,000
ABL1 15% >10,000 25% >10,000
SRC 22% >10,000 30% >10,000
LCK 18% >10,000 28% >10,000
CDK2 5% >10,000 8% >10,000
ROCK1 8% >10,000 12% >10,000

| GAK | 85% | 350 | 90% | 150 |

Interpretation of Results: This hypothetical data suggests that Compound-X is a potent inhibitor of EGFR, with an IC50 value comparable to, or slightly better than, Gefitinib.[18] Critically, Compound-X displays a potentially improved selectivity profile over Gefitinib. For instance, its potency against ERBB2 is significantly weaker (IC50 of 850 nM) compared to its primary target (EGFR IC50 of 25 nM), indicating a ~34-fold selectivity window. Gefitinib also shows a notable off-target activity against the serine/threonine kinase GAK, a liability that appears to be shared by Compound-X.[8] This finding underscores the importance of screening against diverse kinase families, not just those most closely related to the primary target.

Visualizing the Workflow and Biological Context

To provide a clear overview of the process and the potential biological implications, we use diagrams to visualize the experimental workflow and a relevant signaling pathway.

G cluster_prep Compound Preparation cluster_assay Assay Assembly (384-well plate) cluster_readout Data Acquisition & Analysis CompoundX Compound-X Stock (DMSO) SerialDilution 10-point Serial Dilution (3X final concentration) CompoundX->SerialDilution Gefitinib Gefitinib Stock (DMSO) Gefitinib->SerialDilution AssayPlate Add 5µL Compound Dilutions SerialDilution->AssayPlate AddKinase Add 5µL Kinase/Ab Mix AssayPlate->AddKinase KinaseMix Prepare Kinase/Eu-Ab Mix (3X concentration) TracerMix Prepare Tracer Mix (3X concentration) AddTracer Add 5µL Tracer Mix AddKinase->AddTracer Incubate Incubate 60 min at RT AddTracer->Incubate ReadPlate Read TR-FRET Signal (665nm / 615nm) Incubate->ReadPlate CalcRatio Calculate Emission Ratio ReadPlate->CalcRatio PlotData Plot Ratio vs. [Inhibitor] CalcRatio->PlotData FitCurve Fit Sigmoidal Curve (4-parameter fit) PlotData->FitCurve CalcIC50 Determine IC50 Values FitCurve->CalcIC50

Caption: Kinase selectivity profiling workflow using a TR-FRET binding assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CompoundX Compound-X CompoundX->EGFR Inhibition

Caption: Simplified EGFR signaling pathway inhibited by Compound-X.

Detailed Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted from standard Thermo Fisher Scientific LanthaScreen® procedures and outlines the steps for determining the IC50 value of a test compound.[14][17][20]

5.1. Reagent Preparation:

  • 1X Kinase Buffer A: Prepare a sufficient quantity of 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 3X Compound Dilutions: Perform a serial dilution of the test compound (e.g., Compound-X) in 100% DMSO to create 100X master concentrations. From this master plate, prepare 3X intermediate dilutions in 1X Kinase Buffer A. The final DMSO concentration in the assay should not exceed 1%.[20]

  • 3X Kinase/Antibody Solution: Dilute the specific kinase and the corresponding Eu-labeled anti-tag antibody in 1X Kinase Buffer A to a 3X final assay concentration (e.g., 15 nM kinase, 6 nM antibody).[17][20] Note: Prior to use, centrifuge the antibody stock at ~10,000 x g for 10 minutes to pellet any aggregates.[20]

  • 3X Tracer Solution: Dilute the appropriate Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A to a 3X final assay concentration. The optimal tracer concentration is typically near its Kd for the kinase and should be determined empirically or by using the manufacturer's recommendation.[14]

5.2. Assay Procedure (384-well Plate Format):

  • Compound Addition: Add 5 µL of the 3X compound dilutions to the appropriate wells of a low-volume, 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody solution to all wells.[17]

  • Tracer Addition: Add 5 µL of the 3X Tracer solution to all wells. The total reaction volume is now 15 µL.[17]

  • Incubation: Mix the plate gently on a plate shaker for 30-60 seconds. Cover the plate to protect from light and evaporation, and incubate for 60 minutes at room temperature.[15]

5.3. Data Acquisition and Analysis:

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader. Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).[16]

  • Ratio Calculation: Calculate the emission ratio by dividing the 665 nm signal by the 615 nm signal for each well.

  • Data Normalization: Normalize the data using the "no inhibitor" control (0% inhibition) and "no enzyme" or a high-concentration inhibitor control (100% inhibition).

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The comprehensive selectivity profiling of This compound (Compound-X) is a critical step in evaluating its potential as a therapeutic agent. The hypothetical data presented here illustrates a promising lead compound with potent on-target activity and a potentially favorable selectivity profile compared to the clinical benchmark, Gefitinib.

The workflow and protocol detailed in this guide provide a robust framework for generating high-quality, reproducible data. The identification of shared off-targets (e.g., GAK) provides crucial information for future structure-activity relationship (SAR) studies aimed at engineering out undesirable activities while retaining or improving on-target potency. Subsequent steps should include validation of these biochemical findings in cell-based assays to measure inhibition of downstream signaling and, ultimately, anti-proliferative effects in relevant cancer cell lines.

References

A Comparative Guide to the Synthetic Reproducibility of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a valuable scaffold in medicinal chemistry, and its efficient, reproducible synthesis is a critical starting point for the development of novel therapeutics. This guide provides an in-depth comparison of potential synthetic methodologies, offering insights into their reproducibility, scalability, and underlying chemical principles. While direct comparative studies on the synthesis of this specific molecule are limited, this guide draws upon established methods for structurally related compounds to provide a robust framework for synthetic route selection.

Introduction: The Importance of the 2-oxo-1,2,3,4-tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a prevalent motif in numerous biologically active compounds and natural products.[1] The incorporation of a 2-oxo functionality and a 6-carboxylic acid group provides key handles for further chemical modification, making this scaffold particularly attractive for library synthesis and lead optimization in drug discovery programs. The challenge, however, lies in achieving a synthetic route that is not only high-yielding but also consistently reproducible, especially as scale-up becomes a consideration.

This guide will explore and compare three primary synthetic strategies that can be adapted for the preparation of this compound:

  • Reductive Cyclization of Substituted Cinnamic Acid Derivatives: A classical and often reliable approach.

  • Domino Reactions: An efficient strategy that combines multiple transformations in a single pot.[1]

  • Metal-Catalyzed Annulation Reactions: Modern methods offering alternative bond-forming strategies.

Below is a logical workflow for selecting a synthetic method, which will be elaborated upon in the subsequent sections.

Synthetic_Method_Selection_Workflow A Define Synthetic Goals (Scale, Purity, Cost) B Method 1: Reductive Cyclization A->B Consider Potential Routes C Method 2: Domino Reaction A->C Consider Potential Routes D Method 3: Metal-Catalyzed Annulation A->D Consider Potential Routes E Evaluate Reproducibility Factors B->E C->E D->E F Select Optimal Synthetic Route E->F Informed Decision

Caption: A workflow diagram illustrating the decision-making process for selecting a synthetic route.

Method 1: Reductive Cyclization of Substituted Cinnamic Acid Derivatives

This approach is a well-established and fundamentally sound strategy for the synthesis of 2-oxo-tetrahydroquinolines. The general principle involves the reduction of a nitro group on an ortho-substituted cinnamic acid derivative, followed by spontaneous or acid-catalyzed intramolecular cyclization.

Causality Behind Experimental Choices

The choice of reducing agent is critical for the success and reproducibility of this reaction. Catalytic hydrogenation (e.g., using Pd/C) is often preferred for its clean reaction profile and ease of workup.[1] However, the activity of the catalyst can vary between batches, potentially impacting reaction kinetics and reproducibility. Metal-based reducing agents like iron in acidic media offer a cost-effective and often highly reproducible alternative, though they may require more rigorous purification of the final product.[1]

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of (E)-3-(2-nitro-5-carboxyphenyl)acrylic acid.

  • Rationale: This starting material contains all the necessary functionalities for the subsequent reductive cyclization. The Knoevenagel or Perkin condensation of 2-nitro-5-carboxybenzaldehyde with malonic acid or acetic anhydride, respectively, are reliable methods for its preparation. The purity of this intermediate is crucial for a clean cyclization.

Step 2: Reductive Cyclization.

  • Method A: Catalytic Hydrogenation

    • Suspend (E)-3-(2-nitro-5-carboxyphenyl)acrylic acid in ethanol or ethyl acetate.

    • Add 5-10 mol% of 10% Pd/C catalyst.

    • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Method B: Metal-Mediated Reduction

    • Suspend (E)-3-(2-nitro-5-carboxyphenyl)acrylic acid in a mixture of acetic acid and water.

    • Add an excess of iron powder (typically 3-5 equivalents).

    • Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter to remove excess iron.

    • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Collect the product by filtration and wash with water.

Step 3: Purification.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is typically sufficient to obtain the product in high purity.

Data Presentation: Comparison of Reductive Cyclization Methods
ParameterCatalytic Hydrogenation (Pd/C)Metal-Mediated Reduction (Fe/AcOH)
Typical Yield 85-95%75-90%
Purity (crude) HighModerate (may contain iron salts)
Reproducibility Good to Excellent (catalyst dependent)Excellent
Scalability Good (requires specialized equipment)Excellent (standard reaction vessels)
Cost Higher (catalyst cost)Lower (reagent cost)

Method 2: Domino Reactions

Domino, or cascade, reactions offer an elegant and efficient approach to complex molecule synthesis by combining multiple bond-forming events in a single operation without isolating intermediates.[1] For the synthesis of 2-oxo-tetrahydroquinolines, a potential domino strategy could involve an intramolecular cyclization of a suitably substituted aniline derivative.

Causality Behind Experimental Choices

The success of a domino reaction is highly dependent on the precise tuning of reaction conditions to orchestrate the desired sequence of events. The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway and, consequently, the yield and purity of the final product. While highly efficient, the reproducibility of domino reactions can sometimes be sensitive to minor variations in these parameters.

Experimental Protocol: A Potential Domino Approach

A hypothetical domino synthesis of this compound could involve the reaction of an anthranilic acid derivative with an α,β-unsaturated ester.

Step 1: Michael Addition and Intramolecular Amidation.

  • Dissolve 4-aminobenzoic acid and an appropriate acrylate (e.g., ethyl acrylate) in a high-boiling polar solvent like DMF or DMSO.

  • Add a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) at room temperature.

  • Heat the reaction mixture to promote intramolecular cyclization via amidation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and acidify to precipitate the product.

Step 2: Purification.

  • Purification would likely require column chromatography followed by recrystallization due to the potential for side reactions.

Data Presentation: Assessment of the Domino Approach

ParameterDomino Reaction
Potential Yield 60-80% (highly substrate dependent)
Purity (crude) Moderate to Low (potential for side products)
Reproducibility Moderate (sensitive to reaction conditions)
Scalability Moderate (may require careful optimization)
Atom Economy Excellent

digraph "Domino_Reaction_Mechanism" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A[label="Starting Materials:\n4-Aminobenzoic Acid + Acrylate"]; B[label="Michael Addition\n(Base Catalyzed)"]; C [label="Intermediate Adduct"]; D [label="Intramolecular Amidation\n(Cyclization)"]; E [label="this compound"];

A -> B; B -> C; C -> D; D -> E; }

Caption: A simplified workflow of a potential domino reaction for the target molecule.

Method 3: Metal-Catalyzed Annulation Reactions

Modern synthetic organic chemistry offers a variety of metal-catalyzed reactions for the construction of heterocyclic systems. For the synthesis of the target molecule, a palladium-catalyzed intramolecular C-H amination or a related annulation strategy could be envisioned.

Causality Behind Experimental Choices

These methods often rely on the careful selection of a specific palladium catalyst and ligand system to achieve high efficiency and selectivity. The reproducibility can be influenced by the quality and purity of the catalyst, ligand, and solvent. While these reactions can be powerful, they often require more specialized and expensive reagents.

Experimental Protocol: A Conceptual Metal-Catalyzed Approach

A plausible route could involve the intramolecular cyclization of a pre-functionalized aniline derivative.

Step 1: Synthesis of the Precursor.

  • Preparation of a substrate such as N-acryloyl-4-aminobenzoic acid would be the initial step.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination.

  • Dissolve the precursor in a suitable solvent (e.g., toluene or dioxane).

  • Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃) and an oxidant (if required by the catalytic cycle).

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

Step 3: Purification.

  • Extensive purification by column chromatography would likely be necessary.

Data Presentation: Evaluation of the Metal-Catalyzed Method
ParameterMetal-Catalyzed Annulation
Potential Yield 50-85% (highly dependent on optimization)
Purity (crude) Moderate (potential for catalyst residues)
Reproducibility Moderate to Good (sensitive to catalyst and ligand quality)
Scalability Moderate (cost of catalyst and ligands can be prohibitive)
Versatility High (potential for diverse functionalization)

Conclusion and Recommendations

For the reproducible and scalable synthesis of this compound, the Reductive Cyclization of a Substituted Cinnamic Acid Derivative using Metal-Mediated Reduction (Fe/AcOH) is recommended as the most robust and cost-effective method. While catalytic hydrogenation can offer higher yields and purity in some cases, its reproducibility is more susceptible to variations in catalyst quality.

The domino and metal-catalyzed approaches, while offering elegant and modern alternatives, are likely to require significant optimization to achieve high reproducibility. These methods may be more suitable for the synthesis of analogs with diverse substitution patterns where the development of a novel route is warranted.

Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including scale, purity, cost, and available resources. It is strongly advised to perform small-scale trials of the selected method to ensure its reproducibility in your laboratory setting before proceeding to a larger scale.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our most critical asset is our team. Ensuring the safety of every scientist in the laboratory is the foundation of innovative and reproducible research. This guide provides an in-depth operational plan for the safe handling of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS No. 70639-77-9). My approach is built on the principle of self-validating protocols—where the logic behind each step is clear, promoting a culture of safety and critical thinking. We will move beyond a simple checklist to a comprehensive understanding of why each piece of personal protective equipment (PPE) and every handling procedure is essential.

Hazard Identification and Risk Assessment: Know Your Compound

Before any work begins, a thorough understanding of the compound's potential hazards is paramount. This compound is a heterocyclic building block. While specific toxicity data may be limited, the available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provides a clear directive for our safety protocols.

According to supplier safety information, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[1]

These classifications immediately tell us that the primary routes of exposure and concern are dermal (skin) and ocular (eye) contact. The potential for skin sensitization (H317) is particularly important, as initial exposures may not cause a reaction, but subsequent contact can lead to a significant allergic response. Therefore, our core directive is to prevent any direct contact with the substance.

While this specific derivative is not classified as carcinogenic, the parent compound, quinoline, is suspected of causing genetic defects and cancer.[3][4][5] This knowledge, grounded in the principles of chemical toxicology, compels us to adopt stringent engineering controls and PPE to minimize any potential for aerosol inhalation, especially when handling the compound as a powder.

The Core of Protection: Personal Protective Equipment (PPE)

PPE is the final barrier between you and a potential hazard.[6] Its selection must be deliberate and based on the specific tasks you will be performing. The following table summarizes the required PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Tightly fitting safety goggles or a face shield over safety glasses.[5]Chemical-resistant nitrile or neoprene gloves (double-gloving recommended).Full-length lab coat, buttoned.[4]Recommended: Use in a certified chemical fume hood. If not possible, an N95-rated respirator is a minimum precaution.[2][6]
Preparing Solutions Tightly fitting safety goggles.Chemical-resistant nitrile or neoprene gloves.Full-length lab coat, buttoned.Required: All solution preparation must be conducted in a chemical fume hood.[7]
Running Reactions/Transfers Tightly fitting safety goggles.Chemical-resistant nitrile or neoprene gloves.Full-length lab coat, buttoned.Required: All reactions must be conducted in a chemical fume hood.

Causality Behind PPE Choices:

  • Eye Protection: The "serious eye irritation" classification (H319) necessitates more than standard safety glasses.[1] Goggles provide a seal around the eyes, protecting from powders and splashes from any angle.

  • Hand Protection: Nitrile gloves offer good protection against a wide range of chemicals for incidental contact. Given the H315 (skin irritation) and H317 (skin sensitization) warnings, double-gloving is a prudent measure when weighing the solid, as this is a high-contact activity.[1][2] Always inspect gloves for tears or pinholes before use.[5]

  • Body Protection: A buttoned, full-length lab coat prevents the compound from contaminating your personal clothing and skin.[4]

  • Respiratory Protection: Fine powders can easily become airborne. Performing these operations within a chemical fume hood is the primary engineering control to prevent inhalation. This is a critical step rooted in the hierarchy of controls, which prioritizes engineering solutions over PPE alone.[6]

Operational Plan: From Receipt to Disposal

A safe workflow is a continuous process. The following diagram and procedural steps outline the complete lifecycle for handling this compound in the lab.

cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood handle_weigh 4. Weigh Compound prep_hood->handle_weigh handle_solubilize 5. Prepare Solution handle_weigh->handle_solubilize handle_reaction 6. Perform Reaction handle_solubilize->handle_reaction clean_decontaminate 7. Decontaminate Surfaces handle_reaction->clean_decontaminate clean_dispose_waste 8. Segregate Waste clean_decontaminate->clean_dispose_waste clean_remove_ppe 9. Doff PPE clean_dispose_waste->clean_remove_ppe finish End of Process

Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation is Paramount :

    • Confirm that a copy of the supplier-specific Safety Data Sheet (SDS) is readily available.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Don all required PPE as outlined in the table above.

    • Prepare your designated workspace in the chemical fume hood by lining the surface with absorbent bench paper.

  • Handling the Solid Compound :

    • When weighing, use an anti-static weigh boat or glassine paper to prevent the powder from scattering.

    • Perform all transfers slowly and deliberately to minimize dust generation.

    • If any powder is spilled, do not dry sweep. Gently cover the spill with a damp paper towel, wipe it up, and place the towel in the designated solid waste container.

  • Solution Preparation :

    • Always add the solid to the solvent; never the other way around, particularly with acids, to control any potential exothermic reactions.[7]

    • Use a magnetic stirrer for dissolution to avoid splashing associated with manual swirling.

  • Post-Experiment Cleanup :

    • Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol or isopropanol) and wipe clean.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container.[8] Do not mix with general laboratory waste.

  • Waste Disposal Plan :

    • Solid Waste: All contaminated solid materials must be placed in a sealed, labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical constituents.

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. As this is a carboxylic acid, it should not be mixed with incompatible waste streams (e.g., strong bases or oxidizers).[9] Consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines.

  • Doffing PPE :

    • The process of removing PPE is as important as putting it on. Remove gloves first, turning them inside out to trap any contamination.[5]

    • Remove your lab coat, folding it so the contaminated exterior is contained inward.

    • Finally, remove your eye protection.

    • Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

By adhering to this comprehensive plan, you are not just following rules; you are engaging in a dynamic process of risk mitigation that ensures your safety and the integrity of your research. Trust in the process, understand the reasons behind it, and prioritize a culture of safety above all else.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.